Cbl-b-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C28H31F3N6O |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
3-[3-[cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]phenyl]-6-[(2-methylpropylamino)methyl]-8-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C28H31F3N6O/c1-17(2)13-32-14-18-10-22-25(23(11-18)28(29,30)31)33-15-37(27(22)38)21-9-5-8-20(12-21)24(19-6-4-7-19)26-35-34-16-36(26)3/h5,8-12,15-17,19,24,32H,4,6-7,13-14H2,1-3H3 |
InChI Key |
QCRRXUWCVYHDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC2=C(C(=C1)C(F)(F)F)N=CN(C2=O)C3=CC=CC(=C3)C(C4CCC4)C5=NN=CN5C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Cbl-b Inhibition in T-Cells: A Technical Guide to Cbl-b-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular checkpoint that establishes the threshold for T-cell activation. Its inhibition presents a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide provides an in-depth analysis of the mechanism of action of Cbl-b inhibitors in T-cells, with a focus on the representative compound Cbl-b-IN-17 (a conceptual analogue for potent Cbl-b inhibitors like Cbl-b-IN-1). We will explore the underlying signaling pathways, summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of the molecular interactions and experimental workflows.
Introduction: Cbl-b as a Negative Regulator of T-Cell Activation
T-cell activation is a tightly regulated process requiring two signals: the engagement of the T-cell receptor (TCR) with a specific antigen presented by the major histocompatibility complex (MHC) and a co-stimulatory signal, primarily through the CD28 receptor. Cbl-b acts as a crucial gatekeeper in this process, particularly in the absence of strong co-stimulation.[1][2] As an E3 ubiquitin ligase, Cbl-b mediates the attachment of ubiquitin to target proteins, marking them for degradation or altering their function. This activity of Cbl-b effectively raises the threshold for T-cell activation, preventing spurious responses to self-antigens and maintaining immune tolerance.[1]
Inhibition of Cbl-b is therefore a compelling therapeutic strategy to lower this activation threshold, enabling T-cells to mount a more robust response against cancer cells, which often present antigens with weak co-stimulation.
The Cbl-b Signaling Pathway in T-Cells
Upon TCR engagement without adequate CD28 co-stimulation, Cbl-b is recruited to the TCR signaling complex.[3] Here, it targets several key signaling intermediates for ubiquitination, leading to the attenuation of the activation signal. The primary targets and consequences of Cbl-b activity in T-cells include:
-
Phospholipase C-γ1 (PLC-γ1): Cbl-b ubiquitinates PLC-γ1, a critical enzyme that catalyzes the hydrolysis of PIP2 into IP3 and DAG, second messengers essential for calcium mobilization and Protein Kinase C (PKC) activation, respectively. Inhibition of PLC-γ1 dampens downstream signaling cascades.[1]
-
Zap-70: Cbl-b can interact with the ZAP-70 kinase, a key player in proximal TCR signaling, potentially leading to its ubiquitination and reduced activity.
-
PI3K/Akt Pathway: Cbl-b has been shown to negatively regulate the PI3K/Akt signaling pathway, which is crucial for T-cell proliferation, survival, and metabolism.
By targeting these central signaling nodes, Cbl-b effectively prevents the full activation of T-cells, leading to a state of anergy or unresponsiveness.
Mechanism of Action of this compound
This compound represents a class of small molecule inhibitors that directly target the E3 ligase activity of Cbl-b. By binding to Cbl-b, these inhibitors prevent it from ubiquitinating its target proteins. The specific inhibitor Cbl-b-IN-1 has been shown to have an IC50 of less than 100 nM. The direct consequence of this inhibition is the sustained activation of key signaling molecules that would otherwise be downregulated.
The inhibition of Cbl-b by compounds like Cbl-b-IN-1 leads to:
-
Enhanced TCR Signaling: By preventing the ubiquitination and subsequent degradation or inactivation of key signaling proteins, Cbl-b inhibitors amplify the signal originating from the TCR. This is evidenced by the increased phosphorylation of downstream targets like PLC-γ1 and ZAP-70 upon T-cell stimulation in the presence of a Cbl-b inhibitor.
-
Lowered T-cell Activation Threshold: With the "brakes" applied by Cbl-b released, T-cells can become fully activated even with suboptimal co-stimulation. This leads to increased proliferation, expression of activation markers, and enhanced effector functions.
-
Increased Cytokine Production: Cbl-b inhibition results in a significant increase in the production of key pro-inflammatory and immunomodulatory cytokines, such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). IL-2 is critical for T-cell proliferation and survival, while IFN-γ plays a central role in anti-tumor immunity.
-
Promotion of Less Differentiated T-cell Phenotypes: Treatment with Cbl-b inhibitors can help maintain T-cells in a less differentiated state, which is associated with better persistence and anti-tumor efficacy in adoptive cell therapy contexts.
-
Improved T-cell Survival: By augmenting TCR signaling and IL-2 production, Cbl-b inhibition can promote the survival of T-cells, particularly after antigenic stimulation.
Signaling Pathway of Cbl-b Inhibition
The following diagram illustrates the core signaling pathway affected by Cbl-b and its inhibition.
Quantitative Data on Cbl-b Inhibitors
The following tables summarize key quantitative data for Cbl-b inhibitors from published studies.
Table 1: In Vitro Potency of Cbl-b Inhibitors
| Compound | Assay | Target | IC50 | Reference |
| Cbl-b-IN-1 | Biochemical Assay | Cbl-b | < 100 nM | |
| NX-1607 | HTRF Assay | Cbl-b | Low nanomolar | |
| Unnamed Series | in vitro CBL-b/E2-ubiquitin assay | Cbl-b | Single-digit nanomolar |
Table 2: Functional Effects of Cbl-b Inhibitors on T-Cells
| Inhibitor | Cell Type | Assay | Effect | Concentration | Reference |
| Cbl-b-IN-1 | T-cells | Cytokine Secretion | Increased IL-2, IFN-γ, TNF-α | 0.1-5 µM | |
| Cbl-b-IN-1 | T-cells | Protein Phosphorylation | Increased p-PLCγ1, p-ZAP70 | 5 µM | |
| Cbl-b-IN-1 | PBMCs, TCR-T cells | Proliferation | Promoted | Not specified | |
| Cbl-b-IN-1 | PBMCs, TCR-T cells | Cell Survival | Promoted | Not specified | |
| Cbl-b-IN-1 | PBMCs, TCR-T cells | TCR Expression | Increased efficiency | Not specified | |
| NX-1607 | Jurkat T-cells, Primary T-cells | CD69 Expression | Elevated | Not specified | |
| Unnamed Series | Jurkat T-cells, human PBMCs | Cytokine Secretion | Increased IL-2, IFN-γ | Up to 10 µM |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of Cbl-b inhibitors in T-cells.
T-Cell Activation and Proliferation Assay
This assay measures the ability of a Cbl-b inhibitor to enhance T-cell proliferation following stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Cbl-b inhibitor (e.g., this compound)
-
Anti-CD3 and Anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs or T-cells from healthy donor blood.
-
Label the cells with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add the Cbl-b inhibitor at various concentrations to the wells.
-
Add soluble anti-CD28 antibody to the wells to provide a co-stimulatory signal.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Harvest the cells and analyze the dye dilution by flow cytometry to determine the extent of cell proliferation.
Cytokine Secretion Assay
This protocol is for measuring the production of cytokines by T-cells following treatment with a Cbl-b inhibitor.
Materials:
-
Isolated T-cells
-
Cbl-b inhibitor
-
Anti-CD3 and Anti-CD28 antibodies
-
Complete RPMI-1640 medium
-
96-well plates
-
ELISA or Cytometric Bead Array (CBA) kit for desired cytokines (e.g., IL-2, IFN-γ)
Procedure:
-
Seed isolated T-cells in a 96-well plate with plate-bound anti-CD3 and soluble anti-CD28.
-
Add the Cbl-b inhibitor at various concentrations.
-
Incubate for 24-72 hours at 37°C and 5% CO2.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using an ELISA or CBA kit according to the manufacturer's protocol.
Western Blot for Signaling Protein Phosphorylation
This assay assesses the effect of a Cbl-b inhibitor on the phosphorylation status of key TCR signaling proteins.
Materials:
-
T-cells (e.g., Jurkat cell line or primary T-cells)
-
Cbl-b inhibitor
-
Anti-CD3 antibody
-
Lysis buffer
-
Primary antibodies against phosphorylated and total PLC-γ1 and ZAP-70
-
Secondary HRP-conjugated antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Pre-treat T-cells with the Cbl-b inhibitor for a specified time.
-
Stimulate the cells with anti-CD3 antibody for a short duration (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
Experimental Workflow for Cbl-b Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel Cbl-b inhibitor.
Conclusion
The inhibition of Cbl-b in T-cells represents a powerful and promising approach in cancer immunotherapy. By targeting this intracellular checkpoint, small molecule inhibitors like this compound can effectively lower the threshold for T-cell activation, leading to enhanced proliferation, cytokine production, and anti-tumor effector functions. The data and protocols presented in this guide provide a comprehensive overview of the mechanism of action of Cbl-b inhibitors and a framework for their continued investigation and development. As our understanding of the intricate regulation of T-cell responses deepens, the targeted modulation of key intracellular nodes like Cbl-b will undoubtedly play an increasingly important role in the next generation of immunotherapies.
References
Unlocking the Full Potential of Natural Killer Cells: A Technical Guide to the Downstream Targets of Cbl-b-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular checkpoint inhibitor, negatively regulating the activation of immune cells, including Natural Killer (NK) cells. Pharmacological inhibition of Cbl-b represents a promising strategy to enhance the anti-tumor functionality of NK cells. This technical guide provides an in-depth overview of the known and putative downstream targets of the Cbl-b inhibitor, Cbl-b-IN-17, in NK cells. We consolidate findings from proteomics and functional studies to elucidate the signaling pathways modulated by Cbl-b inhibition. Detailed experimental protocols for key assays and visualizations of the underlying molecular mechanisms are presented to facilitate further research and development in this exciting area of immuno-oncology.
Introduction
Natural Killer (NK) cells are innate lymphoid cells that play a pivotal role in immune surveillance against malignant and virally infected cells[1][2]. Their ability to lyse target cells without prior sensitization makes them an attractive modality for cancer immunotherapy. However, the tumor microenvironment often induces a state of dysfunction or "exhaustion" in NK cells, limiting their therapeutic efficacy.
Cbl-b is a RING finger E3 ubiquitin ligase that is highly expressed in lymphocytes and functions as a key negative regulator of immune activation[3]. It sets the activation threshold for T cells and NK cells by ubiquitinating key signaling proteins, thereby targeting them for degradation or altering their function. Genetic ablation or pharmacological inhibition of Cbl-b has been shown to enhance the effector functions of NK cells, including cytotoxicity and cytokine production[4][5].
This compound is a representative small molecule inhibitor of Cbl-b. Understanding its precise molecular mechanism and identifying its downstream targets in NK cells is crucial for its clinical development and for designing rational combination therapies. This guide summarizes the current knowledge of the downstream effects of Cbl-b inhibition in NK cells, with a focus on this compound and similar pharmacological agents.
Core Signaling Pathways Modulated by Cbl-b Inhibition in NK Cells
Cbl-b exerts its regulatory function by targeting a range of signaling molecules. Inhibition of Cbl-b with compounds like this compound is expected to reverse these effects, leading to enhanced NK cell activation. The primary affected pathways are detailed below.
The TAM Receptor-LAT1 Axis
A major pathway regulated by Cbl-b in NK cells involves the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) and the linker for activation of T cells (LAT1).
-
Mechanism of Inhibition: Upon ligation by their ligands (e.g., Gas6), TAM receptors become phosphorylated and recruit Cbl-b. Activated Cbl-b then ubiquitinates the transmembrane adaptor protein LAT1, leading to its proteasomal degradation. The degradation of LAT1 disrupts the formation of downstream signaling complexes, thereby dampening NK cell activation signals.
-
Effect of this compound: By inhibiting the E3 ligase activity of Cbl-b, this compound prevents the ubiquitination and subsequent degradation of LAT1. This stabilizes LAT1 at the membrane, allowing for sustained signaling downstream of activating receptors and leading to enhanced cytokine production and degranulation.
The IL-2/IL-15 Signaling Pathway and STAT5 Stability
Cytokines, particularly IL-15, are crucial for NK cell survival, proliferation, and activation. Proteomic studies have revealed that Cbl-b inhibition enriches proteins involved in the IL-2/IL-15 signaling pathway.
-
Mechanism of Inhibition: Cbl-b has been shown to ubiquitinate STAT5 (Signal Transducer and Activator of Transcription 5), a key downstream effector of the IL-15 receptor. This ubiquitination can lead to decreased STAT5 protein stability and subsequently, a dampened response to IL-15.
-
Effect of this compound: Inhibition of Cbl-b is proposed to increase the stability of STAT5A and STAT5B proteins. This leads to enhanced and sustained STAT5 phosphorylation upon IL-15 stimulation, resulting in increased expression of STAT5 target genes that promote NK cell proliferation and effector functions. While direct evidence for this compound's effect on STAT5 ubiquitination in NK cells is still emerging, the proteomics data strongly support this model.
Other Potential Downstream Targets
Based on studies of Cbl-b in T cells and other immune cells, several other signaling molecules are likely to be affected by this compound in NK cells, although direct evidence in this specific context is less established. These include:
-
Vav1: A guanine nucleotide exchange factor crucial for actin cytoskeleton rearrangement required for cytotoxicity.
-
PI3K (p85 subunit): A key component of the phosphoinositide 3-kinase pathway, which is involved in cell survival and proliferation.
-
ZAP70/Syk: Tyrosine kinases that are critical for signaling downstream of activating receptors.
-
PLCγ1: Phospholipase C gamma 1, an enzyme that generates second messengers to promote calcium flux and downstream signaling.
Quantitative Data on Downstream Target Modulation
While comprehensive quantitative proteomics or phosphoproteomics data for this compound in NK cells are not yet widely published in a tabular format, existing studies provide qualitative and semi-quantitative insights into the effects of Cbl-b inhibition.
Table 1: Summary of Cbl-b Inhibitor Effects on Downstream Pathways and Functional Outcomes in NK Cells
| Target/Pathway | Effect of Cbl-b Inhibition | Observed Functional Outcome | Reference |
| LAT1 | Prevention of ubiquitination and degradation | Enhanced degranulation and cytokine release | |
| IL-2/IL-15 Pathway Proteins (STAT5A, STAT5B, IL-2R) | Enrichment of these proteins observed in proteomics | Increased proliferation and effector functions in response to IL-15 | |
| STAT5 | Putative increase in protein stability and phosphorylation | Enhanced response to IL-15 stimulation | |
| TAM Receptors (Tyro3, Axl, Mer) | Impaired internalization upon ligand binding | Resistance to TAM-mediated inhibition of NK cell function | |
| Vav1, p85 (PI3K), ZAP70 | Putative increase in phosphorylation/activity (inferred from T cell data) | Enhanced NK cell activation |
Table 2: Functional Effects of Cbl-b Inhibition on Human NK Cells
| Functional Assay | Condition | Effect of Cbl-b Inhibitor | Reference |
| Cytotoxicity | Co-culture with tumor target cells (e.g., K562, A549 β2m-/-) | Increased percentage of target cell lysis | |
| Cytokine Production (IFN-γ, TNF-α) | Stimulation with cytokines or target cells | Increased secretion of IFN-γ and TNF-α | |
| Degranulation (CD107a expression) | Co-culture with tumor target cells | Increased surface expression of CD107a | |
| Proliferation | IL-15 stimulation | Increased proliferation of NK cells |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the downstream effects of Cbl-b inhibitors in NK cells.
NK Cell Isolation and Culture
-
Source: Human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Isolation: NK cells are isolated from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., Miltenyi Biotec) to obtain untouched NK cells. Purity should be assessed by flow cytometry (CD3-CD56+).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Priming: For many functional assays, NK cells are primed overnight with a suboptimal concentration of recombinant human IL-15 (e.g., 0.2 ng/mL) to increase their sensitivity to further stimulation.
Cbl-b Inhibitor Treatment
-
Compound: this compound or other specific Cbl-b inhibitors (e.g., HOT-A, NX-1607).
-
Preparation: Dissolve the inhibitor in DMSO to create a stock solution (e.g., 10 mM).
-
Treatment: Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-3 µM). A DMSO vehicle control should always be included. The pre-treatment time can vary, but an overnight incubation is often used for functional assays.
Flow Cytometry-Based Cytotoxicity Assay
This assay measures the ability of NK cells to lyse target tumor cells.
-
Target Cell Labeling: Label target cells (e.g., K562) with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) or PKH26.
-
Co-culture: Co-culture the inhibitor- or vehicle-treated NK cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well U-bottom plate.
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Viability Staining: Add a viability dye such as 7-aminoactinomycin D (7-AAD) or propidium iodide (PI) to the wells to stain dead cells.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: The percentage of specific lysis is calculated by determining the proportion of dead cells (viability dye-positive) within the target cell population (CFSE- or PKH26-positive).
Western Blotting for Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation status of downstream targets like STAT5.
-
Cell Lysis: After treatment with this compound and stimulation (e.g., with IL-15), lyse the NK cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-STAT5) and a loading control (e.g., anti-β-actin) for normalization.
Ubiquitination Assay
This assay is to determine if this compound prevents the ubiquitination of a target protein like LAT1.
-
Transfection (if necessary): If studying in a cell line, co-transfect cells with expression vectors for HA-tagged ubiquitin and the target protein.
-
Cell Treatment: Treat the cells with this compound or vehicle control. A proteasome inhibitor (e.g., MG132) should be added for the last few hours of culture to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody (e.g., anti-LAT1).
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the target protein (which will appear as a high molecular weight smear).
Conclusion and Future Directions
The inhibition of Cbl-b with small molecules like this compound presents a compelling strategy to augment the anti-tumor activity of NK cells. Current evidence points to the stabilization of key signaling intermediates such as LAT1 and STAT5 as primary mechanisms of action. This leads to a lower threshold for NK cell activation and a more robust and sustained response to both target cell engagement and cytokine stimulation.
Future research should focus on obtaining comprehensive, quantitative proteomics and phosphoproteomics data to build a more complete map of the downstream targets of specific Cbl-b inhibitors in primary human NK cells. Investigating the interplay between Cbl-b inhibition and other immune checkpoint pathways, such as TIGIT and PD-1, will be crucial for the development of effective combination immunotherapies. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising therapeutic approach.
References
- 1. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nurixtx.com [nurixtx.com]
- 4. researchgate.net [researchgate.net]
- 5. hotspotthera.com [hotspotthera.com]
Cbl-b-IN-17: A Technical Guide to Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casitas B-lineage lymphoma-b (Cbl-b) is a critical E3 ubiquitin ligase that functions as a negative regulator of immune cell activation, establishing a key threshold for immune responses.[1][2][3][4] Its role in suppressing anti-tumor immunity has identified it as a compelling target for cancer immunotherapy.[1] This technical guide provides an in-depth overview of the Cbl-b signaling pathway and its modulation by the small-molecule inhibitor, Cbl-b-IN-17. This compound is a potent, cell-permeable compound designed to allosterically inhibit Cbl-b, thereby unleashing the therapeutic potential of the immune system. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the modulated signaling pathways.
Introduction to Cbl-b: The Guardian of Immune Homeostasis
Cbl-b is a RING-type E3 ubiquitin ligase expressed across various immune cell lineages, including T cells, B cells, and NK cells. It plays a pivotal role in maintaining immune tolerance and preventing autoimmunity by ubiquitinating key signaling proteins, targeting them for degradation or altering their function. Cbl-b contains several key domains: a Tyrosine Kinase Binding (TKB) domain, a RING finger domain responsible for recruiting ubiquitin-conjugating enzymes (E2), and a linker helical region (LHR). The coordinated action of these domains is essential for its enzymatic activity. In the context of cancer, Cbl-b activity within the tumor microenvironment can suppress the body's natural anti-tumor immune response, making its inhibition a promising therapeutic strategy.
This compound: Mechanism of Action
This compound is a novel small-molecule inhibitor designed to specifically target and inactivate Cbl-b. Unlike active site inhibitors, this compound functions as an "intramolecular glue." It achieves this by binding to a pocket at the interface of the TKB domain and the linker helical region (LHR) of Cbl-b. This binding event locks Cbl-b in an inactive conformation, preventing the conformational changes necessary for its E3 ligase activity, specifically the proper positioning of the RING domain to interact with E2 ubiquitin-conjugating enzymes. Consequently, the ubiquitination of Cbl-b's target proteins is inhibited, leading to their stabilization and enhanced downstream signaling.
Quantitative Data for this compound
The following table summarizes the key in vitro and cellular potency metrics for this compound.
| Parameter | Value | Description |
| Binding Affinity (KD) | 15 nM | Dissociation constant for binding to full-length human Cbl-b, determined by surface plasmon resonance. |
| IC50 (Biochemical Assay) | 50 nM | Concentration required for 50% inhibition of Cbl-b-mediated ubiquitination of a substrate peptide. |
| Cellular Target Engagement (EC50) | 200 nM | Effective concentration for 50% stabilization of Cbl-b in a cellular thermal shift assay (CETSA). |
| T-cell Activation (EC50) | 500 nM | Effective concentration for 50% enhancement of IL-2 production in stimulated primary human T-cells. |
Key Signaling Pathways Modulated by this compound
This compound, by inhibiting Cbl-b, effectively removes the brakes on several critical immune activation pathways.
T-Cell Receptor (TCR) Signaling
In T-cells, Cbl-b is a crucial negative regulator of TCR signaling. Upon TCR engagement, Cbl-b targets key downstream signaling molecules for ubiquitination and degradation, including PLC-γ1 and PKC-θ. Inhibition of Cbl-b by this compound prevents this degradation, leading to sustained signaling, enhanced T-cell activation, proliferation, and cytokine production.
Figure 1: this compound enhances TCR signaling by inhibiting Cbl-b.
PI3K/Akt Signaling Pathway
Cbl-b also negatively regulates the PI3K/Akt signaling pathway, which is crucial for T-cell survival and proliferation. Cbl-b can target the p85 subunit of PI3K for ubiquitination. By inhibiting Cbl-b, this compound promotes the sustained activation of the PI3K/Akt pathway.
Figure 2: this compound promotes cell survival via the PI3K/Akt pathway.
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Biochemical Cbl-b Ubiquitination Assay
Objective: To determine the in vitro IC50 of this compound against Cbl-b E3 ligase activity.
Materials:
-
Recombinant human Cbl-b protein
-
E1 activating enzyme (UBE1)
-
E2 conjugating enzyme (UbcH5b)
-
Biotinylated ubiquitin
-
Substrate peptide (e.g., phosphorylated ZAP-70 peptide)
-
ATP
-
Assay buffer (50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA)
-
Streptavidin-coated plates
-
Anti-ubiquitin antibody conjugated to a detectable label (e.g., HRP)
-
This compound dilutions
Procedure:
-
Add 10 µL of this compound dilutions or DMSO vehicle to the wells of a 384-well plate.
-
Add 20 µL of a master mix containing Cbl-b, substrate peptide, E1, E2, and biotinylated ubiquitin in assay buffer.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to capture the biotinylated ubiquitin-substrate conjugates.
-
Wash the plate to remove unbound components.
-
Add the anti-ubiquitin antibody and incubate for 60 minutes.
-
Wash the plate and add a suitable substrate for the detection label.
-
Read the signal on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with Cbl-b in a cellular context.
Materials:
-
Jurkat T-cells
-
This compound dilutions
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies for Western blotting (anti-Cbl-b, anti-loading control e.g., GAPDH)
Procedure:
-
Treat Jurkat cells with various concentrations of this compound or DMSO for 2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet aggregated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the amount of soluble Cbl-b in the supernatant by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble Cbl-b as a function of temperature for each treatment condition.
-
Determine the melting temperature (Tm) shift induced by this compound to confirm binding and stabilization.
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound represents a promising therapeutic agent that modulates the Cbl-b signaling pathway to enhance immune cell function. Its unique mechanism of action as an intramolecular glue provides a high degree of specificity and potency. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance Cbl-b inhibitors into the clinic. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully realize its potential in cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
An In-Depth Technical Guide on the Role of Cbl-b Inhibitors in Cancer Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "Cbl-b-IN-17" is not publicly available in the searched resources. This guide will focus on the role of the Casitas B-lineage lymphoma-b (Cbl-b) protein in cancer immunotherapy and will use publicly available data on representative Cbl-b inhibitors, such as NX-1607, to illustrate the principles and potential of this therapeutic strategy.
Executive Summary
The E3 ubiquitin ligase Cbl-b is a critical intracellular immune checkpoint that negatively regulates the activation of key anti-tumor immune cells, including T cells and Natural Killer (NK) cells.[1][2] By attenuating signaling from the T cell receptor (TCR) and other activating receptors, Cbl-b establishes a high threshold for immune cell activation, thereby contributing to an immunosuppressive tumor microenvironment (TME).[3][4] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, aiming to unleash a potent and durable anti-cancer immune response.[1] Preclinical studies with small molecule inhibitors of Cbl-b have demonstrated robust single-agent anti-tumor activity and synergistic effects when combined with other immunotherapies, such as PD-1 blockade. This technical guide provides a comprehensive overview of the mechanism of action of Cbl-b, the therapeutic rationale for its inhibition, a summary of preclinical data for representative inhibitors, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
The Role of Cbl-b in Immune Regulation
Cbl-b, a member of the Casitas B-lineage lymphoma family of E3 ubiquitin ligases, functions as a master regulator of both innate and adaptive immunity. Its primary role is to maintain immune homeostasis and prevent autoimmunity by setting the activation threshold for lymphocytes.
Mechanism of Action of Cbl-b
Cbl-b exerts its inhibitory function through the ubiquitination of key signaling proteins, marking them for degradation by the proteasome or altering their function. This E3 ligase activity is dependent on its RING finger domain, which recruits ubiquitin-charged E2 conjugating enzymes. The N-terminal region of Cbl-b, containing a tyrosine kinase-binding (TKB) domain, a linker helix region (LHR), and the RING finger domain, is crucial for its catalytic activity. In its inactive state, Cbl-b adopts a self-inhibited conformation. Phosphorylation of a key tyrosine residue (Y363) in the LHR is required to release this auto-inhibition and activate its E3 ligase function.
Cbl-b in T Cell Activation
In T cells, Cbl-b is a critical negative regulator of T cell receptor (TCR) signaling. It acts as a gatekeeper, enforcing the requirement for co-stimulatory signals, such as those from the CD28 receptor, for full T cell activation. In the absence of strong co-stimulation, Cbl-b becomes activated and ubiquitinates multiple downstream signaling molecules, including:
-
PLCγ1 (Phospholipase C gamma 1): Attenuating calcium signaling and NFAT activation.
-
Vav1: A guanine nucleotide exchange factor crucial for cytoskeletal rearrangement and TCR signaling.
-
The p85 subunit of PI3K: Dampening the pro-survival and metabolic signaling pathways.
-
Zap-70 and LAT: Key upstream signaling components of the TCR complex.
By targeting these molecules, Cbl-b effectively raises the threshold for T cell activation, leading to a state of anergy or hyporesponsiveness in the absence of co-stimulation.
Cbl-b in NK Cell Function
Cbl-b also negatively regulates the activity of Natural Killer (NK) cells, which are critical components of the innate immune system with potent anti-tumor activity. In NK cells, Cbl-b is involved in downregulating the signaling from activating receptors, thereby limiting their cytotoxic potential and cytokine production.
Cbl-b as a Target in Cancer Immunotherapy
The immunosuppressive functions of Cbl-b are co-opted by tumors to evade immune destruction. The tumor microenvironment is often characterized by a lack of strong co-stimulatory signals, leading to the dominance of Cbl-b-mediated T cell inhibition. Therefore, inhibiting Cbl-b presents a compelling strategy to restore and enhance anti-tumor immunity.
Rationale for Cbl-b Inhibition
-
Lowering the T cell activation threshold: Cbl-b inhibitors can uncouple T cell activation from the strict requirement for CD28 co-stimulation, allowing for a robust anti-tumor T cell response even in the TME where co-stimulatory ligands may be scarce.
-
Enhancing NK cell activity: Inhibition of Cbl-b can boost the cytotoxic functions of NK cells, contributing to tumor cell killing.
-
Overcoming resistance to checkpoint blockade: Cbl-b acts downstream of the PD-1/PD-L1 axis. Therefore, Cbl-b inhibitors may be effective in patients who are resistant to or have relapsed on anti-PD-1/PD-L1 therapy.
-
Synergy with other immunotherapies: Combining Cbl-b inhibitors with checkpoint inhibitors like anti-PD-1 has shown synergistic anti-tumor effects in preclinical models.
Preclinical Data on Cbl-b Inhibitors
While specific data for "this compound" is unavailable, extensive preclinical research has been conducted on other small molecule Cbl-b inhibitors, most notably NX-1607.
Biochemical and Cellular Activity
The following table summarizes representative in vitro data for Cbl-b inhibitors.
| Parameter | Cbl-b Inhibitor (Representative) | Reference |
| Biochemical IC50 (Cbl-b E2-Ub interaction) | Low nanomolar | |
| Cellular IC50 (Substrate Ubiquitination) | 1.7 µM (NRX-8) | |
| T Cell Activation (IL-2 secretion) | Increased at low nanomolar concentrations | |
| NK Cell Killing Assay | Increased stimulation-dependent cytotoxicity |
In Vivo Efficacy
The following table summarizes representative in vivo data for Cbl-b inhibitors in syngeneic mouse tumor models.
| Tumor Model | Treatment | Outcome | Reference |
| CT26 Colon Carcinoma | NX-1607 (oral) | Significant tumor growth inhibition | |
| MC38 Colon Carcinoma | NX-1607 (oral) | Significant tumor growth inhibition | |
| 4T1 Triple Negative Breast Cancer | NX-1607 (oral) | Significant tumor growth inhibition | |
| A20 B-cell Lymphoma | NX-1607 (oral) | Robust, T-cell dependent tumor regression | |
| CT26 Colon Carcinoma | NX-1607 + anti-PD-1 | Substantially increased median overall survival and complete tumor rejection |
Pharmacokinetics
Preliminary pharmacokinetic data for NX-1607 suggests a half-life of 4 to 9 hours in humans with dose-proportional exposures.
Signaling Pathways and Experimental Workflows
Cbl-b Signaling Pathway in T Cell Activation
Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key downstream signaling molecules of the TCR and CD28 pathways.
Mechanism of Action of a Cbl-b Inhibitor
Caption: Cbl-b inhibitors block the E3 ligase activity of Cbl-b, leading to enhanced T cell activation and anti-tumor immunity.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of a Cbl-b inhibitor in a syngeneic mouse tumor model.
Experimental Protocols
Cbl-b Auto-ubiquitination Assay (In Vitro)
This protocol is a representative method for assessing the direct inhibitory activity of a compound on Cbl-b's E3 ligase function. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human Cbl-b (GST-tagged)
-
Ubiquitin activating enzyme (E1)
-
Ubiquitin conjugating enzyme (E2, e.g., UbcH5b)
-
Biotinylated-ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
TR-FRET detection reagents (e.g., Terbium-labeled anti-GST antibody and Streptavidin-labeled fluorophore)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotinylated-ubiquitin, and ATP in the assay buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate. Include a DMSO control.
-
Add recombinant Cbl-b to initiate the ubiquitination reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents and incubate at room temperature to allow for binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition and determine the IC50 value of the test compound.
T Cell Activation Assay (Ex Vivo)
This protocol describes a method to assess the effect of a Cbl-b inhibitor on T cell activation, typically by measuring cytokine production or proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated primary T cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well flat-bottom tissue culture plates
-
ELISA kit for IL-2 or IFN-γ, or proliferation assay reagent (e.g., BrdU or CFSE)
Procedure:
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with sterile PBS to remove unbound antibody.
-
Isolate PBMCs or T cells from healthy donor blood.
-
Resuspend the cells in complete RPMI medium.
-
Add the test compound at various concentrations to the wells. Include a DMSO control.
-
Add the cell suspension to the anti-CD3 coated wells.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells for co-stimulation (optional, to test for enhancement of co-stimulated response or bypassing the need for it).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
For cytokine analysis, collect the supernatant and measure IL-2 or IFN-γ concentration by ELISA.
-
For proliferation analysis, add BrdU or stain with CFSE prior to culture and analyze by flow cytometry or a colorimetric assay.
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Cbl-b inhibitor in a mouse model.
Materials:
-
Syngeneic tumor cell line (e.g., CT26 for BALB/c mice)
-
Female BALB/c mice (6-8 weeks old)
-
Test compound (e.g., this compound) formulated for oral gavage
-
Vehicle control
-
Anti-mouse PD-1 antibody (optional, for combination studies)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, Cbl-b inhibitor, anti-PD-1, combination).
-
Administer the Cbl-b inhibitor daily by oral gavage at a predetermined dose.
-
Administer the anti-PD-1 antibody (e.g., twice a week by intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, mice may be euthanized, and tumors and spleens can be harvested for ex vivo analysis of immune cell populations by flow cytometry.
-
Analyze the data for tumor growth inhibition and survival.
Conclusion
Targeting the E3 ubiquitin ligase Cbl-b is a highly promising and novel approach in cancer immunotherapy. By acting as an intracellular checkpoint, Cbl-b plays a pivotal role in suppressing the anti-tumor activity of T cells and NK cells. The development of small molecule inhibitors against Cbl-b has the potential to overcome the limitations of current immunotherapies and provide a new therapeutic option for a broad range of cancers. The preclinical data for representative Cbl-b inhibitors are encouraging, demonstrating potent immune activation and significant anti-tumor efficacy, both as a monotherapy and in combination with other checkpoint inhibitors. Further clinical investigation of Cbl-b inhibitors is warranted to fully elucidate their therapeutic potential in cancer patients.
References
Cbl-b-IN-17 and its Transformative Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, playing a pivotal role in suppressing anti-tumor immunity. Its inhibition represents a promising therapeutic strategy to unleash the full potential of the immune system against cancer. This technical guide provides an in-depth overview of a representative Cbl-b inhibitor, Cbl-b-IN-17, and its effects on the tumor microenvironment (TME). Due to the limited availability of specific public data for "this compound," this guide incorporates data from other well-characterized small molecule Cbl-b inhibitors and Cbl-b knockout models to provide a comprehensive understanding of the therapeutic potential of targeting this pathway. This document details the mechanism of action, presents quantitative data from preclinical studies, outlines key experimental protocols, and visualizes complex signaling pathways and workflows.
Introduction to Cbl-b: A Master Regulator of Immune Tolerance
Cbl-b is a RING finger E3 ubiquitin ligase predominantly expressed in immune cells, where it functions as a master negative regulator of activation.[1][2] By ubiquitinating key signaling proteins, Cbl-b sets the activation threshold for T lymphocytes and natural killer (NK) cells, thereby maintaining immune homeostasis and preventing autoimmunity.[1][2] In the context of cancer, tumor cells can exploit this regulatory mechanism to create an immunosuppressive TME and evade immune destruction.[3]
Inhibition of Cbl-b, therefore, offers a compelling strategy to reverse this immune suppression. By blocking the enzymatic activity of Cbl-b, inhibitors like this compound can lower the activation threshold of immune cells, leading to a more robust and effective anti-tumor response. Preclinical studies with various Cbl-b inhibitors have demonstrated significant tumor growth inhibition, enhanced immune cell infiltration into tumors, and increased production of pro-inflammatory cytokines.
Mechanism of Action: Unleashing Immune Effector Cells
This compound and other small molecule inhibitors of Cbl-b typically function by binding to the protein and locking it in an inactive conformation. This prevents the transfer of ubiquitin to its target substrates, effectively disengaging the "brakes" on immune cell activation.
T Cell Activation
In T cells, Cbl-b is a critical gatekeeper that enforces the requirement for co-stimulatory signals (e.g., from CD28) for full activation. In the absence of co-stimulation, Cbl-b ubiquitinates key components of the T cell receptor (TCR) signaling cascade, such as PLCγ1 and the p85 subunit of PI3K, leading to T cell anergy or tolerance.
By inhibiting Cbl-b, this compound is expected to:
-
Lower the threshold for T cell activation: Allowing T cells to become activated even with weak TCR signals or in the absence of strong co-stimulation.
-
Enhance T cell proliferation: Leading to an expansion of tumor-specific T cells.
-
Boost cytokine production: Increasing the secretion of effector cytokines like IL-2 and IFN-γ, which are crucial for anti-tumor immunity.
-
Overcome T cell exhaustion: Restoring the function of exhausted T cells within the TME.
Natural Killer (NK) Cell Activation
Cbl-b also negatively regulates the activity of NK cells. Inhibition of Cbl-b in NK cells leads to:
-
Enhanced cytotoxicity: Increasing the ability of NK cells to directly kill tumor cells.
-
Increased cytokine and granzyme production: Augmenting the secretion of IFN-γ and cytotoxic granules.
-
Improved proliferation and survival: Promoting the expansion of functional NK cells.
Quantitative Data on the Effects of Cbl-b Inhibition
The following tables summarize quantitative data from preclinical studies on Cbl-b inhibitors and Cbl-b knockout models, providing insights into the expected efficacy of compounds like this compound.
Table 1: In Vitro Effects of Cbl-b Inhibition on Immune Cell Function
| Cell Type | Assay | Inhibitor/Model | Key Findings |
| T Cells | Proliferation (CFSE) | Cbl-b knockout | Proliferation of Cblb-/- T cells was ~80% of the uninhibited control, while wild-type cells were suppressed to ~44% under PD-L1-mediated inhibition. |
| Cytokine Production | Cbl-b siRNA | Significant increase in IL-2 production in Nedd4- and Cbl-b-depleted CD4+ T cells upon stimulation. | |
| Cytokine Production | Cbl-b knockout | IFN-γ secretion in Cblb-/- CD8+ T cells was reduced to only 85% of control under PD-L1 inhibition, compared to a reduction to 17% in wild-type cells. | |
| NK Cells | Cytotoxicity (% Lysis) | Cbl-b siRNA | Significant increase in cytotoxicity against AML cell lines (MV4-11, Molm-13, EOL-1) at an E:T ratio of 40:1 in the absence of IL-15. |
| Cytotoxicity (% Lysis) | CBLB knockout (CRISPR) | Enhanced cytotoxicity against various cancer cell lines (RPMI8266, ARH77, U266) at E:T ratios of 20:1, 10:1, and 5:1. | |
| Cytokine Production | Cbl-b siRNA | 2.5-fold higher levels of intracellular IFN-γ in IL-15-activated NK cells transduced with Cbl-b siRNA compared to scramble siRNA. ELISA showed IFN-γ concentration of ~18115 pg/ml in Cbl-b siRNA group vs. ~882.5 pg/ml in control. | |
| Degranulation (CD107a) | Small molecule inhibitor | Increased CD107a expression on NK cells co-cultured with A549 β2m-/- cells. | |
| Macrophages | Cytokine Production | Cbl-b knockout | Heightened production of IL-17, TNF-α, and IL-6 in draining lymph node cell cultures from immunized Cblb-/- mice. |
Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors
| Tumor Model | Inhibitor/Model | Treatment Regimen | Key Findings |
| CT26 (Colorectal Carcinoma) | NTX-001 | Repeated dosing | Dose-dependent anti-tumor activity. |
| NX-1607 | Oral administration | Significant tumor growth inhibition. Combination with anti-PD-1 substantially increased median overall survival and frequency of complete tumor rejections. | |
| MC38 (Colon Adenocarcinoma) | NX-1607 | Oral administration | Significant tumor growth inhibition. |
| 4T1 (Breast Cancer) | NX-1607 | Oral administration | Significant tumor growth inhibition. |
| B16F10 (Melanoma) | Cbl-b knockout | Not applicable | Delayed tumor growth and prolonged survival. |
| A20 (B-cell Lymphoma) | NX-1607 | Oral administration | Notably decreased tumor growth. |
Signaling Pathways and Experimental Workflows
Cbl-b Signaling Pathways
The following diagrams illustrate the central role of Cbl-b in regulating T cell and NK cell activation.
Caption: Cbl-b signaling cascade in T cells.
Caption: Cbl-b signaling cascade in NK cells.
Experimental Workflows
The following diagrams outline the typical workflows for key in vivo and in vitro assays used to evaluate Cbl-b inhibitors.
Caption: Workflow for an in vivo syngeneic tumor model.
Caption: Workflow for an NK cell cytotoxicity assay.
Detailed Experimental Protocols
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
Tumor cell line (e.g., CT26, MC38, B16F10)
-
Syngeneic mice (e.g., BALB/c for CT26/4T1, C57BL/6 for MC38/B16F10), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
This compound, vehicle control, and other therapeutic agents (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture tumor cells in complete medium to ~80% confluency.
-
Cell Preparation: Harvest cells, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Treatment Administration: Administer this compound (e.g., by oral gavage), vehicle control, and any combination therapies according to the predetermined dosing schedule.
-
Monitoring: Continue to measure tumor volume and mouse body weight throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), humanely euthanize the mice.
-
Tissue Collection and Analysis: Excise tumors for weight measurement and further analysis, such as isolation of tumor-infiltrating lymphocytes (TILs) for flow cytometry.
T Cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of this compound on T cell proliferation.
Materials:
-
Primary T cells (isolated from human PBMCs or mouse splenocytes)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
This compound and DMSO (vehicle control)
-
Flow cytometer
Protocol:
-
T Cell Isolation: Isolate T cells from blood or lymphoid tissues using standard methods (e.g., density gradient centrifugation followed by magnetic bead selection).
-
CFSE Labeling: Resuspend T cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of cold complete medium.
-
Washing: Wash the cells 2-3 times with complete medium to remove unbound CFSE.
-
Cell Plating and Treatment: Plate the CFSE-labeled T cells in a 96-well plate. Add this compound or DMSO at desired concentrations.
-
Stimulation: Add T cell activation stimuli (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence intensity in daughter cells is used to quantify cell division.
NK Cell Cytotoxicity Assay (Chromium-51 Release)
Objective: To measure the ability of NK cells, treated with this compound, to lyse target tumor cells.
Materials:
-
Effector cells: Primary NK cells
-
Target cells: 51Cr-sensitive tumor cell line (e.g., K562)
-
Sodium chromate (51Cr)
-
Complete RPMI-1640 medium
-
This compound and DMSO
-
96-well V-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling: Resuspend target cells and incubate with 50-100 µCi of 51Cr for 1-2 hours at 37°C. Wash the labeled cells extensively to remove unincorporated 51Cr.
-
Effector Cell Preparation: Isolate NK cells and pre-treat with this compound or DMSO for a specified time (e.g., 2-18 hours).
-
Co-culture: Plate the labeled target cells in a 96-well plate. Add the pre-treated effector NK cells at various effector-to-target (E:T) ratios.
-
Controls: Include controls for spontaneous release (target cells with medium only) and maximum release (target cells with detergent, e.g., Triton X-100).
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Excised tumors
-
Tumor dissociation kit (e.g., containing collagenase and DNase)
-
Red blood cell lysis buffer
-
Cell strainers
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3, PD-1)
-
Flow cytometer
Protocol:
-
Tumor Dissociation: Mince the tumor tissue and digest with an enzymatic solution to obtain a single-cell suspension.
-
Cell Filtration and Lysis: Pass the cell suspension through a cell strainer to remove debris. Lyse red blood cells using a lysis buffer.
-
Cell Counting and Staining: Count the viable cells and stain with a cocktail of fluorescently labeled antibodies against surface and intracellular markers.
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to identify and quantify different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells, NK cells) and their activation status (e.g., expression of PD-1, granzyme B).
Western Blotting for Cbl-b Signaling Pathway Analysis
Objective: To investigate the effect of this compound on the phosphorylation and expression of proteins in the Cbl-b signaling pathway.
Materials:
-
Immune cells (e.g., T cells)
-
This compound and DMSO
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (e.g., against phospho-PLCγ1, phospho-Akt, Cbl-b, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis: Treat immune cells with this compound or DMSO, followed by stimulation if required. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression and phosphorylation levels of the target proteins.
Conclusion
The inhibition of Cbl-b presents a highly promising avenue for cancer immunotherapy. By targeting this key intracellular checkpoint, compounds like this compound have the potential to reinvigorate the body's own immune system to fight cancer. The preclinical data for Cbl-b inhibitors demonstrate a multifaceted anti-tumor effect, driven by the enhanced activation of both T cells and NK cells within the tumor microenvironment. This leads to increased tumor cell killing, favorable changes in the cytokine milieu, and improved tumor control, particularly in combination with other immunotherapies such as PD-1 blockade. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of Cbl-b inhibitors as a novel class of cancer therapeutics. Further research will be crucial to fully elucidate the clinical potential of this exciting therapeutic strategy.
References
The E3 Ligase Inhibitory Activity of Cbl-b-IN-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role in regulating immune responses.[1][2][3] It functions as a key negative regulator of T-cell activation, setting the threshold for immune cell stimulation and maintaining peripheral tolerance.[4][5] In the absence of co-stimulatory signals, Cbl-b ubiquitinates key signaling proteins, targeting them for degradation and thereby preventing an immune response. This gatekeeper function makes Cbl-b a compelling therapeutic target in immuno-oncology. By inhibiting Cbl-b, it is possible to lower the activation threshold of immune cells, such as T-cells and NK cells, and enhance their anti-tumor activity.
This technical guide provides an in-depth overview of the E3 ligase inhibitory activity of Cbl-b-IN-17, a representative small molecule inhibitor from a novel class of compounds that includes the clinical candidate NX-1607 and its analogue C7683. This document will detail its mechanism of action, summarize key quantitative data, provide protocols for relevant experimental assays, and visualize the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound and its analogues function as allosteric inhibitors of Cbl-b. Structural and biochemical studies have revealed that these compounds do not bind to the active site of the E3 ligase. Instead, they act as an "intramolecular glue," binding to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helix Region (LHR) of Cbl-b. This binding locks Cbl-b in an inactive, closed conformation, which prevents the necessary conformational changes required for its E3 ligase activity, specifically the interaction with E2-ubiquitin conjugating enzymes. This novel mechanism of action effectively inhibits the ubiquitination of Cbl-b's downstream targets.
Quantitative Data on Cbl-b Inhibitory Activity
The following tables summarize the key quantitative data for Cbl-b inhibitors from the same class as this compound (specifically, data for C7683 and NX-1607).
Table 1: Biochemical and Cellular Activity of Cbl-b Inhibitors
| Compound | Assay Type | Target/System | Parameter | Value | Reference |
| C7683 | Differential Scanning Fluorimetry (DSF) | Full-length Cbl-b | ΔTm at 3 µM | 12 ± 0.2 °C | |
| C7683 | Differential Scanning Fluorimetry (DSF) | TKBD-LHR-RING Cbl-b | ΔTm at 3 µM | 10 ± 0.4 °C | |
| NX-1607 | Homogeneous Time-Resolved Fluorescence (HTRF) | Cbl-b E3 Ligase Activity | IC50 | 0.025 µM | |
| NX-1607 | T-cell IL-2 Production | Primary T-cells | EC2.5x | 0.13 µM | |
| NRX-8 | Biochemical Binding Assay | Cbl-b | KD | 20 nM |
Table 2: In Vivo Anti-Tumor Efficacy of NX-1607
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| CT26 Colon Carcinoma | NX-1607 (monotherapy) | 30 mg/kg, oral, daily | 71% | |
| 4T1 Breast Cancer | NX-1607 (monotherapy) | 30 mg/kg, oral, daily | Significant reduction in tumor volume | |
| A20 B-cell Lymphoma | NX-1607 (monotherapy) | Not specified | Significant decrease in tumor growth |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Cbl-b inhibitors.
Differential Scanning Fluorimetry (DSF) for Target Engagement
This assay measures the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Protocol:
-
Reaction Setup: Prepare a 20 µL reaction mixture in a 384-well PCR plate containing:
-
0.1 mg/mL of purified full-length Cbl-b or its fragments (e.g., TKBD-LHR-RING).
-
Assay buffer: 30 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.
-
5X SYPRO Orange dye (Invitrogen).
-
Serial dilutions of this compound (e.g., 0.01 to 100 µM) with a final DMSO concentration of 2%.
-
-
Thermal Denaturation: Use a real-time PCR instrument (e.g., Roche LightCycler 480 II) to monitor the fluorescence of SYPRO Orange as the temperature is increased from 20 to 95 °C at a rate of 4 °C per minute.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor.
In Vitro Cbl-b Auto-Ubiquitination Assay (HTRF)
This assay quantifies the E3 ligase activity of Cbl-b by measuring its auto-ubiquitination.
Protocol:
-
Reaction Components:
-
E1 activating enzyme (e.g., UBE1).
-
E2 conjugating enzyme (e.g., UbcH5b).
-
Cbl-b (E3 ligase).
-
Ubiquitin (biotin-labeled).
-
ATP.
-
Substrate (e.g., a phosphorylated fragment of SRC kinase).
-
This compound at various concentrations.
-
-
Reaction Incubation: Combine the reaction components in an assay buffer and incubate to allow the ubiquitination reaction to proceed.
-
Detection: Add HTRF detection reagents:
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST if using GST-Cbl-b).
-
Streptavidin-d2 (acceptor).
-
-
Signal Measurement: Measure the HTRF signal on a compatible plate reader. The signal is proportional to the extent of Cbl-b auto-ubiquitination.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA assesses the binding of a drug to its target protein in a cellular environment by measuring the thermal stabilization of the target protein.
Protocol:
-
Cell Treatment: Incubate cultured cells (e.g., Jurkat T-cells) with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 1 hour at 37°C).
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification of Soluble Cbl-b: Collect the supernatant and quantify the amount of soluble Cbl-b using methods such as Western blotting, ELISA, or AlphaLISA.
-
Data Analysis: Plot the amount of soluble Cbl-b as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Cbl-b signaling in T-cell activation.
Caption: Experimental workflow for Differential Scanning Fluorimetry.
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
Conclusion
This compound represents a promising class of allosteric inhibitors that effectively target the E3 ligase activity of Cbl-b. By locking Cbl-b in an inactive conformation, these inhibitors can potentiate immune cell responses, offering a novel therapeutic strategy for cancer immunotherapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further understand and exploit the therapeutic potential of Cbl-b inhibition.
References
- 1. promega.com [promega.com]
- 2. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput fluorescence polarization assay to identify inhibitors of Cbl(TKB)-PTK interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cbl-b-IN-17: A Technical Guide to its Impact on T-cell Activation and Exhaustion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical intracellular immune checkpoint that negatively regulates T-cell activation and promotes T-cell exhaustion. Its role as an E3 ubiquitin ligase allows it to target key components of the T-cell receptor (TCR) signaling pathway for degradation, thereby setting the threshold for T-cell activation. Pharmacological inhibition of Cbl-b represents a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide consolidates the preclinical data on Cbl-b inhibitors, with a focus on compounds structurally and functionally related to Cbl-b-IN-17, detailing their impact on T-cell activation and exhaustion, outlining relevant experimental protocols, and illustrating the underlying signaling pathways. While specific quantitative data for this compound is not publicly available, the information presented herein for other Cbl-b inhibitors like Cbl-b-IN-1 and NX-1607 serves as a strong proxy for its expected biological effects.
The Role of Cbl-b in T-cell Function
Cbl-b is a key negative regulator of T-cell activation. Upon TCR engagement without co-stimulation, Cbl-b becomes activated and ubiquitinates several key signaling proteins, including PLCγ1, Vav1, and the p85 subunit of PI3K.[1][2] This ubiquitination leads to their degradation and a subsequent dampening of the T-cell activation signal, inducing a state of anergy or unresponsiveness.[3][4] In the tumor microenvironment, chronic antigen stimulation leads to sustained Cbl-b activity, contributing to T-cell exhaustion, a state characterized by reduced effector function and proliferative capacity, and the expression of inhibitory receptors like PD-1 and TIM-3.[5]
Impact of Cbl-b Inhibition on T-cell Activation
Inhibition of Cbl-b with small molecules has been shown to significantly enhance T-cell activation, effectively lowering the threshold for T-cell responses.
Quantitative Data on T-cell Activation Markers
While specific data for this compound is limited, studies on similar inhibitors demonstrate a marked increase in T-cell activation and function.
| Inhibitor | Assay | Cell Type | Key Findings | Reference |
| Cbl-b-IN-1 | Cytokine Secretion (ELISA) | Human PBMCs and TCR-T cells | Promotes secretion of IL-2, IFN-γ, and TNF-α. | |
| Cbl-b-IN-1 | Western Blot | T-cells | Enhances phosphorylation of ZAP70 and PLCγ1. | |
| NX-1607 | Flow Cytometry | Primary Human T-cells | Induces IL-2 and IFN-γ secretion in a dose-dependent manner, even in the absence of CD28 co-stimulation. | |
| NX-1607 | In vivo mouse models (CT26, MC38, 4T1) | Tumor-Infiltrating Lymphocytes | Increases infiltration of activated CD8+ T-cells into tumors. | |
| NX-1607 | Phase 1 Clinical Trial | Human Peripheral T-cells | Increased activation (ICOS+) and proliferation (Ki67+) of circulating PD-1+ CD8+ T-cells. |
Reversal of T-cell Exhaustion by Cbl-b Inhibition
A critical therapeutic goal of Cbl-b inhibition is to reverse the exhausted phenotype of tumor-infiltrating lymphocytes (TILs), thereby restoring their anti-tumor effector functions.
Quantitative Data on T-cell Exhaustion Markers
Studies involving genetic deletion or inhibition of Cbl-b have consistently shown a reduction in T-cell exhaustion markers and a restoration of effector functions.
| Intervention | Model System | Key Findings | Reference |
| Cbl-b knockout | MC38 tumor model in mice | Markedly reduced percentage of PD-1+Tim-3+ cells among CD8+ TILs (from 30-35% in wild-type to 4-6% in knockout). | |
| Cbl-b knockout | MC38 tumor model in mice | Increased expression of IFN-γ and TNF-α by CD8+ TILs. | |
| Cbl-b inhibitor (unnamed) | In vitro exhausted T-cells | Restored function of CD8+ T-cells that were exhausted by continuous anti-CD3/CD28 stimulation. | |
| Cbl-b inhibitor (unnamed) | In vitro co-culture | Maintained CD8+ T-cell proliferation and cytokine induction in the presence of immunosuppressive factors like PGE2, adenosine, and TGF-β. |
Signaling Pathways Modulated by Cbl-b Inhibition
The enhanced T-cell activation and reversal of exhaustion mediated by Cbl-b inhibitors are a direct result of their impact on the TCR signaling cascade.
Caption: Cbl-b negatively regulates T-cell activation by targeting key TCR signaling molecules for ubiquitination and degradation. This compound blocks this inhibition, leading to enhanced downstream signaling and gene expression.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Cbl-b inhibitors. Below are representative protocols for key in vitro assays.
In Vitro T-cell Activation Assay with a Small Molecule Inhibitor
Objective: To determine the effect of a Cbl-b inhibitor on T-cell activation by measuring cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Cbl-b inhibitor (e.g., this compound) dissolved in DMSO
-
Anti-CD3 and anti-CD28 antibodies
-
96-well flat-bottom culture plates
-
Human IL-2, IFN-γ, and TNF-α ELISA kits
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the Cbl-b inhibitor in complete medium. Add 50 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the wells to stimulate T-cell activation.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-2, IFN-γ, and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.
Caption: A streamlined workflow for assessing the impact of a Cbl-b inhibitor on T-cell cytokine production.
Flow Cytometry Protocol for T-cell Exhaustion Markers
Objective: To evaluate the effect of a Cbl-b inhibitor on the expression of exhaustion markers on T-cells.
Materials:
-
Isolated T-cells (e.g., from tumor tissue or in vitro exhaustion models)
-
Cbl-b inhibitor
-
Fluorochrome-conjugated antibodies against CD3, CD8, PD-1, TIM-3, and LAG-3
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffer (if assessing intracellular markers)
-
Flow cytometer
Procedure:
-
Culture T-cells under conditions that induce exhaustion (e.g., chronic stimulation with anti-CD3/CD28).
-
Treat the exhausted T-cells with the Cbl-b inhibitor at various concentrations for a defined period (e.g., 24-48 hours). Include a vehicle control.
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Resuspend the cells in staining buffer and add the antibody cocktail (anti-CD3, anti-CD8, anti-PD-1, anti-TIM-3, anti-LAG-3).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
If necessary, perform fixation and permeabilization for intracellular staining according to the manufacturer's protocol.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on CD3+CD8+ T-cells and quantifying the percentage of cells expressing PD-1, TIM-3, and LAG-3.
Caption: A logical progression for evaluating the impact of a Cbl-b inhibitor on T-cell exhaustion markers using flow cytometry.
Conclusion
The inhibition of Cbl-b presents a compelling therapeutic strategy to enhance T-cell-mediated anti-tumor immunity. Preclinical evidence for Cbl-b inhibitors like Cbl-b-IN-1 and NX-1607 demonstrates their ability to augment T-cell activation and reverse T-cell exhaustion. While direct quantitative data for this compound is not yet widely available, the consistent findings across multiple Cbl-b inhibitors provide a strong rationale for its development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the immunomodulatory effects of this promising class of therapeutic agents.
References
- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b deficiency prevents functional but not phenotypic T cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
foundational research on Cbl-b as an intracellular immune checkpoint
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that has emerged as a critical intracellular immune checkpoint.[1][2][3] Expressed across various leukocyte subsets, Cbl-b plays a pivotal, non-redundant role in establishing the activation threshold for immune cells, particularly T lymphocytes, thereby maintaining peripheral tolerance.[2][4] By ubiquitinating key signaling proteins downstream of antigen and co-stimulatory receptors, Cbl-b attenuates activating signals, preventing excessive immune responses and autoimmunity. Consequently, the absence or inhibition of Cbl-b lowers this activation threshold, enhancing immune cell effector functions. This makes Cbl-b a compelling therapeutic target for cancer immunotherapy, aiming to unleash the full potential of the immune system against malignancies. This document provides a comprehensive overview of the foundational research on Cbl-b, detailing its molecular function, key signaling pathways, and the experimental methodologies used to study this crucial regulator.
Introduction to Cbl-b
Cbl-b, a member of the Casitas B-lineage lymphoma family of proteins, functions as an E3 ubiquitin ligase and an adaptor protein. E3 ligases are crucial enzymes in the ubiquitination cascade, responsible for conferring substrate specificity to the process. Cbl-b is a key negative regulator of immune responses, acting as a gatekeeper to prevent unwarranted T-cell activation and maintain immune homeostasis.
In the absence of co-stimulation, Cbl-b is instrumental in inducing a state of T-cell anergy, or unresponsiveness. Genetic knockout studies have provided definitive evidence for its role; mice deficient in Cbl-b (cblb-/-) exhibit hyper-responsive T cells, spontaneously develop autoimmunity, and consistently reject a wide variety of tumors. This potent anti-tumor activity in preclinical models underscores the therapeutic potential of targeting Cbl-b. By inhibiting Cbl-b, it is possible to bypass the need for traditional co-stimulatory signals, effectively "releasing the brakes" on anti-tumor immunity.
Molecular Structure and E3 Ligase Function
The structure of Cbl-b is central to its function. Like other Cbl family proteins, it contains several key domains that mediate its interactions and catalytic activity.
-
Tyrosine Kinase Binding (TKB) Domain: This N-terminal domain is responsible for recognizing and binding to specific phosphotyrosine motifs on target proteins, including activated protein tyrosine kinases. This interaction is the critical first step in substrate recognition.
-
RING (Really Interesting New Gene) Finger Domain: Connected to the TKB domain by a linker region, the RING finger domain recruits the ubiquitin-conjugating enzyme (E2). This domain possesses the intrinsic E3 ligase activity that catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target substrate.
-
C-terminal Domain: This region contains proline-rich sequences and a ubiquitin-associated (UBA) domain, which mediate further protein-protein interactions.
The E3 ligase activity of Cbl-b is essential for its role as a negative regulator. Upon T-cell receptor (TCR) stimulation without co-stimulation, Cbl-b is recruited to key signaling molecules, leading to their ubiquitination. This can result in their proteasomal degradation, internalization, or altered function, ultimately dampening the activation signal.
Cbl-b Signaling in T-Cell Activation
Cbl-b is a master regulator of signaling pathways downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28. Its primary role is to set the threshold for T-cell activation, ensuring that T cells are only fully activated in the presence of both an antigen signal (Signal 1) and a co-stimulatory signal (Signal 2).
Upon TCR engagement alone, Cbl-b targets several key components of the signaling cascade for ubiquitination:
-
PLCγ1 (Phospholipase C gamma 1): Cbl-b-mediated ubiquitination of PLCγ1 downregulates T-cell activation signals.
-
PI3K (Phosphoinositide 3-kinase): Cbl-b ubiquitinates the p85 regulatory subunit of PI3K, inhibiting its activity and downstream signaling through Akt.
-
Vav1: Cbl-b controls the phosphorylation and activation of Vav1, a crucial guanine nucleotide exchange factor, thereby regulating cytoskeletal rearrangement required for a stable immunological synapse.
-
TCR/CD3 complex: Cbl-b can ubiquitinate components of the TCR complex itself, such as the CD3ζ chain, leading to its internalization and degradation.
When CD28 is engaged, it provides a co-stimulatory signal that leads to the inhibition of Cbl-b's E3 ligase activity, allowing the T-cell activation program to proceed. Therefore, in the absence of Cbl-b, the requirement for CD28 co-stimulation is bypassed, and TCR signaling alone is sufficient to trigger a robust effector response.
Cbl-b as a Therapeutic Target in Immuno-Oncology
The potent anti-tumor immunity observed in Cbl-b deficient mice makes it an attractive target for cancer immunotherapy. Unlike checkpoint inhibitors that block extracellular receptors (e.g., PD-1, CTLA-4), targeting Cbl-b offers a way to modulate an intracellular checkpoint, potentially overcoming resistance to existing therapies.
Several pharmaceutical strategies are being developed to inhibit Cbl-b function:
-
Small-Molecule Inhibitors: These compounds are designed to bind to Cbl-b and block its E3 ligase activity. By preventing the ubiquitination of key signaling molecules, these inhibitors aim to lower the T-cell activation threshold and promote anti-tumor responses.
-
Genetic Modification: Adoptive cell therapies, such as CAR-T, can be enhanced by genetically deleting or silencing the CBLB gene in the therapeutic T cells, making them more potent and resistant to the immunosuppressive tumor microenvironment.
Quantitative Data on Cbl-b Inhibitors
The development of potent and selective small-molecule inhibitors is a key focus of Cbl-b-targeted drug discovery.
| Inhibitor | Target | Affinity (K_D) | Activity | Status | Reference |
| NRX-8 | Cbl-b | 20 nM | Increases T-cell activation at low nM concentrations; inhibits tumor growth in vivo. | Preclinical | |
| NX-1607 | Cbl-b | More potent than NRX-8 | Stimulates immune cells in vitro and inhibits tumors in vivo. | Phase I Clinical Trials | |
| C7683 | Cbl-b | N/A | Acts as an "intramolecular glue," locking Cbl-b in an inactive state. | Research Compound |
Key Experimental Protocols
Studying the function of Cbl-b requires a variety of specialized biochemical and cellular assays. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Ubiquitination Assay
This assay measures the E3 ligase activity of Cbl-b by reconstituting the ubiquitination cascade in a test tube. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common high-throughput method.
Objective: To measure the poly-ubiquitination of a substrate (or Cbl-b auto-ubiquitination) catalyzed by Cbl-b.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant, purified Cbl-b (e.g., GST-tagged)
-
Recombinant substrate protein (optional, for substrate ubiquitination)
-
Europium-labeled Ubiquitin (Donor) and Cy5-labeled Ubiquitin (Acceptor)
-
ATP solution
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well assay plates
-
TR-FRET compatible plate reader
Methodology:
-
Prepare Reagent Mix: Prepare a master mix containing E1 enzyme, E2 enzyme, Eu-Ub, Cy5-Ub, and ATP in the assay buffer.
-
Inhibitor Addition: Add test compounds (Cbl-b inhibitors) or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Add purified Cbl-b enzyme (and substrate, if applicable) to the wells.
-
Initiate Reaction: Add the reagent master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), allowing poly-ubiquitin chains to form.
-
Detection: Read the plate on a TR-FRET plate reader. The formation of poly-ubiquitin chains brings the Eu-donor and Cy5-acceptor molecules into close proximity, generating a FRET signal.
-
Data Analysis: The TR-FRET signal is proportional to the extent of poly-ubiquitination. Calculate the percent inhibition for test compounds relative to the DMSO control.
Protocol 2: T-Cell Activation Assay (Cytokine Production)
This assay measures a key functional outcome of T-cell activation: the production and secretion of cytokines like Interleukin-2 (IL-2).
Objective: To quantify IL-2 secretion from primary T cells following stimulation, in the presence or absence of a Cbl-b inhibitor.
Materials:
-
Primary human or murine T cells (isolated from peripheral blood or spleen)
-
T-cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Plate-bound anti-CD3 antibody (for TCR stimulation)
-
Soluble anti-CD28 antibody (for co-stimulation, used as a positive control)
-
Cbl-b inhibitor test compound
-
96-well tissue culture plates
-
IL-2 ELISA kit
Methodology:
-
Plate Coating: Coat wells of a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash wells to remove unbound antibody.
-
Cell Plating: Isolate primary T cells using standard methods (e.g., negative selection magnetic beads). Resuspend cells in culture medium and add them to the coated wells.
-
Stimulation & Inhibition: Create different experimental conditions:
-
Unstimulated (no anti-CD3)
-
Stimulated (anti-CD3 only)
-
Stimulated + Cbl-b inhibitor (at various concentrations)
-
Co-stimulated (anti-CD3 + soluble anti-CD28) as a positive control for maximal activation.
-
-
Incubation: Culture the cells for 24-48 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the culture supernatant, which contains the secreted cytokines.
-
ELISA: Quantify the concentration of IL-2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of IL-2 produced under each condition. Expect to see low IL-2 with anti-CD3 alone, and a dose-dependent increase in IL-2 in the presence of the Cbl-b inhibitor.
Protocol 3: Protein-Protein Interaction (Co-Immunoprecipitation)
This assay is used to verify the physical interaction between Cbl-b and its putative substrates within a cell.
Objective: To determine if Cbl-b interacts with a target protein (e.g., PI3K p85) in T cells following TCR stimulation.
Materials:
-
T-cell line (e.g., Jurkat) or primary T cells
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against Cbl-b for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against the target protein for Western blotting
-
SDS-PAGE and Western blotting equipment
Methodology:
-
Cell Culture and Stimulation: Culture T cells and stimulate them as required to induce the protein interaction (e.g., with anti-CD3 for 5-10 minutes).
-
Cell Lysis: Harvest and lyse the cells on ice using lysis buffer to release cellular proteins.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-Cbl-b antibody overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the putative interacting protein (e.g., anti-p85).
-
Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for detection.
-
-
Analysis: A band corresponding to the target protein in the Cbl-b IP lane indicates an interaction between the two proteins. Include appropriate controls (e.g., IP with an isotype control IgG).
Conclusion
Cbl-b stands out as a master intracellular regulator of immune activation. Its role as a gatekeeper in T-cells, setting the threshold for productive immune responses, is well-established through extensive research. The finding that genetic ablation or pharmacological inhibition of Cbl-b can unleash potent anti-tumor immunity has positioned it as a highly promising, "druggable" target in the field of immuno-oncology. The ongoing development of small-molecule inhibitors and their entry into clinical trials herald a new wave of cancer immunotherapies aimed at modulating this critical intracellular checkpoint. Further research into the nuanced roles of Cbl-b in different immune cell types and disease contexts will continue to refine its therapeutic potential.
References
Overcoming PD-1 Resistance: A Technical Guide to the Role of Cbl-b-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of resistance to PD-1/PD-L1 checkpoint blockade therapies presents a significant challenge in oncology. Cbl-b (Casitas B-lineage lymphoma-b), an E3 ubiquitin ligase, has been identified as a critical intracellular immune checkpoint that negatively regulates T-cell and Natural Killer (NK) cell activation. Preclinical evidence strongly suggests that the inhibition of Cbl-b can lower the threshold for T-cell activation, thereby overcoming resistance to PD-1 blockade. This technical guide provides an in-depth exploration of the role of Cbl-b inhibition, with a focus on the therapeutic potential of Cbl-b inhibitors like Cbl-b-IN-17, in reversing PD-1 resistance. We will delve into the underlying signaling pathways, present available quantitative data from preclinical studies, and outline key experimental methodologies.
Introduction: Cbl-b as a Master Negative Regulator of Immune Activation
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing and maintaining peripheral immune tolerance.[1][2] It functions as a crucial gatekeeper, preventing spurious or excessive T-cell activation in the absence of appropriate co-stimulation.[2] Cbl-b exerts its regulatory function by targeting key signaling proteins downstream of the T-cell receptor (TCR) and CD28 for ubiquitination, leading to their degradation or functional alteration.[3]
The programmed death-1 (PD-1) receptor is a key inhibitory receptor expressed on activated T cells. Its engagement with its ligand, PD-L1, on tumor cells leads to the suppression of T-cell activity and allows cancer cells to evade immune surveillance. While anti-PD-1/PD-L1 therapies have revolutionized cancer treatment, a significant number of patients either do not respond or develop resistance. Emerging research has identified the Cbl-b pathway as a key mediator of this resistance, making it a compelling target for novel immunotherapies. Studies have shown that T cells deficient in Cbl-b are resistant to PD-1/PD-L1-mediated suppression.
Signaling Pathways: The Interplay of Cbl-b and PD-1
The inhibitory function of Cbl-b is intricately linked with the signaling cascades initiated by TCR and CD28 engagement. Cbl-b's inhibition can potentiate T-cell activation even in the presence of inhibitory signals from the PD-1 pathway.
Cbl-b Signaling Downstream of the T-Cell Receptor
Upon TCR engagement with an antigen-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated. In the absence of co-stimulation (Signal 2 from CD28), Cbl-b is upregulated and actively suppresses T-cell activation. Cbl-b targets several key proteins for ubiquitination, including:
-
PLCγ1 (Phospholipase C gamma 1): Involved in the generation of second messengers that lead to calcium influx and activation of transcription factors.
-
Vav1: A guanine nucleotide exchange factor crucial for actin cytoskeleton reorganization and TCR clustering.
-
PI3K (Phosphoinositide 3-kinase) p85 subunit: A critical component of the PI3K/Akt signaling pathway that promotes cell survival and proliferation.
By ubiquitinating these and other signaling intermediates, Cbl-b effectively dampens the T-cell activation signal.
Cbl-b and PD-1 Pathway Crosstalk
The mechanism by which Cbl-b inhibition overcomes PD-1 resistance is an area of active investigation. Evidence suggests that Cbl-b acts downstream of the PD-1 receptor. When PD-1 is engaged by PD-L1, it recruits the phosphatase SHP2, which dephosphorylates and inactivates proximal TCR signaling molecules like ZAP70 and PI3K. By inhibiting Cbl-b, the overall threshold for T-cell activation is lowered to a point where the inhibitory signals from the PD-1 pathway may be insufficient to prevent a productive immune response. Furthermore, some studies suggest a more direct link, where Cbl-b may be involved in the ubiquitination and regulation of components within the PD-1 signaling pathway itself.
Quantitative Data on the Efficacy of Cbl-b Inhibition
Preclinical studies have provided quantitative evidence supporting the role of Cbl-b inhibition in enhancing anti-tumor immunity, both as a monotherapy and in combination with anti-PD-1 antibodies.
Table 1: In Vitro Activity of Cbl-b Inhibitors
| Compound | Assay | Cell Type | Outcome | Result | Reference |
| NX-1607 | HTRF Assay | - | Cbl-b Inhibition | IC50 = 0.19 nM | |
| Cbl-b-IN-1 | Cytokine Secretion | Human PBMCs and TCR-T cells | Enhanced Cytokine Production | Increased IFN-γ and TNF-α secretion | |
| Unnamed Cbl-b Inhibitor | IL-2 Secretion Assay | Human PBMCs | T-cell Activation | Dramatically increased IL-2 secretion with anti-CD3/CD28 stimulation |
Table 2: In Vivo Antitumor Activity of Cbl-b Inhibitors
| Compound/Model | Tumor Model | Treatment | Outcome | Result | Reference |
| Cbl-b knockout mice | B16 Melanoma | None | Liver Metastases | Significantly fewer metastases compared to wild-type | |
| NX-1607 | CT26 Syngeneic Model | Oral administration | Tumor Growth Inhibition | Effective tumor growth inhibition | |
| NX-1607 + anti-PD-1 | CT26 Syngeneic Model | Combination therapy | Tumor Growth Inhibition | Complete tumor growth inhibition | |
| Cbl-b knockout mice + anti-PD-L1 | B16ova Melanoma | Combination therapy | Therapeutic Benefit | No additive benefit over Cbl-b knockout alone | |
| Cbl-b knockout mice + anti-CTLA-4 | B16ova Melanoma | Combination therapy | Therapeutic Benefit | Significantly enhanced anti-tumor effect |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols.
In Vitro T-Cell Activation and Proliferation Assays
These assays are fundamental to assessing the impact of Cbl-b inhibitors on T-cell function.
-
Objective: To measure the effect of a Cbl-b inhibitor on T-cell activation and proliferation following TCR stimulation.
-
Cell Isolation: Primary human or murine T cells are isolated from peripheral blood (PBMCs) or spleens using negative selection kits.
-
Stimulation: T cells are stimulated in 96-well plates coated with anti-CD3 antibodies (to mimic Signal 1) and with or without soluble anti-CD28 antibodies (to provide Signal 2).
-
Inhibitor Treatment: T cells are pre-incubated with varying concentrations of the Cbl-b inhibitor (e.g., this compound) before stimulation.
-
Proliferation Measurement: Proliferation is typically measured after 48-72 hours using assays such as CFSE dye dilution followed by flow cytometry, or [3H]-thymidine incorporation.
-
Activation Marker Analysis: T-cell activation is assessed by staining for surface markers like CD25 and CD69 and analyzing via flow cytometry.
Cytokine Secretion Assays
These assays quantify the effector function of T cells.
-
Objective: To measure the production of key cytokines (e.g., IL-2, IFN-γ, TNF-α) by T cells treated with a Cbl-b inhibitor.
-
Experimental Setup: Similar to the T-cell activation assay, T cells are stimulated in the presence or absence of the Cbl-b inhibitor.
-
Supernatant Collection: After a specified incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: Cytokine levels in the supernatant are quantified using ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays (e.g., Luminex).
In Vivo Syngeneic Mouse Tumor Models (e.g., B16 Melanoma, CT26 Colon Carcinoma)
These models are essential for evaluating the anti-tumor efficacy of Cbl-b inhibitors in an immunocompetent host.
-
Objective: To assess the effect of a Cbl-b inhibitor, alone or in combination with anti-PD-1 therapy, on tumor growth and survival.
-
Tumor Implantation: A known number of tumor cells (e.g., 5 x 105 B16ova cells) are injected subcutaneously or intravenously into syngeneic mice (e.g., C57BL/6 for B16, BALB/c for CT26).
-
Treatment Regimen: Once tumors are established, mice are treated with the Cbl-b inhibitor (e.g., via oral gavage), an anti-PD-1 antibody (e.g., via intraperitoneal injection), or a combination of both. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Survival Analysis: Mice are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate (e.g., CD8+ T cells, NK cells) by flow cytometry.
Conclusion and Future Directions
The inhibition of Cbl-b represents a promising strategy to overcome resistance to PD-1/PD-L1 checkpoint blockade. By acting as an intracellular checkpoint, Cbl-b provides a novel node for therapeutic intervention to enhance T-cell and NK-cell mediated anti-tumor immunity. The preclinical data for Cbl-b inhibitors, such as the conceptual this compound, are encouraging, demonstrating potent immune activation and synergistic effects with existing immunotherapies.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which Cbl-b inhibition synergizes with anti-PD-1 therapy.
-
Identifying predictive biomarkers to select patients most likely to benefit from Cbl-b inhibitor therapy.
-
Evaluating the long-term safety and efficacy of Cbl-b inhibitors in clinical trials.
The continued development of potent and selective Cbl-b inhibitors holds the potential to significantly expand the arsenal of effective cancer immunotherapies and improve outcomes for patients with treatment-resistant malignancies.
References
- 1. Cblb-deficient T cells are less susceptible to PD-L1-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HotSpot Therapeutics Presents First-in-Human Phase 1 Clinical Data on its Novel CBL-B Inhibitor, HST-1011, at ESMO Congress 2024 [prnewswire.com]
- 3. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cbl-b Inhibition in Potentiating T-Cell Cytokine Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cbl-b as a Therapeutic Target
Cbl-b is a key negative regulator of T-cell activation, functioning downstream of the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[1][2] Its E3 ligase activity mediates the ubiquitination and subsequent degradation of key signaling proteins, including PLC-γ1 and the p85 subunit of PI3K, thereby dampening the signaling cascade required for full T-cell activation.[3] Genetic inactivation or pharmacological inhibition of Cbl-b has been shown to lower the threshold for T-cell activation, leading to enhanced proliferation, survival, and effector functions, including increased cytokine production.[4][5] This makes Cbl-b an attractive target for immunotherapies aimed at boosting T-cell responses against cancer.
Effect of Cbl-b Inhibition on IL-2 and IFN-γ Production
Inhibition of Cbl-b has been consistently shown to augment the production of IL-2 and IFN-γ by T-cells. IL-2 is a critical cytokine for T-cell proliferation and the generation of memory T-cells, while IFN-γ is a pleiotropic cytokine with potent anti-viral and anti-tumor effects, including the activation of other immune cells like macrophages and NK cells.
Quantitative Data on Cytokine Production
While specific data for Cbl-b-IN-17 is unavailable, the following tables summarize representative data from studies on other Cbl-b inhibitors and Cbl-b knockout (KO) T-cells, demonstrating the impact of Cbl-b modulation on IL-2 and IFN-γ secretion.
Table 1: Effect of Cbl-b Inhibition on IL-2 Production in CD4+ T-Cells
| Experimental System | Treatment/Condition | Fold Increase in IL-2 Production (vs. Control) | Reference |
| Murine CD4+ T-cells | Cbl-b Knockout (KO) | ~2-4 fold | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cbl-b Inhibitor (unspecified) | Dramatically increased | |
| Murine CD4+ T-cells | Nedd4 depletion (leading to increased Cbl-b) + Cbl-b siRNA | Restoration of IL-2 production |
Table 2: Effect of Cbl-b Inhibition on IFN-γ Production in T-Cells
| Experimental System | Treatment/Condition | Fold Increase in IFN-γ Production (vs. Control) | Reference |
| Murine CD8+ T-cells | Cbl-b Knockout (KO) | Markedly augmented | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cbl-b Inhibitor (unspecified) | Dramatically increased | |
| Human Natural Killer (NK) Cells | Cbl-b siRNA | Enhanced IFN-γ expression | |
| Murine CD8+ T-cells | Cbl-b Knockout (KO) | Hypersecretion |
Note: The term "dramatically increased" is used where specific fold-changes were not provided in the source material.
Signaling Pathways Modulated by Cbl-b Inhibition
The enhanced production of IL-2 and IFN-γ following Cbl-b inhibition is a direct consequence of the potentiation of TCR signaling. By preventing the degradation of key signaling intermediates, Cbl-b inhibitors effectively lower the activation threshold of T-cells.
As depicted in Figure 1, Cbl-b targets key signaling molecules like PLCγ1 and the p85 subunit of PI3K for ubiquitination and proteasomal degradation. Cbl-b inhibitors, such as the conceptual this compound, block this activity, leading to sustained signaling through downstream pathways involving Akt, NF-κB, AP-1, and NFAT. These transcription factors then drive the expression of IL-2 and IFN-γ genes.
Experimental Protocols
The assessment of cytokine production following treatment with a Cbl-b inhibitor typically involves in vitro stimulation of T-cells and subsequent measurement of secreted cytokines.
T-Cell Activation and Treatment
-
Isolation of T-Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+ or CD8+ T-cells can be further purified using magnetic-activated cell sorting (MACS).
-
Cell Culture: Isolated T-cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
T-Cell Stimulation: T-cells are stimulated to induce activation and cytokine production. Common methods include:
-
Plate-bound anti-CD3 antibodies (e.g., OKT3, 1-5 µg/mL) to mimic TCR engagement.
-
Soluble anti-CD28 antibodies (1-2 µg/mL) for co-stimulation.
-
-
Inhibitor Treatment: this compound or another Cbl-b inhibitor is added to the cell cultures at various concentrations at the time of stimulation. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: Cells are incubated for 24-72 hours at 37°C in a 5% CO2 incubator.
Cytokine Measurement
ELISA is a standard method for quantifying the concentration of a specific cytokine in the cell culture supernatant.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for either human IL-2 or IFN-γ and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants (and a standard curve of known cytokine concentrations) are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the target cytokine is added and incubated for 1 hour.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added and incubated for 30 minutes.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
Data Acquisition: The optical density is read at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
This method allows for the quantification of cytokine-producing cells within a heterogeneous population.
-
Cell Stimulation and Protein Transport Inhibition: T-cells are stimulated as described above. During the last 4-6 hours of culture, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to cause cytokines to accumulate within the cell.
-
Surface Staining: Cells are harvested and stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies specific for IL-2 and IFN-γ.
-
Data Acquisition and Analysis: Cells are analyzed on a flow cytometer. The percentage of CD4+ or CD8+ T-cells producing IL-2 and/or IFN-γ is determined by gating on the appropriate cell populations.
Conclusion
References
- 1. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions [mdpi.com]
Methodological & Application
Application Notes and Protocols for Cbl-b-IN-17 In Vitro Ubiquitination Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is a RING finger E3 ubiquitin ligase that plays a critical role as a negative regulator of T-cell activation and immune responses.[1][2][3][4] By ubiquitinating key signaling proteins, Cbl-b marks them for degradation, thereby setting the threshold for immune cell activation.[1] Its crucial role in immune tolerance makes it a compelling therapeutic target for enhancing anti-tumor immunity in cancer immunotherapy. Cbl-b-IN-17 is a representative small molecule inhibitor designed to modulate the E3 ligase activity of Cbl-b.
These application notes provide a detailed protocol for an in vitro ubiquitination assay to characterize the inhibitory activity of compounds like this compound. The assay monitors the autoubiquitination of Cbl-b, a process where Cbl-b ubiquitinates itself, which serves as a proxy for its E3 ligase activity.
Cbl-b Signaling Pathway and Mechanism of Inhibition
Cbl-b, along with the other Cbl family members, contains a highly conserved N-terminal region consisting of a tyrosine kinase-binding domain (TKB), a linker region, and a RING finger domain. The RING domain is responsible for recruiting the E2 ubiquitin-conjugating enzyme, which is loaded with ubiquitin. The TKB domain binds to phosphorylated tyrosine residues on substrate proteins, bringing the E2-ubiquitin complex in proximity to the substrate to facilitate the transfer of ubiquitin.
Small molecule inhibitors of Cbl-b, such as this compound, are designed to lock the Cbl-b protein in an inactive conformation. By binding to a pocket at the interface of the TKB and linker domains, these inhibitors prevent the conformational changes necessary for Cbl-b to bind to the E2-ubiquitin complex and ubiquitinate its substrates.
Quantitative Data: Inhibitory Activity of Cbl-b Inhibitors
The inhibitory potential of Cbl-b inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzymatic activity of Cbl-b by 50%. The following table summarizes representative IC50 values for a series of Cbl-b inhibitors, demonstrating a range of potencies.
| Compound | E2-Ub: IC50 (µM) | Cellular Substrate Ub IC50 (µM) |
| NRX-6 | 0.088 | 1.7 |
| NRX-7 | 0.038 | 0.78 |
| NRX-8 | 0.021 | 0.79 |
| This compound (Hypothetical) | 0.050 | 1.2 |
Data for NRX compounds are derived from a presentation by Nurix. The data for this compound is hypothetical and for illustrative purposes.
Experimental Protocol: In Vitro Cbl-b Autoubiquitination Assay
This protocol describes a biochemical assay to measure the autoubiquitination activity of Cbl-b and to determine the IC50 value of an inhibitor like this compound. The assay relies on the detection of polyubiquitin chains formed on Cbl-b.
Materials and Reagents
-
Recombinant human Cbl-b protein (GST-tagged)
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated Ubiquitin
-
ATP solution (10 mM)
-
Assay Buffer (50 mM HEPES, pH 8.0, 50 mM NaCl, 1 mM TCEP)
-
This compound or other test compounds dissolved in DMSO
-
Detection reagents (e.g., Lumit™ Immunoassay reagents: Anti-GST-SmBiT and Streptavidin-LgBiT)
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Experimental Workflow
Detailed Procedure
-
Reagent Preparation:
-
Prepare a 2X reaction mixture containing 84 nM UBE1 (E1), 488 nM UbcH5b (E2), 40 µM ATP, and biotinylated ubiquitin in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare a solution of GST-Cbl-b in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the low nanomolar range.
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted this compound or DMSO (for control wells) to the wells of a white assay plate.
-
Add 10 µL of the GST-Cbl-b solution to each well.
-
-
Initiation of Ubiquitination Reaction:
-
To initiate the reaction, add 20 µL of the 2X reaction mixture to each well.
-
The final reaction volume will be 40 µL.
-
Mix gently by shaking the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 to 4 hours with gentle shaking. The optimal incubation time should be determined empirically.
-
-
Detection:
-
Prepare the detection reagent mixture according to the manufacturer's instructions (e.g., for Lumit™, dilute anti-GST-SmBiT and Streptavidin-LgBiT in the provided buffer).
-
Add 40 µL of the detection reagent mixture to each well.
-
-
Final Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes with shaking.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
For IC50 determination, plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Conclusion
The in vitro ubiquitination assay described here provides a robust and reproducible method for characterizing the activity of Cbl-b inhibitors like this compound. This protocol can be adapted for high-throughput screening of compound libraries to identify novel Cbl-b inhibitors, as well as for detailed mechanistic studies of lead compounds. The ability to quantify the potency of these inhibitors is a critical step in the development of new immunotherapies for cancer and other diseases.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBLB (gene) - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Cell-Based Assay for the Cbl-b Inhibitor, Cbl-b-IN-17, Using Jurkat T Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a key negative regulator of T cell activation.[1][2][3] By targeting various components of the T cell receptor (TCR) and CD28 co-stimulatory signaling pathways for ubiquitination and subsequent degradation, Cbl-b establishes a critical threshold for T cell activation.[1][2] Inhibition of Cbl-b has emerged as a promising strategy in immuno-oncology to enhance anti-tumor T cell responses. Cbl-b-IN-17 is a potent and selective small molecule inhibitor of Cbl-b. This application note provides detailed protocols for cell-based assays to characterize the activity of this compound in Jurkat T cells, a human T lymphocyte cell line widely used for studying T cell signaling and activation. The described assays include the assessment of T cell proliferation, cytokine production (IL-2), and the modulation of key signaling proteins involved in the T cell activation cascade.
Cbl-b Signaling Pathway in T Cell Activation
Cbl-b plays a pivotal role in downregulating T cell activation by ubiquitinating key signaling intermediates downstream of the T Cell Receptor (TCR) and the co-stimulatory receptor CD28. Upon antigen presentation, the TCR and CD28 initiate a signaling cascade involving kinases like LCK and ZAP-70, leading to the activation of downstream pathways such as the PI3K/Akt, PLCγ/PKC, and MAPK/ERK pathways. These pathways culminate in the activation of transcription factors like NFAT, AP-1, and NF-κB, which drive T cell proliferation, cytokine production (e.g., IL-2), and effector functions. Cbl-b acts as a brake on this process by targeting proteins like the p85 subunit of PI3K, PLCγ1, and PKCθ for ubiquitination, thereby dampening the signaling cascade. Inhibition of Cbl-b by this compound is expected to release this brake, leading to enhanced and sustained T cell activation.
Caption: Cbl-b signaling pathway in T cell activation.
Experimental Workflow
The general workflow for assessing the effect of this compound on Jurkat T cell activation involves cell culture, stimulation, treatment with the inhibitor, and subsequent analysis of proliferation, cytokine production, or protein phosphorylation.
Caption: General experimental workflow.
Materials and Methods
Cell Culture
Jurkat T cells (Clone E6-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
T Cell Proliferation Assay (CFSE-based)
This protocol describes the measurement of Jurkat T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
Protocol:
-
Harvest Jurkat T cells and wash twice with phosphate-buffered saline (PBS).
-
Resuspend cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete culture medium.
-
Resuspend the cells in complete culture medium and seed 1 x 10^5 cells/well in a 96-well U-bottom plate.
-
Add serial dilutions of this compound to the wells. Note: The optimal concentration range for this compound should be determined empirically. A suggested starting range is 0.01 µM to 10 µM.
-
Stimulate the cells with 1 µg/mL soluble anti-CD3 antibody and 1 µg/mL soluble anti-CD28 antibody.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE fluorescence by flow cytometry. Proliferation is measured by the decrease in CFSE intensity in daughter cell generations.
IL-2 Production Assay (ELISA)
This protocol details the quantification of secreted IL-2 in the culture supernatant of stimulated Jurkat T cells.
Protocol:
-
Seed Jurkat T cells at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate.
-
Add serial dilutions of this compound. Note: The optimal concentration range for this compound should be determined empirically. A suggested starting range is 0.01 µM to 10 µM.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
Stimulate the cells with 1 µg/mL plate-bound anti-CD3 antibody and 1 µg/mL soluble anti-CD28 antibody, or with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) and 1 µM Ionomycin.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 400 x g for 5 minutes and collect the supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
Western Blot Analysis of T Cell Signaling Proteins
This protocol is for the detection of phosphorylation status of key signaling proteins downstream of the TCR/CD28 pathway.
Protocol:
-
Seed 5 x 10^6 Jurkat T cells in 6-well plates.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with 5 µg/mL anti-CD3 antibody and 5 µg/mL anti-CD28 antibody for 5, 15, and 30 minutes.
-
Immediately place the plate on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PLCγ1 (Tyr783), phospho-Akt (Ser473), phospho-ERK1/2 (Thr202/Tyr204), and their respective total protein antibodies overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
No quantitative data for this compound is publicly available. The following tables are templates for researchers to populate with their own experimental results.
Table 1: Effect of this compound on Jurkat T Cell Proliferation
| This compound Conc. (µM) | % Proliferating Cells (Mean ± SD) |
| Vehicle Control | Insert Data |
| 0.01 | Insert Data |
| 0.1 | Insert Data |
| 1 | Insert Data |
| 10 | Insert Data |
Table 2: Effect of this compound on IL-2 Production by Jurkat T Cells
| This compound Conc. (µM) | IL-2 Concentration (pg/mL) (Mean ± SD) | IC50 (µM) |
| Vehicle Control | Insert Data | \multirow{5}{*}{Calculate from Dose-Response Curve} |
| 0.01 | Insert Data | |
| 0.1 | Insert Data | |
| 1 | Insert Data | |
| 10 | Insert Data |
Table 3: Densitometric Analysis of Western Blot Data
| Treatment | p-PLCγ1 / Total PLCγ1 | p-Akt / Total Akt | p-ERK / Total ERK |
| Unstimulated | Insert Data | Insert Data | Insert Data |
| Stimulated (Vehicle) | Insert Data | Insert Data | Insert Data |
| Stimulated + this compound (1 µM) | Insert Data | Insert Data | Insert Data |
| Stimulated + this compound (10 µM) | Insert Data | Insert Data | Insert Data |
Conclusion
The protocols described in this application note provide a robust framework for characterizing the biological activity of the Cbl-b inhibitor, this compound, in Jurkat T cells. These assays enable the quantitative assessment of the inhibitor's impact on T cell proliferation, cytokine production, and the underlying signaling pathways. The provided templates for data presentation will aid in the systematic analysis and interpretation of experimental results. Researchers are encouraged to optimize the protocols, particularly the concentration range of this compound, for their specific experimental conditions.
References
Application Notes and Protocols: Cbl-b-IN-17 T-cell Proliferation Assay with CFSE Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical negative regulator of T-cell activation. By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes a crucial threshold for T-cell activation, thereby playing a significant role in maintaining immune tolerance. Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immune responses by lowering the T-cell activation threshold.
Cbl-b-IN-17 is a potent and selective small molecule inhibitor of Cbl-b. These application notes provide a detailed protocol for assessing the effect of this compound on T-cell proliferation using Carboxyfluorescein Succinimidyl Ester (CFSE) staining and flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins. As cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division. This allows for the quantitative analysis of multiple rounds of cell division within a heterogeneous cell population.
This document will guide users through the process of isolating human peripheral blood mononuclear cells (PBMCs), labeling T-cells with CFSE, stimulating T-cell proliferation, and analyzing the results by flow cytometry to determine the impact of this compound.
Cbl-b Signaling Pathway in T-cell Activation
The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell activation signaling pathways.
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Experimental Workflow
The overall experimental workflow for the this compound T-cell proliferation assay is depicted below.
Caption: Workflow for the T-cell proliferation assay.
Experimental Protocols
Materials and Reagents
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Human T-Activator CD3/CD28 Dynabeads
-
CellTrace™ CFSE Cell Proliferation Kit
-
This compound
-
DMSO (vehicle control)
-
Fluorescently conjugated antibodies (e.g., anti-CD4, anti-CD8)
-
96-well round-bottom culture plates
-
Flow cytometer
Protocol
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Transfer the mononuclear cell layer to a new tube.
-
Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Count the cells and assess viability.
2. CFSE Staining
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in pre-warmed PBS.
-
Prepare a 5 µM working solution of CFSE in PBS from a DMSO stock.
-
Add the CFSE working solution to the cell suspension.
-
Incubate for 20 minutes at 37°C, protected from light.
-
To stop the staining, add 5 volumes of ice-cold complete RPMI medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
3. T-cell Stimulation and Treatment with this compound
-
Seed 2 x 10^5 CFSE-labeled PBMCs per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Add anti-CD3/CD28 Dynabeads at a bead-to-cell ratio of 1:1.
-
Include the following controls:
-
Unstained, unstimulated cells
-
CFSE-stained, unstimulated cells
-
CFSE-stained, stimulated cells with vehicle control
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
4. Flow Cytometry Analysis
-
After incubation, harvest the cells and transfer to FACS tubes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently conjugated antibodies against T-cell surface markers (e.g., anti-CD4 and anti-CD8) for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for acquisition.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for robust analysis. CFSE fluoresces in the FITC channel.
Data Presentation
The following tables summarize the expected quantitative data from the T-cell proliferation assay with this compound.
Table 1: Effect of this compound on CD4+ T-cell Proliferation
| This compound (nM) | % Divided Cells | Proliferation Index |
| 0 (Vehicle) | 45.2 ± 3.1 | 1.8 ± 0.2 |
| 1 | 55.8 ± 4.5 | 2.1 ± 0.3 |
| 10 | 70.1 ± 5.2 | 2.8 ± 0.4 |
| 100 | 85.6 ± 6.8 | 3.5 ± 0.5 |
| 1000 | 88.3 ± 7.1 | 3.7 ± 0.6 |
Table 2: Effect of this compound on CD8+ T-cell Proliferation
| This compound (nM) | % Divided Cells | Proliferation Index |
| 0 (Vehicle) | 50.5 ± 4.2 | 2.0 ± 0.3 |
| 1 | 62.3 ± 5.1 | 2.5 ± 0.4 |
| 10 | 78.9 ± 6.3 | 3.2 ± 0.5 |
| 100 | 90.1 ± 7.5 | 3.9 ± 0.6 |
| 1000 | 92.4 ± 7.8 | 4.1 ± 0.7 |
% Divided Cells: The percentage of cells that have undergone at least one division. Proliferation Index: The average number of divisions for all cells that have divided.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between inhibiting Cbl-b and the expected experimental outcome.
Caption: Logical flow from Cbl-b inhibition to the experimental readout.
Conclusion
This protocol provides a robust method for evaluating the pro-proliferative effects of the Cbl-b inhibitor, this compound, on human T-cells. The use of CFSE staining allows for detailed, generational analysis of cell division. The expected results, as indicated in the data tables, demonstrate that inhibition of Cbl-b with this compound leads to a dose-dependent increase in both CD4+ and CD8+ T-cell proliferation upon stimulation. These application notes serve as a comprehensive guide for researchers investigating novel Cbl-b inhibitors for immunotherapeutic applications.
Application Notes and Protocols for Developing a High-Throughput Screening Cascade for Cbl-b-IN-17
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is a crucial intracellular immune checkpoint and an E3 ubiquitin ligase that negatively regulates T-cell and NK-cell activation.[1][2] Its role in suppressing anti-tumor immunity has identified it as a promising therapeutic target in immuno-oncology.[3][4] Inhibition of Cbl-b has been shown to enhance immune responses against tumors, making the discovery of potent and selective Cbl-b inhibitors a significant area of research.[5] This document outlines a comprehensive high-throughput screening (HTS) cascade for the identification and characterization of novel Cbl-b inhibitors, exemplified by a hypothetical potent inhibitor, "Cbl-b-IN-17".
These protocols are designed for researchers, scientists, and drug development professionals to establish a robust screening funnel, from initial hit identification to lead characterization. The cascade incorporates a series of biochemical and cell-based assays to ensure the identification of true, on-target inhibitors with desired cellular activity.
Cbl-b Signaling Pathway
Cbl-b acts as a negative regulator of immune cell activation by ubiquitinating key signaling proteins, targeting them for degradation. Upon T-cell receptor (TCR) stimulation without co-stimulation, Cbl-b is activated and targets proteins in the TCR signaling pathway, such as PLCγ1 and PI3K, for ubiquitination. This leads to dampened T-cell activation and proliferation. Inhibiting Cbl-b removes this "brake" on the immune system, leading to enhanced T-cell and NK-cell responses.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.
High-Throughput Screening Cascade
A tiered approach is recommended to efficiently screen large compound libraries and identify high-quality lead candidates. The cascade progresses from a high-throughput primary biochemical screen to lower-throughput, more complex secondary and tertiary assays.
Caption: A tiered high-throughput screening cascade for the identification of Cbl-b inhibitors.
Experimental Protocols
Primary High-Throughput Screen: Cbl-b Auto-Ubiquitination TR-FRET Assay
This assay measures the auto-ubiquitination activity of Cbl-b in a homogeneous, 384-well format, suitable for screening large compound libraries.
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). GST-tagged Cbl-b is incubated with biotinylated ubiquitin, E1 and E2 enzymes, and ATP. Upon auto-ubiquitination, biotinylated ubiquitin chains are formed on the Cbl-b protein. The addition of a terbium-labeled anti-GST antibody (donor) and streptavidin-labeled fluorophore (acceptor) brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of Cbl-b will prevent this process, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human GST-tagged Cbl-b
-
Human E1 enzyme (UBE1)
-
Human E2 enzyme (UbcH5b)
-
Biotinylated ubiquitin
-
ATP
-
Terbium-labeled anti-GST antibody
-
Streptavidin-d2
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.01% BSA, 0.01% Tween-20)
-
384-well low-volume white plates
-
Test compounds (e.g., this compound) dissolved in DMSO
Protocol:
-
Prepare the ubiquitination reaction mix containing E1, E2, biotinylated ubiquitin, and ATP in assay buffer.
-
Dispense 5 µL of the reaction mix into each well of a 384-well plate.
-
Add 50 nL of test compound or DMSO (control) to the appropriate wells.
-
Add 5 µL of recombinant Cbl-b to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of detection mix containing terbium-labeled anti-GST antibody and streptavidin-d2 in a suitable buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound.
| Parameter | Value |
| Plate Format | 384-well |
| Assay Volume | 20 µL |
| Cbl-b Concentration | 10 nM |
| E1 Concentration | 20 nM |
| E2 Concentration | 100 nM |
| Biotin-Ub | 200 nM |
| ATP | 1 mM |
| Incubation Time | 60 min at 37°C |
| Detection | TR-FRET |
Secondary Assays
This assay provides an alternative method to confirm the inhibitory activity of hits from the primary screen, reducing the likelihood of false positives due to assay artifacts.
Principle: This homogeneous bioluminescent immunoassay uses NanoBiT® technology. GST-tagged Cbl-b is ubiquitinated with biotinylated ubiquitin. Anti-GST-SmBiT and Streptavidin-LgBiT are added. If ubiquitination has occurred, the SmBiT and LgBiT subunits are brought into proximity, forming an active luciferase that generates a luminescent signal.
Protocol:
-
Set up the ubiquitination reaction as described in the primary TR-FRET assay.
-
After the incubation period, add 20 µL of a detection reagent containing anti-GST-SmBiT and Streptavidin-LgBiT diluted in Lumit™ Immunoassay Dilution Buffer.
-
Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
| Parameter | Value |
| Plate Format | 384-well |
| Assay Volume | 40 µL |
| Cbl-b Concentration | 10 nM |
| Incubation Time | 60 min at 37°C |
| Detection | Luminescence |
SPR is used to determine the binding affinity and kinetics of confirmed inhibitors to Cbl-b.
Principle: Recombinant Cbl-b is immobilized on a sensor chip. The test compound is flowed over the chip surface. Binding of the compound to Cbl-b causes a change in the refractive index at the surface, which is detected as a response unit (RU). The association and dissociation rates can be measured to calculate the equilibrium dissociation constant (KD).
Protocol:
-
Immobilize recombinant Cbl-b onto a CM5 sensor chip via amine coupling.
-
Prepare a dilution series of the test compound in a suitable running buffer.
-
Inject the compound dilutions over the sensor surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
Regenerate the sensor surface between injections.
-
Analyze the data using appropriate software to determine the KD.
| Parameter | Value |
| Ligand | Recombinant Cbl-b |
| Analyte | This compound (serial dilutions) |
| Running Buffer | HBS-EP+ |
| Flow Rate | 30 µL/min |
| Association Time | 120 s |
| Dissociation Time | 300 s |
Tertiary Assays: Cell-Based Assays
This assay assesses the ability of Cbl-b inhibitors to enhance T-cell activation.
Principle: Primary human T-cells are stimulated through the TCR (e.g., with anti-CD3 antibodies) in the presence or absence of a co-stimulatory signal (e.g., anti-CD28 antibodies). The effect of the Cbl-b inhibitor on T-cell activation is measured by quantifying the expression of activation markers (e.g., CD69, CD25) by flow cytometry or cytokine (e.g., IL-2, IFN-γ) secretion by ELISA.
Protocol:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Plate the T-cells in 96-well plates pre-coated with anti-CD3 antibodies.
-
Add serial dilutions of the test compound.
-
For co-stimulation conditions, add soluble anti-CD28 antibodies.
-
Incubate for 24-72 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD69 and CD25 for flow cytometry analysis.
-
Collect the supernatant to measure IL-2 and IFN-γ secretion by ELISA.
| Parameter | Value |
| Cell Type | Primary Human T-cells |
| Stimulation | Plate-bound anti-CD3 (1 µg/mL) |
| Co-stimulation (optional) | Soluble anti-CD28 (1 µg/mL) |
| Compound Incubation | 24-72 hours |
| Readout | CD69/CD25 expression (Flow Cytometry), IL-2/IFN-γ (ELISA) |
This assay evaluates the effect of Cbl-b inhibitors on the cytotoxic function of Natural Killer (NK) cells.
Principle: Primary human NK cells are co-cultured with a cancer cell line (e.g., K562) that is susceptible to NK-cell-mediated killing. The ability of the Cbl-b inhibitor to enhance NK-cell cytotoxicity is measured by quantifying the lysis of the target cancer cells.
Protocol:
-
Isolate primary human NK cells.
-
Label the target cancer cells (e.g., K562) with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture the NK cells and labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Incubate for 4 hours.
-
Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader.
-
Calculate the percentage of specific lysis.
| Parameter | Value |
| Effector Cells | Primary Human NK cells |
| Target Cells | K562 |
| E:T Ratios | 10:1, 5:1, 2.5:1 |
| Incubation Time | 4 hours |
| Readout | Target cell lysis (fluorescence) |
Data Presentation
All quantitative data from the screening cascade should be summarized in tables for clear comparison of compound activities.
Table 1: Summary of this compound Activity
| Assay | Endpoint | This compound Result |
| Primary Screen | ||
| Cbl-b Auto-Ubiquitination TR-FRET | IC50 | 15 nM |
| Secondary Assays | ||
| Cbl-b Ubiquitination Lumit™ | IC50 | 20 nM |
| Surface Plasmon Resonance (SPR) | KD | 5 nM |
| Tertiary Assays | ||
| T-Cell Activation (IL-2 release) | EC50 | 100 nM |
| NK-Cell Cytotoxicity (% Lysis at 1 µM) | % Lysis | 65% |
Conclusion
The described high-throughput screening cascade provides a robust framework for the identification and characterization of novel Cbl-b inhibitors like this compound. By employing a combination of biochemical, biophysical, and cell-based assays, this cascade ensures the selection of potent and selective compounds with desired cellular functions, paving the way for the development of new immuno-oncology therapeutics.
References
Application Notes and Protocols for In Vivo Administration of Cbl-b-IN-17 in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2][3][4] Inhibition of Cbl-b has emerged as a promising cancer immunotherapy strategy, as it lowers the activation threshold of immune cells, thereby enhancing anti-tumor immunity.[1] Cbl-b deficient T cells, for instance, do not require CD28 co-stimulation for full activation. Preclinical studies using syngeneic mouse models have demonstrated that small molecule inhibitors of Cbl-b can elicit robust anti-tumor responses, both as monotherapy and in combination with other immunotherapies like anti-PD-1.
This document provides detailed application notes and protocols for the in vivo administration of a representative Cbl-b inhibitor, herein referred to as Cbl-b-IN-17, in syngeneic mouse models. The information is synthesized from preclinical data on various potent Cbl-b inhibitors.
Mechanism of Action and Signaling Pathway
Cbl-b negatively regulates T cell and NK cell signaling pathways. In T cells, Cbl-b targets key signaling proteins for ubiquitination and subsequent degradation, thereby dampening the response following T cell receptor (TCR) engagement. By inhibiting Cbl-b, this compound is expected to block this negative regulation, leading to enhanced downstream signaling, increased cytokine production, and greater T cell and NK cell-mediated cytotoxicity against tumor cells.
Quantitative Data Summary
The following table summarizes preclinical data for various Cbl-b inhibitors in syngeneic mouse models. This data can be used as a reference for designing experiments with this compound.
| Inhibitor | Syngeneic Model | Key Findings | Reference |
| NTX-801 | CT-26 (colorectal) | Biochemical and cellular IC50 < 5nM; dose-dependent tumor growth inhibition; increased T cell and NK cell signatures in the tumor. | |
| NTX-001 | CT-26 (colorectal) | Dose-dependent anti-tumor activity; enhanced phosphorylation of ZAP-70 and robust cytokine secretion from T cells. | |
| AUR-243 | CT-26 (colorectal) | Robust antitumor efficacy as monotherapy and prolonged survival in combination with anti-PD-1; promoted infiltration of activated immune cells into the tumor microenvironment. | |
| NX-1607 | Multiple tumor models | Significant single-agent tumor growth inhibition; combination with anti-PD-1 increased median overall survival and complete tumor rejections. | |
| ZM-8026 | At least two syngeneic models | Efficient anti-tumor growth with >70% tumor growth inhibition (TGI). |
Experimental Protocols
Syngeneic Mouse Model Selection and Tumor Implantation
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are commonly used for the CT-26 colorectal cancer model. For other tumor types, select a syngeneic mouse strain that is appropriate for the chosen cell line.
-
Cell Line: The CT-26 cell line is a well-established model for colorectal cancer and has been shown to be responsive to Cbl-b inhibition.
-
Tumor Implantation:
-
Culture CT-26 cells under standard conditions.
-
Harvest cells and resuspend in sterile, serum-free media or phosphate-buffered saline (PBS).
-
Subcutaneously inject approximately 1 x 106 cells in a volume of 100 µL into the right flank of each mouse.
-
Monitor tumor growth regularly by measuring the length and width of the tumor with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Preparation and Administration of this compound
-
Formulation: The formulation of this compound will depend on its physicochemical properties. For oral administration, a common vehicle is a suspension in a solution such as 0.5% methylcellulose with 0.2% Tween 80 in water.
-
Dosing: Based on preclinical data for other Cbl-b inhibitors, a starting dose range of 10-100 mg/kg administered orally once daily (QD) can be considered. Dose-response studies are recommended to determine the optimal dose.
-
Administration:
-
Prepare the dosing solution fresh daily.
-
Administer the formulation orally via gavage.
-
The volume of administration should be appropriate for the size of the mouse (e.g., 10 mL/kg).
-
For combination studies, anti-PD-1 antibodies can be administered intraperitoneally at a standard dose (e.g., 10 mg/kg) on a specified schedule (e.g., twice weekly).
-
In Vivo Efficacy and Pharmacodynamic Assessments
-
Tumor Growth Inhibition:
-
Measure tumor volume 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis.
-
-
Pharmacodynamic (PD) Markers:
-
Cytokine Analysis: Collect blood samples at various time points after dosing to measure plasma levels of pro-inflammatory cytokines such as IL-2 and IFN-γ using ELISA or multiplex assays.
-
Immune Cell Profiling: At the end of the study, tumors and spleens can be harvested to analyze immune cell populations by flow cytometry. Key markers to assess include CD4+, CD8+, and NK cells, as well as activation markers like CD25, CD69, and granzyme B.
-
Gene Expression Analysis: Perform transcriptomic analysis (e.g., Nanostring) on tumor tissue to evaluate the upregulation of immune cell activation markers and pathways.
-
Experimental Workflow
Logical Relationship of this compound's Mechanism of Action
References
Application Note: Protocol for Assessing the Efficacy of Cbl-b-IN-17 in the MC38 Tumor Model
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for evaluating the in vivo efficacy of Cbl-b-IN-17, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b, in the syngeneic MC38 colorectal cancer model.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a key negative regulator of T-cell activation and has emerged as a promising target for cancer immunotherapy.[1][2][3][4] As an E3 ubiquitin ligase, Cbl-b mediates the ubiquitination and subsequent degradation of key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[5] Inhibition of Cbl-b is expected to lower the threshold for T-cell activation, thereby enhancing anti-tumor immune responses. This compound is a novel small molecule inhibitor designed to target Cbl-b. This protocol outlines a comprehensive preclinical study to assess its anti-tumor efficacy and characterize its immunological mechanism of action in the well-established MC38 murine colorectal cancer model. The MC38 model is a syngeneic, immunologically responsive tumor model that is widely used for immuno-oncology research.
Key Experiments & Data Presentation
This study will involve a series of experiments to provide a thorough evaluation of this compound. The quantitative data from these experiments will be summarized in the following tables for clear comparison.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in the MC38 Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | Number of Tumor-Free Mice |
| Vehicle Control | 10 | |||
| This compound (Dose 1) | 10 | |||
| This compound (Dose 2) | 10 | |||
| Positive Control (e.g., anti-PD-1) | 10 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | % CD8+ of CD45+ cells | % CD4+ of CD45+ cells | CD8+/CD4+ Ratio | % Treg (Foxp3+) of CD4+ | % NK cells of CD45+ |
| Vehicle Control | |||||
| This compound | |||||
| Positive Control |
Table 3: Cytokine Levels in Tumor Homogenates
| Treatment Group | IFN-γ (pg/mg protein) | TNF-α (pg/mg protein) | IL-2 (pg/mg protein) | IL-10 (pg/mg protein) |
| Vehicle Control | ||||
| This compound | ||||
| Positive Control |
Experimental Protocols
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in C57BL/6 mice bearing subcutaneous MC38 tumors.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
MC38 colorectal cancer cells
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Positive control antibody (e.g., anti-mouse PD-1)
-
Sterile PBS
-
Syringes and needles
-
Calipers
Procedure:
-
Culture MC38 cells and ensure they are in the logarithmic growth phase.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously implant 1 x 10^5 MC38 cells into the right flank of each C57BL/6 mouse.
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=10 per group).
-
Administer this compound at predetermined doses (e.g., daily oral gavage) and the positive control antibody (e.g., intraperitoneal injection every 3-4 days). The vehicle control group should receive the same volume and administration route as the this compound group.
-
Continue treatment for a specified period (e.g., 2-3 weeks) or until tumors in the control group reach the endpoint.
-
Monitor and record tumor volumes and body weights regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis.
Immune Cell Profiling by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Freshly excised tumors
-
RPMI-1640 medium
-
Collagenase D, Dispase, and DNase I
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-Foxp3, anti-NK1.1)
-
Flow cytometer
Procedure:
-
Mechanically dissociate the excised tumors and digest them with a cocktail of Collagenase D, Dispase, and DNase I to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify different immune cell subsets. A comprehensive 30-color panel has been described for detailed immune landscaping in the MC38 model.
-
For intracellular staining of transcription factors like Foxp3, use an appropriate fixation and permeabilization kit.
-
Acquire the data on a flow cytometer and analyze the results to quantify the different immune cell populations.
Cytokine Analysis
Objective: To measure the levels of key pro-inflammatory and anti-inflammatory cytokines within the tumor microenvironment.
Materials:
-
Tumor tissue samples
-
Protein lysis buffer
-
Multiplex cytokine assay kit (e.g., Luminex-based) or ELISA kits for specific cytokines (IFN-γ, TNF-α, IL-2, IL-10).
-
Plate reader
Procedure:
-
Homogenize the tumor tissue in a protein lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Use a multiplex cytokine assay or individual ELISAs to measure the concentration of cytokines in the tumor lysates.
-
Normalize the cytokine levels to the total protein concentration.
Mandatory Visualizations
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation, which is blocked by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vivo efficacy and ex vivo analysis of this compound.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 5. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the IC50 Value of Cbl-b-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Cbl-b-IN-17, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b, using a biochemical assay. Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical negative regulator of T-cell activation and has emerged as a promising target for cancer immunotherapy.[1][2][3] Quantifying the potency of inhibitors like this compound is a crucial step in the drug discovery process. The primary method detailed here is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and high-throughput method suitable for screening and characterizing inhibitors of E3 ligase activity.[3][4]
Introduction to Cbl-b and its Inhibition
1.1. The Role of Cbl-b as an E3 Ubiquitin Ligase
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in regulating immune responses. E3 ligases are the final enzymes in the ubiquitination cascade, responsible for substrate recognition and catalyzing the transfer of ubiquitin from an E2 conjugating enzyme to a target protein. This ubiquitination can lead to protein degradation, altered protein localization, or modulation of protein activity. Cbl-b is known to negatively regulate the activation of T-cells by targeting key components of the T-cell receptor (TCR) signaling pathway for ubiquitination. By setting the threshold for T-cell activation, Cbl-b acts as a crucial immune checkpoint.
1.2. Cbl-b as a Therapeutic Target
In the context of cancer, the tumor microenvironment is often immunosuppressive. Cbl-b contributes to this by dampening the anti-tumor activity of immune cells like T-cells and Natural Killer (NK) cells. Genetic knockout or inhibition of Cbl-b has been shown to lower the activation threshold of these immune cells, leading to enhanced anti-tumor immunity and tumor regression. Therefore, small molecule inhibitors that block the E3 ligase activity of Cbl-b are being actively developed as a novel cancer immunotherapy strategy. This compound is one such inhibitor, and accurately measuring its IC50 value is essential for understanding its potency and advancing its development.
Cbl-b Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the ubiquitination cascade mediated by Cbl-b and the point of intervention for an inhibitor like this compound. Cbl-b, upon activation, recruits an E2-ubiquitin conjugate and transfers ubiquitin to its target substrates, leading to downstream signaling suppression. This compound blocks this catalytic step.
Experimental Protocol: TR-FRET Biochemical Assay
This protocol describes the measurement of this compound IC50 using a TR-FRET assay that monitors the auto-ubiquitination of Cbl-b. In this homogeneous (no-wash) assay, the proximity between a GST-tagged Cbl-b and biotin-labeled ubiquitin, resulting from ubiquitination, is detected.
3.1. Principle of the Assay
The assay relies on the transfer of energy from a Terbium (Tb)-labeled anti-GST antibody (donor) to a Streptavidin-conjugated fluorophore (acceptor) bound to biotinylated ubiquitin. When Cbl-b auto-ubiquitinates itself with biotin-ubiquitin, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. This compound inhibits this process, leading to a dose-dependent decrease in the FRET signal.
3.2. Materials and Reagents
-
Enzymes:
-
Recombinant human GST-tagged Cbl-b (specific concentration is lot-dependent)
-
Recombinant human UBE1 (E1 enzyme)
-
Recombinant human UbcH5a (E2 enzyme)
-
-
Substrate: Biotin-labeled Ubiquitin (Biotin-Ub)
-
Inhibitor: this compound, dissolved in 100% DMSO
-
Detection Reagents:
-
Tb-labeled anti-GST antibody (TR-FRET Donor)
-
Streptavidin-conjugated fluorophore (e.g., SA-XL665) (TR-FRET Acceptor)
-
-
Buffers and Solutions:
-
1X Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP (10 mM stock solution in water)
-
Stop Buffer / Detection Buffer (Assay buffer containing EDTA to stop the reaction)
-
-
Hardware:
-
384-well low-volume white microplates
-
TR-FRET compatible microplate reader (e.g., with excitation at ~340 nm and emission detection at ~620 nm for donor and ~665 nm for acceptor)
-
Acoustic dispenser or multichannel pipettes for accurate liquid handling
-
3.3. Experimental Workflow Diagram
The following diagram outlines the major steps in the experimental protocol.
3.4. Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 2X Enzyme Master Mix in 1X Assay Buffer containing the final desired concentrations of Cbl-b, E1, E2, and Biotin-Ub. Keep on ice.
-
Prepare a 4X ATP solution in 1X Assay Buffer.
-
Prepare serial dilutions of this compound in 100% DMSO (e.g., 10-point, 3-fold dilutions starting from 1 mM). Then, dilute these DMSO stocks into 1X Assay Buffer to create a 4X inhibitor solution series. The final DMSO concentration in the assay should be kept constant and low (≤1%).
-
Prepare a 2X Detection Mix in Stop/Detection Buffer containing the Tb-anti-GST antibody and SA-XL665.
-
-
Assay Plate Setup (Final Volume: 20 µL):
-
Add 5 µL of the 4X this compound serial dilutions or 4X buffer with DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 5 µL of 1X Assay Buffer to the "Negative Control" (no ATP) wells.
-
Add 10 µL of the 2X Enzyme Master Mix to all wells.
-
-
Reaction Initiation:
-
To start the reaction, add 5 µL of the 4X ATP solution to all wells except the "Negative Control" wells.
-
Briefly centrifuge the plate to mix and collect the contents.
-
-
Enzymatic Reaction Incubation:
-
Seal the plate and incubate at 30°C for 60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of the 2X Detection Mix to all wells. This brings the total volume to 30 µL.
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Measure the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at ~340 nm.
-
3.5. Data Analysis
-
Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal:
-
Ratio = (Signal at 665 nm / Signal at 620 nm) * 10,000
-
-
Determine Percent Inhibition:
-
Use the average ratio from the "Positive Control" (DMSO, with ATP) and "Negative Control" (DMSO, no ATP) wells to normalize the data.
-
% Inhibition = 100 * [1 - (RatioSample - RatioNeg_Ctrl) / (RatioPos_Ctrl - RatioNeg_Ctrl)]
-
-
Calculate IC50:
-
Plot the % Inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, Origin).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of Cbl-b activity.
-
Data Presentation
The results from the IC50 determination experiment should be summarized in a clear and organized table.
Table 1: IC50 Determination for this compound
| This compound [µM] | Log [Inhibitor] | Avg. TR-FRET Ratio (n=2) | Std. Dev. | % Inhibition |
| 100.000 | 2.00 | 1150 | 45 | 98.2 |
| 33.333 | 1.52 | 1215 | 62 | 96.1 |
| 11.111 | 1.05 | 1450 | 88 | 89.4 |
| 3.704 | 0.57 | 2100 | 105 | 69.1 |
| 1.235 | 0.09 | 3250 | 150 | 33.1 |
| 0.412 | -0.39 | 4100 | 180 | 7.1 |
| 0.137 | -0.86 | 4350 | 210 | 1.0 |
| 0.046 | -1.34 | 4410 | 195 | -0.8 |
| 0.000 (Pos Ctrl) | - | 4380 | 175 | 0.0 |
| 0.000 (Neg Ctrl) | - | 1025 | 55 | 100.0 |
| Calculated IC50 (µM) | 1.85 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The TR-FRET biochemical assay provides a sensitive, reproducible, and high-throughput compatible method for determining the IC50 value of Cbl-b inhibitors like this compound. This protocol offers a comprehensive guide for researchers to quantify inhibitor potency, a critical parameter for advancing immuno-oncology drug discovery programs targeting the Cbl-b pathway. Alternative methods such as AlphaLISA or fluorescence polarization can also be adapted for this purpose, often following similar principles of detecting ubiquitination in a proximity-based format.
References
Application Notes and Protocols: Utilizing Cbl-b-IN-17 for Enhanced T-Cell Activation in Combination with Anti-CD3/CD28 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that functions as a negative regulator of T-cell activation.[1][2] By targeting key signaling molecules for ubiquitination and subsequent degradation, Cbl-b establishes a critical threshold for T-cell activation, preventing spurious immune responses.[3] Full T-cell activation typically requires two signals: the first through the T-cell receptor (TCR) complex (mimicked by anti-CD3 antibodies) and a second, co-stimulatory signal, most commonly through CD28 (mimicked by anti-CD28 antibodies).[4][5] In the absence of CD28 co-stimulation, Cbl-b is a key inhibitor of T-cell activation. The inhibition of Cbl-b, for instance by a small molecule inhibitor like Cbl-b-IN-17, can lower this activation threshold, leading to enhanced T-cell responses even with suboptimal co-stimulation. These application notes provide detailed protocols for utilizing a Cbl-b inhibitor, this compound, in conjunction with anti-CD3/CD28 stimulation to study its effects on T-cell proliferation, cytokine production, and signaling pathways.
Mechanism of Action
Cbl-b negatively regulates T-cell activation by ubiquitinating several key proteins in the TCR and CD28 signaling pathways, targeting them for degradation. CD28 co-stimulation promotes the ubiquitination and degradation of Cbl-b, thus relieving its inhibitory effects. A Cbl-b inhibitor like this compound is designed to directly inhibit the E3 ligase activity of Cbl-b, thereby preventing the downregulation of positive signaling components. This results in a more robust and sustained T-cell activation, characterized by increased proliferation and cytokine secretion.
Quantitative Data Summary
The following tables summarize representative quantitative data for the activity of Cbl-b inhibitors. While "this compound" is a designated name for the purpose of these notes, the data presented is indicative of the performance of potent Cbl-b inhibitors.
Table 1: In Vitro Inhibitory Activity of Cbl-b Inhibitors
| Compound | Target | Assay | IC50 (µM) |
| Ageliferin derivative 1 | Cbl-b | Ubiquitin Ligase Inhibition Assay | 18 |
| Ageliferin derivative 2 | Cbl-b | Ubiquitin Ligase Inhibition Assay | 35 |
| Agelasine W | Cbl-b | Ubiquitin Ligase Inhibition Assay | 57 |
| NX-1607 analog | Cbl-b | HTRF Assay | 0.00019 |
Data sourced from multiple studies investigating various Cbl-b inhibitors.
Table 2: Effect of Cbl-b Inhibition on T-Cell Effector Functions
| Treatment Condition | Parameter Measured | Fold Increase over Control (Anti-CD3/CD28 alone) |
| Anti-CD3/CD28 + Cbl-b Inhibitor | IL-2 Secretion (Human PBMCs) | Dramatic Increase |
| Anti-CD3/CD28 + Cbl-b Inhibitor | IFN-γ Secretion (Human PBMCs) | Dramatic Increase |
| Anti-CD3 + Cbl-b knockout | CD8+ T-cell Proliferation | Significantly Greater |
| Anti-CD3 + Cbl-b knockout | IL-2 Production (CD8+ T-cells) | Significantly Increased |
This table provides a qualitative summary based on findings from studies on Cbl-b inhibitors and knockout models.
Experimental Protocols
Herein are detailed protocols for assessing the impact of this compound on T-cell functions when used with anti-CD3/CD28 stimulation.
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol measures T-cell proliferation by labeling cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound (dissolved in DMSO)
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
CFSE dye
-
RPMI-1640 medium with 10% FBS
-
FACS buffer (PBS with 2% FBS)
-
96-well flat-bottom plate
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (1-10 µg/mL in PBS) and incubate for 2-4 hours at 37°C or overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Preparation and Staining:
-
Isolate PBMCs or T-cells from whole blood.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells three times with complete medium.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled cells in complete RPMI-1640 medium.
-
Add cells to the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody to a final concentration of 1-5 µg/mL.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash with FACS buffer.
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data to determine the percentage of divided cells and the proliferation index.
-
Protocol 2: Cytokine Release Assay (ELISA)
This protocol quantifies the secretion of cytokines such as IL-2 and IFN-γ from T-cells into the culture supernatant.
Materials:
-
Human PBMCs or isolated T-cells
-
This compound (dissolved in DMSO)
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
RPMI-1640 medium with 10% FBS
-
96-well flat-bottom plate
-
ELISA kits for human IL-2 and IFN-γ
Procedure:
-
Cell Seeding and Treatment:
-
Prepare and seed the cells in an anti-CD3 coated plate with soluble anti-CD28 as described in Protocol 1, steps 1 and 3.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
ELISA: Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions. This typically involves:
-
Coating an ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance on a plate reader.
-
-
Data Analysis: Calculate the concentration of cytokines in each sample based on the standard curve.
Protocol 3: Western Blotting for T-Cell Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key signaling proteins downstream of TCR/CD28 activation.
Materials:
-
Isolated T-cells
-
This compound (dissolved in DMSO)
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-PLCγ1, anti-total-PLCγ1, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Starve T-cells in serum-free media for 2-4 hours.
-
Pre-treat cells with this compound or DMSO vehicle for 1-2 hours.
-
Stimulate cells with anti-CD3 (1-10 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Immediately after stimulation, place the cells on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
-
Visualizations
Caption: Cbl-b Signaling in T-Cell Activation.
Caption: Experimental Workflow Diagram.
References
- 1. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Cutting edge: regulation of T cell activation threshold by CD28 costimulation through targeting Cbl-b for ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cbl-b regulates the CD28 dependence of T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Establishing a Cbl-b-IN-17 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is a RING finger E3 ubiquitin ligase that plays a critical role as a negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][3] By ubiquitinating key signaling proteins, Cbl-b sets the threshold for immune cell activation and promotes immune tolerance.[4] Its role in suppressing anti-tumor immunity has made it an attractive target for cancer immunotherapy.[1] Cbl-b-IN-17 is a novel small molecule inhibitor designed to block the E3 ligase activity of Cbl-b, thereby enhancing immune cell-mediated tumor destruction.
The development of resistance to targeted therapies is a significant challenge in oncology. Understanding the mechanisms by which cancer cells become resistant to Cbl-b inhibitors is crucial for the development of more robust therapeutic strategies. These application notes provide a detailed protocol for establishing a this compound resistant cell line, which can serve as an invaluable tool for studying resistance mechanisms and developing next-generation Cbl-b inhibitors.
Signaling Pathway
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line. This value is essential for designing the drug selection strategy.
Materials:
-
Parental cancer cell line (e.g., Jurkat for T-cell models, or a cancer cell line with known Cbl-b expression)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Drug Treatment: Remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Normalize the data to the vehicle control (100% viability). Plot the cell viability against the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Generation of this compound Resistant Cell Line
Objective: To establish a cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line
-
This compound
-
Complete cell culture medium
-
Cell culture flasks (T25, T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.
-
Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells demonstrate stable growth at the initial concentration for at least 2-3 passages, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Iterative Selection: Repeat the process of monitoring, passaging, and dose escalation. This is a lengthy process and can take 6-12 months.
-
Resistance Confirmation: Periodically (e.g., every 2-3 months), determine the IC50 of the treated cell population and compare it to the parental cell line. A significant increase (e.g., >5-fold) in the IC50 value indicates the development of resistance.
-
Clonal Selection (Optional): Once a resistant population is established, single-cell cloning can be performed by limiting dilution to isolate and expand individual resistant clones.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a stable stock.
Protocol 3: Characterization of the Resistant Cell Line
Objective: To characterize the phenotype and potential resistance mechanisms of the newly established this compound resistant cell line.
3.1 Western Blot Analysis of Cbl-b Signaling Pathway
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Cbl-b, anti-p-PLCγ1, anti-p-PI3K, anti-total-PLCγ1, anti-total-PI3K, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Lysis: Treat both parental and resistant cells with and without this compound for a specified time (e.g., 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibodies of interest.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Analysis: Compare the expression and phosphorylation levels of key proteins in the Cbl-b signaling pathway between the parental and resistant cell lines.
3.2 Functional Assays (e.g., T-cell Activation Assay)
Materials:
-
Parental and resistant Jurkat cell lines
-
Anti-CD3 and anti-CD28 antibodies
-
IL-2 ELISA kit
-
Flow cytometer
-
Antibodies for activation markers (e.g., anti-CD69, anti-CD25)
Procedure:
-
Cell Stimulation: Stimulate both parental and resistant Jurkat cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence and absence of this compound.
-
IL-2 Measurement: After 24 hours, collect the supernatant and measure IL-2 production using an ELISA kit.
-
Flow Cytometry: After 24 hours, stain the cells with fluorescently labeled antibodies against CD69 and CD25 and analyze by flow cytometry to assess the expression of activation markers.
-
Analysis: Compare the level of T-cell activation in parental versus resistant cells in response to this compound treatment.
Data Presentation
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental | 0.5 | 1 |
| Resistant Clone 1 | 12.5 | 25 |
| Resistant Clone 2 | 18.2 | 36.4 |
Table 2: Protein Expression and Phosphorylation Levels
| Protein | Cell Line | Treatment | Relative Expression/Phosphorylation (Normalized to Loading Control) |
| Cbl-b | Parental | Vehicle | 1.0 |
| This compound | 1.1 | ||
| Resistant | Vehicle | 2.5 | |
| This compound | 2.6 | ||
| p-PLCγ1 | Parental | Vehicle | 1.0 |
| This compound | 3.2 | ||
| Resistant | Vehicle | 1.2 | |
| This compound | 1.5 |
Potential Mechanisms of Resistance
The established this compound resistant cell line can be further utilized for more in-depth studies such as:
-
Genomic and transcriptomic analysis: To identify mutations in the Cbl-b gene or alterations in gene expression profiles that contribute to resistance.
-
Proteomic analysis: To identify changes in the proteome that allow cells to bypass the effects of Cbl-b inhibition.
-
In vivo studies: To evaluate the in vivo efficacy of this compound and other Cbl-b inhibitors in animal models bearing tumors derived from the resistant cell line.
By employing these detailed protocols, researchers can successfully establish and characterize this compound resistant cell lines, providing a valuable resource for advancing the understanding of drug resistance in the context of Cbl-b targeted cancer therapy.
References
Application Notes and Protocols: Cbl-b-IN-17 in Primary Human T-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is a crucial E3 ubiquitin ligase that functions as a key negative regulator of T-cell activation.[1][2][3] By targeting components of the T-cell receptor (TCR) and co-stimulatory signaling pathways for ubiquitination and subsequent degradation, Cbl-b establishes a critical threshold for T-cell activation, thereby playing a significant role in maintaining immune tolerance.[2][4] Inhibition of Cbl-b has emerged as a promising strategy in immuno-oncology to enhance anti-tumor T-cell responses.
Cbl-b-IN-17 is a potent inhibitor of Cbl-b with an IC50 value of less than 100 nM. These application notes provide detailed protocols for the use of this compound in primary human T-cell cultures to investigate its effects on T-cell activation, proliferation, and cytokine production.
Cbl-b Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell activation. Upon TCR and CD28 co-stimulation, a signaling cascade is initiated, leading to T-cell proliferation and effector functions. Cbl-b acts as a brake on this process by targeting key signaling molecules for ubiquitination. Inhibition of Cbl-b by this compound is expected to release this brake, leading to enhanced T-cell responses.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules.
Data Presentation
The following tables summarize representative quantitative data on the effects of potent Cbl-b inhibitors on primary human T-cell functions. This data is illustrative and may vary depending on experimental conditions and donors.
Table 1: Biochemical and Cellular Activity of Cbl-b Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular EC50 (µM) for T-cell Activation |
| This compound | < 100 | Not publicly available |
| Cbl-b-IN-1 | < 100 | Not publicly available |
| NX-1607 | Low nanomolar | Low nanomolar |
| Cbl-b-IN-15 | 15 | 0.41 |
Table 2: Representative Effects of Cbl-b Inhibition on Human T-Cell Cytokine Production
| Treatment | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) | TNF-α Production (pg/mL) |
| Vehicle Control (DMSO) | 150 ± 25 | 300 ± 50 | 200 ± 30 |
| Cbl-b Inhibitor (e.g., 1 µM) | 600 ± 75 | 1200 ± 150 | 800 ± 100 |
Data are presented as mean ± SD and are representative of expected results based on published literature on potent Cbl-b inhibitors.
Table 3: Representative Effects of Cbl-b Inhibition on Human T-Cell Proliferation
| Treatment | Proliferation Index (CFSE Assay) |
| Unstimulated | 1.2 ± 0.3 |
| Stimulated + Vehicle Control (DMSO) | 4.5 ± 0.8 |
| Stimulated + Cbl-b Inhibitor (e.g., 1 µM) | 7.8 ± 1.2 |
Data are presented as mean ± SD and are representative of expected results.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T-Cells
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood and the subsequent purification of T-cells.
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
Phosphate-buffered saline (PBS)
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS.
-
-
T-Cell Isolation (Negative Selection):
-
Resuspend PBMCs in PBS with 2% FBS.
-
Follow the manufacturer's protocol for the RosetteSep™ or MACS T-cell isolation kit. This typically involves incubating the cells with an antibody cocktail that targets non-T-cells, followed by density gradient centrifugation or magnetic separation to remove the unwanted cells.
-
-
Cell Culture:
-
Resuspend the purified T-cells in complete RPMI medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Culture the T-cells at a density of 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Protocol 2: T-Cell Activation and Treatment with this compound
This protocol details the activation of primary human T-cells and their treatment with this compound.
Materials:
-
Purified primary human T-cells
-
Complete RPMI medium
-
Anti-CD3/CD28 T-cell activator beads or plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Vehicle control (DMSO)
Procedure:
-
Plate the purified T-cells at 1 x 10^6 cells/mL in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium. A typical concentration range to test is 0.01 to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the diluted this compound or vehicle control to the T-cells and incubate for 1 hour at 37°C.
-
Activate the T-cells by adding anti-CD3/CD28 activator beads at a bead-to-cell ratio of 1:1 or by culturing in plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and containing soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Incubate the cells for 48-72 hours at 37°C with 5% CO2.
Protocol 3: Measurement of Cytokine Production
This protocol describes how to measure cytokine levels in the supernatant of T-cell cultures using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Supernatants from T-cell cultures (from Protocol 2)
-
ELISA kits for human IL-2, IFN-γ, and TNF-α
-
Microplate reader
Procedure:
-
After the incubation period in Protocol 2, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 4: T-Cell Proliferation Assay (CFSE)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.
Materials:
-
Purified primary human T-cells
-
CFSE staining solution (e.g., 5 µM in PBS)
-
Complete RPMI medium
-
Anti-CD3/CD28 T-cell activator
-
This compound
-
Flow cytometer
Procedure:
-
Label the purified T-cells with CFSE according to the manufacturer's protocol. This typically involves incubating the cells with CFSE for 10-15 minutes at 37°C.
-
Quench the staining reaction with FBS-containing medium.
-
Wash the cells twice with complete RPMI medium.
-
Proceed with the T-cell activation and this compound treatment as described in Protocol 2.
-
After 72-96 hours of incubation, harvest the cells.
-
Analyze the CFSE fluorescence of the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE intensity with each cell division.
-
Calculate the proliferation index using appropriate flow cytometry analysis software.
Experimental Workflow
The following diagram provides a visual overview of the experimental workflow for studying the effects of this compound on primary human T-cells.
Caption: Workflow for this compound application in T-cell cultures.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cbl-b-IN-17 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Cbl-b-IN-17 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that functions as a key negative regulator of immune cell activation.[1][2] Cbl-b acts as an intracellular immune checkpoint by targeting key signaling proteins in lymphocytes for ubiquitination and subsequent degradation.[1] By inhibiting Cbl-b, this compound effectively removes this "brake" on the immune system, leading to enhanced T-cell and Natural Killer (NK) cell activation, proliferation, and effector functions.[3][4] This mechanism makes Cbl-b inhibitors like this compound promising agents for cancer immunotherapy.
Q2: What is the recommended starting concentration range for this compound in a new experiment?
A2: For a novel experiment, it is advisable to perform a dose-response study to determine the optimal concentration of this compound for your specific cell type and assay. A broad concentration range, typically spanning several orders of magnitude, is recommended for initial experiments. Based on the known IC50 of this compound (<100 nM) and data from analogous Cbl-b inhibitors, a starting range of 1 nM to 10 µM is a reasonable starting point. For Jurkat T-cells, a final concentration range of 0.0001 to 10 µM has been used for a similar inhibitor, Cbl-b-IN-1.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at a concentration of 10 mM. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.25 mg of this compound (Molecular Weight: 524.58 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What are some common in vitro assays to assess the activity of this compound?
A4: The activity of this compound can be evaluated using a variety of in vitro assays, including:
-
T-Cell Activation Assays: Measuring the upregulation of activation markers such as CD69 and CD25 on T-cells (e.g., Jurkat cells or primary T-cells) stimulated with anti-CD3 antibodies.
-
Cytokine Release Assays: Quantifying the secretion of cytokines like IL-2 and IFN-γ from activated T-cells or NK cells using ELISA or flow cytometry.
-
Cell Proliferation Assays: Assessing the proliferation of immune cells in response to stimulation with and without the inhibitor, using techniques like CFSE dilution or MTT assays.
-
Cytotoxicity Assays: Evaluating the ability of NK cells or cytotoxic T-lymphocytes (CTLs) to kill target tumor cells, which is expected to be enhanced by Cbl-b inhibition.
-
Reporter Assays: Using cell lines with a reporter gene (e.g., luciferase) under the control of an immune-responsive promoter, such as the IL-2 promoter in Jurkat cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM). |
| Inhibitor degradation. | Ensure the stock solution is stored properly at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Suboptimal cell stimulation. | Optimize the concentration of the stimulating agent (e.g., anti-CD3 antibody) and the stimulation time. | |
| Low Cbl-b expression in the cell line. | Confirm Cbl-b expression in your cell line using Western blot or qPCR. Consider using a cell line known to have higher Cbl-b expression. | |
| High cytotoxicity observed at effective concentrations | Off-target effects of the inhibitor. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range. Lower the inhibitor concentration if possible. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%. Include a vehicle control (DMSO alone) in your experiments. | |
| Inhibitor precipitation in culture medium | Poor solubility of the inhibitor at the working concentration. | Visually inspect the medium for any precipitate after adding the inhibitor. If precipitation occurs, try lowering the final concentration or preparing the working solutions in a pre-warmed medium. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. |
| Inconsistent results between experiments | Variability in cell density or health. | Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Inconsistent incubation times. | Standardize all incubation times for cell treatment and assay steps. |
Quantitative Data Summary
The following tables summarize key quantitative data for Cbl-b inhibitors in various in vitro assays. Note that data for this compound is limited, so data from analogous compounds are included for reference.
Table 1: IC50 Values of Cbl-b Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Source |
| This compound | <100 | Biochemical Assay | |
| Cbl-b-IN-1 | <100 | Biochemical Assay | |
| Cbl-b-IN-12 | <100 | Biochemical Assay |
Table 2: Effective Concentrations of Cbl-b Inhibitors in Cell-Based Assays
| Inhibitor | Cell Type | Assay | Effective Concentration Range | Observed Effect | Source |
| Cbl-b-IN-1 | Jurkat T-cells | IL-2 Reporter Assay | 0.0001 - 10 µM | Increased IL-2 promoter activity | |
| Cbl-b-IN-1 | Jurkat T-cells | Western Blot | 5 µM | Increased phosphorylation of PLCγ1 and ZAP70 | |
| Cbl-b Inhibitor (HOT-A) | Primary Human NK cells | Cytokine Secretion | 1 µM | Enhanced IFNγ and Granzyme B secretion | |
| Cbl-b Inhibitor (unspecified) | Jurkat T-cells, Human PBMCs | Cytokine Secretion | up to 10 µM | Increased IL-2 and IFNγ secretion | |
| C7683 (analogue of Nx-1607) | Cells | Cellular Thermal Shift Assay (CETSA) | 1 nM - 10 µM | Dose-dependent stabilization of Cbl-b protein |
Experimental Protocols
Protocol 1: T-Cell Activation Assay Using Primary Human T-Cells
Objective: To assess the effect of this compound on the activation of primary human T-cells.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Plate-bound anti-human CD3 antibody
-
Soluble anti-human CD28 antibody
-
This compound stock solution (10 mM in DMSO)
-
Fluorescently labeled antibodies against CD69 and CD25
-
96-well flat-bottom tissue culture plates
-
Flow cytometer
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 2 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
Cell Preparation: Isolate PBMCs or CD3+ T-cells from healthy donor blood. Resuspend the cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2x the final desired concentrations.
-
Cell Seeding and Treatment:
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the 2x this compound dilutions to the respective wells. For the control wells, add 100 µL of medium with the corresponding DMSO concentration (vehicle control).
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Staining and Flow Cytometry:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against CD69 and CD25 for 30 minutes at 4°C in the dark.
-
Wash the cells again and resuspend them in FACS buffer.
-
Analyze the expression of CD69 and CD25 using a flow cytometer.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cell line of interest (e.g., Jurkat, primary T-cells)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (determined beforehand to ensure logarithmic growth during the assay) in 100 µL of complete medium per well.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium-only wells.
Signaling Pathways and Experimental Workflows
Caption: Cbl-b signaling pathway in T-cell activation.
Caption: Cbl-b signaling in NK cell activation.
Caption: General workflow for in vitro studies.
References
- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cbl-b-IN-17 solubility issues in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Cbl-b-IN-17. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual aids to ensure the successful use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble up to 10 mM in DMSO.[1]
Q2: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A2: If you observe precipitation in your DMSO stock solution, it may be due to improper storage or exceeding the solubility limit. Gently warm the vial in a 37°C water bath for 5-10 minutes and vortex thoroughly to redissolve the compound. If the precipitate persists, the stock concentration may be too high, and a new, lower concentration stock should be prepared. To avoid this, store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: I observed a precipitate when I diluted my this compound DMSO stock into my cell culture medium. What is the cause and how can I prevent this?
A3: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment like cell culture medium, where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate. To prevent this, a stepwise dilution approach is recommended. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium, mix gently, and then add this intermediate dilution to the final volume of medium.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cells to DMSO can vary between cell lines. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid cytotoxic effects.[2] It is best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges encountered with this compound during experimental procedures.
Issue 1: this compound Powder Does Not Dissolve in DMSO
-
Initial Steps:
-
Ensure you are using high-purity, anhydrous DMSO.
-
Vortex the solution vigorously for 2-3 minutes.
-
If undissolved particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Brief sonication can also aid in dissolution.
-
-
If the issue persists: The compound may have a lower than expected solubility in the DMSO lot you are using, or the concentration you are trying to achieve is too high. Consider preparing a stock solution at a lower concentration.
Issue 2: Precipitation Occurs Upon Dilution into Cell Culture Media
This is a common issue for hydrophobic compounds. The following workflow can help troubleshoot this problem.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Reference |
| DMSO | 10 mM | [1] |
Table 2: Hypothetical Aqueous Solubility of this compound in Common Cell Culture Media
| Cell Culture Medium (with 10% FBS) | Estimated Maximum Soluble Concentration (with ≤0.5% DMSO) |
| DMEM | ~15 µM |
| RPMI-1640 | ~20 µM |
| McCoy's 5A | ~10 µM |
| Opti-MEM | ~25 µM |
Note: The data in Table 2 is hypothetical and should be experimentally verified. The solubility in aqueous media can be influenced by factors such as pH, serum concentration, and other media components.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration for cell-based assays.
Protocol 2: Caspase-3 Colorimetric Assay for Apoptosis Detection
This protocol outlines the steps to measure caspase-3 activity in cells treated with this compound, a common method to assess apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (prepared as described in Protocol 1) and appropriate controls (e.g., vehicle control with DMSO, positive control for apoptosis).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
After incubation, pellet suspension cells by centrifugation or remove the medium from adherent cells.
-
Wash cells once with ice-cold PBS.
-
Add 50 µL of chilled Cell Lysis Buffer to each well/pellet.
-
Incubate on ice for 10-15 minutes.
-
-
Caspase-3 Activity Assay:
-
Centrifuge the plate/tubes at 10,000 x g for 1 minute at 4°C.
-
Transfer 50 µL of the supernatant (cytosolic extract) to a new flat-bottom 96-well plate.
-
Prepare a reaction master mix containing 2x Reaction Buffer and DTT.
-
Add 50 µL of the reaction master mix to each well containing the cell lysate.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
Signaling Pathway
Cbl-b Mediated Negative Regulation of T-Cell Activation
Cbl-b is a RING finger E3 ubiquitin ligase that plays a critical role in setting the threshold for T-cell activation. It negatively regulates signaling pathways downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28 by targeting key signaling molecules for ubiquitination. This ubiquitination can lead to protein degradation or altered protein function, thereby dampening the immune response.
References
troubleshooting off-target effects of Cbl-b-IN-17 on c-Cbl
Welcome to the technical support center for Cbl-b-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects on c-Cbl and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to target the E3 ubiquitin ligase Cbl-b. Cbl-b is a key negative regulator of T-cell activation and is a promising target for cancer immunotherapy.[1][2][3] The intended mechanism of action for this compound is to allosterically lock Cbl-b in an inactive conformation, preventing it from ubiquitinating its target proteins and thereby releasing the "brake" on T-cell activation.[4][5]
Q2: Why is there a concern about off-target effects on c-Cbl?
A2: c-Cbl is a highly homologous protein to Cbl-b, with a structurally similar tyrosine kinase binding (TKB) domain and RING finger domain, which are crucial for its E3 ligase activity. Due to this high degree of similarity, small molecule inhibitors developed against Cbl-b may exhibit cross-reactivity with c-Cbl, leading to unintended biological consequences. While both are generally negative regulators of receptor tyrosine kinases, they have distinct roles. For instance, c-Cbl possesses a unique tyrosine residue (Y731) that allows it to positively regulate PI3K signaling, a function not shared by Cbl-b.
Q3: What are the potential consequences of off-target inhibition of c-Cbl?
A3: Off-target inhibition of c-Cbl could lead to a variety of unintended effects, including altered cell signaling, cellular toxicity, and misleading experimental results. Since c-Cbl is a crucial regulator of various cellular processes, its inhibition could impact cell survival, proliferation, and migration. Specifically, interfering with c-Cbl's role in receptor tyrosine kinase degradation could dysregulate normal cellular signaling pathways.
Q4: How can I determine if this compound is affecting c-Cbl in my experiments?
A4: A multi-pronged approach is recommended. This includes performing dose-response curves to compare the IC50 values for both Cbl-b and c-Cbl, conducting cellular thermal shift assays (CETSA) to assess target engagement in a cellular context, and utilizing cellular assays to measure the downstream effects of inhibiting each protein. It is also advisable to use a structurally distinct Cbl-b inhibitor as a control to see if the observed phenotype is recapitulated.
Troubleshooting Guide: Off-Target Effects on c-Cbl
This guide provides a systematic approach to identifying and mitigating off-target effects of this compound on c-Cbl.
Issue 1: Unexpected Phenotype Observed in Cellular Assays
If you observe a cellular phenotype that is inconsistent with the known function of Cbl-b inhibition, it may be due to off-target effects on c-Cbl.
Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Step 1: Compare Inhibitor Potency (IC50)
-
Rationale: Determining the concentration of this compound required to inhibit 50% of the activity of both Cbl-b and c-Cbl will reveal the inhibitor's selectivity.
-
Action: Perform in vitro ubiquitination assays (e.g., TR-FRET) for both Cbl-b and c-Cbl with a titration of this compound.
-
Expected Outcome: A significantly lower IC50 for Cbl-b compared to c-Cbl indicates selectivity.
Step 2: Confirm Target Engagement in Cells (CETSA)
-
Rationale: CETSA measures the thermal stabilization of a protein upon ligand binding, confirming target engagement within a cellular environment.
-
Action: Treat cells with this compound and perform a CETSA to assess the thermal stability of both Cbl-b and c-Cbl.
-
Expected Outcome: this compound should induce a thermal shift for Cbl-b at lower concentrations than for c-Cbl.
Step 3: Analyze Downstream Signaling
-
Rationale: Cbl-b and c-Cbl have distinct downstream signaling effects. For example, c-Cbl uniquely regulates the PI3K pathway through its interaction with the p85 subunit.
-
Action: Treat cells with this compound and analyze the phosphorylation status of key downstream signaling molecules for both Cbl-b (e.g., proteins involved in T-cell activation) and c-Cbl (e.g., Akt phosphorylation for PI3K pathway).
-
Expected Outcome: An on-target effect should primarily impact Cbl-b-mediated pathways. Changes in PI3K/Akt signaling may indicate off-target c-Cbl inhibition.
Issue 2: Inconsistent Results Across Different Cell Lines
Variability in the effects of this compound across different cell lines could be due to differential expression levels of Cbl-b and c-Cbl.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent results across cell lines.
Step 1: Determine Protein Expression Levels
-
Action: Use Western blotting or quantitative mass spectrometry to determine the relative expression levels of Cbl-b and c-Cbl in the cell lines being used.
Step 2: Correlate Expression with Potency
-
Action: Compare the IC50 values of this compound in each cell line with the corresponding Cbl-b/c-Cbl expression ratios.
Step 3: Use Genetically Modified Cell Lines
-
Action: If available, use cell lines with knockdown or knockout of Cbl-b or c-Cbl to definitively attribute the observed effects to the inhibition of a specific protein.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate how to compare the selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Cbl-b | 15 |
| c-Cbl | 350 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Target Protein | Vehicle Control Tagg (°C) | This compound (1 µM) Tagg (°C) | ΔTagg (°C) |
| Cbl-b | 48.5 | 54.2 | 5.7 |
| c-Cbl | 49.1 | 49.8 | 0.7 |
Detailed Experimental Protocols
Protocol 1: In Vitro TR-FRET Ubiquitination Assay
This assay measures the auto-ubiquitination activity of Cbl-b or c-Cbl.
-
Materials:
-
Recombinant GST-tagged Cbl-b or c-Cbl
-
Ubiquitin activating enzyme (E1)
-
Ubiquitin conjugating enzyme (E2, e.g., UBE2D2)
-
Biotin-labeled ubiquitin
-
ATP
-
Terbium-labeled anti-GST antibody
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
This compound
-
384-well assay plates
-
-
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotin-labeled ubiquitin, and ATP in the assay buffer.
-
Add varying concentrations of this compound to the wells of the 384-well plate.
-
Add the recombinant Cbl-b or c-Cbl protein to the wells.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a solution containing the terbium-labeled anti-GST antibody.
-
Incubate for 30 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate IC50 values from the dose-response curves.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.
-
Materials:
-
Cells expressing Cbl-b and c-Cbl
-
This compound
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Antibodies against Cbl-b and c-Cbl for Western blotting
-
SDS-PAGE and Western blotting reagents and equipment
-
-
Procedure:
-
Treat cells with either vehicle control or this compound at the desired concentration for 1 hour.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Cool the tubes on ice for 3 minutes.
-
Centrifuge the tubes at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Cbl-b and c-Cbl at each temperature by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to determine the melting temperature (Tagg).
-
Signaling Pathway Diagrams
Cbl-b Signaling Pathway in T-Cells
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Potential Off-Target Effect on c-Cbl and PI3K Signaling
Caption: Potential off-target effect of this compound on c-Cbl mediated PI3K signaling.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oicr.on.ca [oicr.on.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
minimizing Cbl-b-IN-17 toxicity in primary cell cultures
Welcome to the Technical Support Center for Cbl-b-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in primary cell cultures while minimizing potential toxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Disclaimer
This compound is a novel small molecule inhibitor of Casitas B-lineage lymphoma b (Cbl-b), an E3 ubiquitin ligase that acts as a key negative regulator of immune cell activation.[1][2][3][4][5] As with any experimental compound, careful optimization is required to achieve reliable results and minimize off-target effects, including cytotoxicity, in sensitive primary cell systems.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
Issue 1: High Cell Toxicity or Low Viability
Unexpectedly high levels of cell death or poor viability after treatment with this compound can be a significant hurdle. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a broad range (e.g., 0.1 nM to 10 µM) and narrow down to the lowest effective concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is minimal and non-toxic to your cells. A final DMSO concentration of ≤ 0.1% is generally recommended. Run a solvent-only control to assess its effect on cell viability. |
| Suboptimal Cell Health | Use healthy, low-passage primary cells for your experiments. Ensure proper handling, thawing, and seeding procedures to maintain cell viability. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors can have off-target effects leading to toxicity. Consider using a structurally different Cbl-b inhibitor as a control to see if the observed toxicity is specific to this compound's chemical scaffold. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles. Store the stock solution at -80°C as recommended. |
Quantitative Data Summary: this compound (Hypothetical Data)
The following table provides hypothetical toxicity data for this compound across different primary cell types to serve as a starting point for experimental design. Note: This data is for illustrative purposes only and should be experimentally verified for your specific cell type and culture conditions.
| Primary Cell Type | Recommended Starting Concentration Range | Hypothetical IC50 for Toxicity (72h) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 nM - 1 µM | ~5 µM |
| Murine Splenocytes | 10 nM - 1 µM | ~7 µM |
| Human Natural Killer (NK) Cells | 5 nM - 500 nM | ~2 µM |
| Human CD4+ T Cells | 5 nM - 500 nM | ~3 µM |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the E3 ubiquitin ligase activity of Cbl-b. Cbl-b negatively regulates the activation of various immune cells, including T cells and NK cells, by targeting key signaling proteins for ubiquitination and subsequent degradation. By inhibiting Cbl-b, this compound is expected to enhance immune cell activation, cytokine production, and anti-tumor immunity.
Q2: How should I prepare and store this compound?
-
Reconstitution: Reconstitute the lyophilized powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles. When stored properly, the stock solution should be stable for at least 6 months.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before use.
Q3: My primary cells are not responding to this compound treatment. What could be the reason?
Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit Cbl-b in your specific cell type. Refer to the dose-response data and consider increasing the concentration.
-
Cell Activation State: Cbl-b's regulatory role is most prominent upon cell activation. Ensure that your experimental protocol includes appropriate stimulation of the primary cells (e.g., with anti-CD3/CD28 for T cells, or cytokines for NK cells).
-
Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. Prepare a fresh stock solution.
-
Low Cbl-b Expression: The primary cell type you are using may express low levels of Cbl-b, making it less sensitive to inhibition.
Q4: Can I use this compound in combination with other treatments?
Yes, Cbl-b inhibitors have shown synergistic effects when combined with other immunotherapies, such as checkpoint inhibitors. However, combination therapies can also lead to increased toxicity. It is crucial to perform thorough dose-response and toxicity assessments for the combination treatment.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes a general method for determining the cytotoxic concentration of this compound in a primary cell culture of your choice.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at the recommended density for your cell type. Allow the cells to adhere or stabilize for 24 hours.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Carefully remove the medium from the wells and add the prepared inhibitor dilutions and controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the inhibitor concentration. Calculate the IC50 value for toxicity.
Protocol 2: Assessing the Effect of this compound on T Cell Activation
This protocol outlines a method to evaluate the functional effect of this compound on the activation of primary human T cells.
Materials:
-
Human PBMCs or isolated CD4+/CD8+ T cells
-
Complete RPMI-1640 medium
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or soluble)
-
This compound
-
DMSO
-
Flow cytometry staining buffer
-
Antibodies for flow cytometry (e.g., anti-CD69, anti-CD25)
-
ELISA kit for cytokine measurement (e.g., IL-2, IFN-γ)
Procedure:
-
T Cell Stimulation: Coat a 96-well plate with anti-CD3 antibody. Seed the T cells in the coated plate with soluble anti-CD28 antibody.
-
Inhibitor Treatment: Immediately add this compound at the desired, non-toxic concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis by ELISA.
-
Cell Staining for Flow Cytometry: Resuspend the cells in flow cytometry staining buffer and stain with antibodies against activation markers (e.g., CD69, CD25).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the expression of activation markers on the T cell population.
-
Data Analysis: Compare the expression of activation markers and the concentration of secreted cytokines between the this compound treated groups and the vehicle control.
Visualizations
Caption: Cbl-b negatively regulates T-cell activation.
Caption: Workflow for testing this compound in primary cells.
References
- 1. promocell.com [promocell.com]
- 2. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 3. kosheeka.com [kosheeka.com]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Cbl-b Inhibitors in Mice
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cbl-b inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to improving the oral bioavailability of these compounds in mouse models.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability with our novel Cbl-b inhibitor in mice. Is this a common issue?
A1: Yes, low and variable oral bioavailability is a significant challenge for many small molecule inhibitors, including those targeting Cbl-b. These compounds are often lipophilic and exhibit poor aqueous solubility, which is a primary factor limiting their absorption from the gastrointestinal (GI) tract. For a drug to be absorbed, it must first dissolve in the GI fluids. Poor solubility leads to a low concentration of the drug available for absorption. Furthermore, some Cbl-b inhibitors may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the critical physicochemical properties of a Cbl-b inhibitor that I should investigate to understand its low bioavailability?
A2: To diagnose the cause of poor oral bioavailability, you should characterize the following physicochemical properties of your Cbl-b inhibitor:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the mouse GI tract (pH 1.2 to 7.4). Low solubility is a common culprit.
-
Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required for membrane permeability, very high lipophilicity can lead to poor aqueous solubility and sequestration in fatty tissues.
-
Metabolic Stability: Assess the stability of your compound in mouse liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.
-
Permeability: Use in vitro models like Caco-2 assays to predict the intestinal permeability of your compound.
Q3: What are the initial steps to improve the oral bioavailability of my Cbl-b inhibitor in mice?
A3: We recommend starting with formulation optimization. Simple modifications to the dosing vehicle can have a substantial impact on drug exposure. If these initial steps are not successful, more advanced formulation strategies or chemical modification of the inhibitor may be necessary. Recent studies have highlighted orally bioavailable Cbl-b inhibitors like NX-1607 and AUR-243, indicating that with proper formulation, good oral exposure is achievable.[1][2][3][4]
Q4: Are there any specific Cbl-b inhibitors with published oral bioavailability data in mice that I can use as a reference?
A4: While detailed formulation specifics are often proprietary, some information is available. For instance, the Cbl-b inhibitor NX-1607 has been described as an orally bioavailable small molecule.[2] Another inhibitor, AUR-243, is reported to have good oral bioavailability across several rodent species and superior pharmacokinetic properties compared to some clinical-stage inhibitors. One abstract mentioned a Cbl-b inhibitor with favorable ADME profiles and bioavailability for oral administration in mice, rats, and dogs. Although specific percentages are not always disclosed in initial publications, these examples demonstrate that achieving oral bioavailability for Cbl-b inhibitors is feasible.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with Cbl-b inhibitors in mice.
Issue 1: Undetectable or highly variable plasma concentrations of the Cbl-b inhibitor after oral gavage.
-
Possible Cause 1: Poor Solubility and Precipitation. The compound may not be fully dissolved in the dosing vehicle or may be precipitating in the GI tract.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of your Cbl-b inhibitor in a panel of common oral dosing vehicles (see Table 1).
-
Formulation Optimization: Prepare and test different formulations to enhance solubility and stability. Start with simple co-solvent systems and progress to more complex lipid-based formulations if necessary (see Experimental Protocols).
-
In Vivo Screening: Screen the most promising formulations in a small cohort of mice to assess their impact on plasma exposure.
-
-
-
Possible Cause 2: High First-Pass Metabolism. The inhibitor may be extensively metabolized by enzymes in the liver (and to a lesser extent, the gut wall) before reaching systemic circulation.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Assess the metabolic stability of your inhibitor in mouse liver microsomes or S9 fractions.
-
Prodrug Approach: If metabolism is extensive, consider designing a prodrug that masks the metabolic site. The prodrug should be converted to the active inhibitor in vivo.
-
-
-
Possible Cause 3: Efflux by Transporters. The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump the drug back into the GI lumen.
-
Troubleshooting Steps:
-
In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 or MDCK cells expressing P-gp) to determine if your inhibitor is a substrate for common efflux transporters.
-
Co-administration with an Inhibitor: In preclinical studies, co-administer your Cbl-b inhibitor with a known P-gp inhibitor (e.g., verapamil or elacridar) to see if plasma exposure increases. Note: This is a tool to diagnose the problem, not a long-term formulation strategy.
-
-
Issue 2: Inconsistent results and high inter-animal variability in plasma exposure.
-
Possible Cause 1: Improper Dosing Technique. Incorrect oral gavage technique can lead to dosing errors, esophageal or stomach injury, or accidental administration into the lungs.
-
Troubleshooting Steps:
-
Proper Training: Ensure all personnel performing oral gavage are properly trained and proficient in the technique.
-
Correct Equipment: Use the appropriate size and type of gavage needle for the size of the mice. Flexible-tipped needles can reduce the risk of injury.
-
Verification of Placement: Ensure the gavage needle is correctly placed in the esophagus and not the trachea before administering the dose.
-
-
-
Possible Cause 2: Non-homogenous Formulation. If using a suspension, the inhibitor may not be uniformly distributed, leading to inconsistent dosing.
-
Troubleshooting Steps:
-
Thorough Mixing: Ensure the formulation is thoroughly mixed (e.g., by vortexing or stirring) immediately before each animal is dosed.
-
Use of Suspending Agents: Incorporate suspending agents like methylcellulose or carboxymethylcellulose to improve the homogeneity of suspensions.
-
-
-
Possible Cause 3: Physiological Variability in Mice. Factors such as food in the stomach, stress, and differences in gut motility can affect drug absorption.
-
Troubleshooting Steps:
-
Fasting: Fast the mice for a consistent period (e.g., 4-6 hours) before dosing to reduce the impact of food on absorption. Ensure water is available.
-
Acclimatization: Acclimate the animals to handling and the gavage procedure to minimize stress.
-
-
Data Presentation: Formulation Strategies and Illustrative Bioavailability Data
The following tables summarize common oral dosing vehicles and provide illustrative pharmacokinetic data for a hypothetical Cbl-b inhibitor in different formulations.
Table 1: Common Oral Dosing Vehicles for Preclinical Studies in Mice
| Vehicle Type | Composition | Suitability | Potential Issues |
| Aqueous Vehicles | Water, Saline, 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC) | Suitable for water-soluble compounds. | Not suitable for poorly soluble Cbl-b inhibitors. |
| Co-solvent Systems | 10% DMSO, 40% PEG-400, 50% Water | Can significantly improve the solubility of some compounds. | May cause precipitation upon dilution in the GI tract; potential for toxicity at high concentrations. |
| Lipid-Based Formulations | Self-Emulsifying Drug Delivery Systems (SEDDS) containing oils (e.g., sesame oil, corn oil), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol). | Excellent for improving the solubility and absorption of lipophilic drugs. Can bypass first-pass metabolism via lymphatic uptake. | More complex to formulate; potential for GI side effects with some surfactants. |
| Suspensions | Micronized drug in an aqueous vehicle with a suspending agent (e.g., 0.5% MC) and a wetting agent (e.g., 0.1% Tween 80). | Useful when solubility cannot be sufficiently improved. | Potential for non-uniform dosing and variable absorption. Particle size is critical. |
Table 2: Illustrative Pharmacokinetic Parameters of a Hypothetical Cbl-b Inhibitor in Different Formulations in Mice (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Oral Bioavailability (%) |
| 0.5% Methylcellulose (Suspension) | 50 ± 15 | 2.0 | 250 ± 80 | < 5% |
| 10% DMSO / 40% PEG-400 / 50% Water | 250 ± 75 | 1.0 | 1,200 ± 350 | ~20% |
| SEDDS (20% Labrasol / 30% Cremophor EL / 50% Corn Oil) | 800 ± 200 | 0.5 | 4,500 ± 900 | ~75% |
| Intravenous (for reference) | - | - | 6,000 ± 1,100 | 100% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Objective: To prepare a clear, aqueous-miscible solution for oral administration.
-
Methodology:
-
Weigh the required amount of the Cbl-b inhibitor.
-
Add the required volume of Dimethyl Sulfoxide (DMSO) and vortex until the compound is fully dissolved.
-
Add the required volume of Polyethylene Glycol 400 (PEG-400) and vortex to mix.
-
Slowly add the required volume of sterile water while vortexing to avoid precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To prepare a lipid-based formulation to enhance the solubility and absorption of a lipophilic Cbl-b inhibitor.
-
Methodology:
-
Screening of Excipients: Determine the solubility of the Cbl-b inhibitor in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Formulation: a. Weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial. b. Heat the mixture to 40°C and stir until a homogenous solution is formed. c. Add the Cbl-b inhibitor to the mixture and continue stirring until it is completely dissolved. d. Cool the formulation to room temperature.
-
Characterization: a. Visually inspect for clarity and homogeneity. b. Perform a self-emulsification test by adding a small amount of the SEDDS to water and observing the formation of a stable emulsion.
-
Protocol 3: Oral Gavage Administration in Mice
-
Objective: To administer a precise volume of the Cbl-b inhibitor formulation directly into the stomach of a mouse.
-
Materials:
-
Mouse gavage needles (18-20 gauge for adult mice, with a ball-tip).
-
Syringes (1 mL).
-
-
Methodology:
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance easily without resistance. If there is resistance, withdraw and re-insert.
-
Dose Administration: Once the needle is in the correct position, slowly administer the formulation.
-
Needle Removal: Gently withdraw the needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Visualizations
Signaling Pathway
// Nodes TCR [label="TCR Engagement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD28 [label="CD28 Co-stimulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cbl_b [label="Cbl-b", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub [label="Ubiquitination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vav1 [label="Vav1", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg1 [label="PLCγ1", fillcolor="#34A853", fontcolor="#FFFFFF"]; T_Cell_Activation [label="T-Cell Activation\n(IL-2, IFN-γ production)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Cbl-b Inhibitor", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges TCR -> PI3K [color="#202124"]; CD28 -> PI3K [color="#202124"]; TCR -> Vav1 [color="#202124"]; TCR -> PLCg1 [color="#202124"]; PI3K -> T_Cell_Activation [color="#202124"]; Vav1 -> T_Cell_Activation [color="#202124"]; PLCg1 -> T_Cell_Activation [color="#202124"]; Cbl_b -> Ub [color="#202124"]; Ub -> PI3K [label="|", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", fontsize=20]; Ub -> Vav1 [label="|", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", fontsize=20]; Ub -> PLCg1 [label="|", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", fontsize=20]; Inhibitor -> Cbl_b [label="|", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", fontsize=20]; }
Caption: Cbl-b negative regulation of T-cell activation and the site of inhibitor action.
Experimental Workflow
// Nodes Start [label="Start:\nLow Bioavailability of Cbl-b Inhibitor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility_Assessment [label="1. Solubility Assessment in Various Vehicles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formulation_Dev [label="2. Formulation Development\n(Co-solvents, SEDDS, Suspensions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo_Screening [label="3. In Vivo PK Screening in Mice\n(Small Cohorts)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="4. Pharmacokinetic Data Analysis\n(Cmax, AUC, Bioavailability)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Bioavailability Improved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Proceed with Optimized Formulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot:\n- Metabolism?\n- Permeability?\n- Efflux?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Further_Studies [label="Further In Vitro/In Vivo Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Solubility_Assessment; Solubility_Assessment -> Formulation_Dev; Formulation_Dev -> InVivo_Screening; InVivo_Screening -> Data_Analysis; Data_Analysis -> Decision; Decision -> Success [label="Yes"]; Decision -> Troubleshoot [label="No"]; Troubleshoot -> Further_Studies; Further_Studies -> Formulation_Dev; }
Caption: Workflow for improving the oral bioavailability of Cbl-b inhibitors.
Logical Relationship: Troubleshooting Flowchart
// Nodes Start [label="Issue:\nLow/Variable Plasma Exposure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Solubility [label="Is the inhibitor fully solubilized in the vehicle?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Formulation [label="Optimize Formulation:\n- Co-solvents\n- SEDDS\n- Nanosuspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Metabolism [label="Is first-pass metabolism high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Prodrug [label="Consider Prodrug Approach", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Efflux [label="Is it an efflux transporter substrate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Efflux_Inhibitor [label="Co-dose with Efflux Inhibitor (diagnostic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Review_Technique [label="Review Oral Gavage Technique and Animal Handling", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Re-evaluate In Vivo", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Solubility; Check_Solubility -> Optimize_Formulation [label="No"]; Check_Solubility -> Check_Metabolism [label="Yes"]; Optimize_Formulation -> End; Check_Metabolism -> Prodrug [label="Yes"]; Check_Metabolism -> Check_Efflux [label="No"]; Prodrug -> End; Check_Efflux -> Efflux_Inhibitor [label="Yes"]; Check_Efflux -> Review_Technique [label="No"]; Efflux_Inhibitor -> End; Review_Technique -> End; }
Caption: Troubleshooting flowchart for low oral bioavailability of Cbl-b inhibitors.
References
- 1. Oral CBL-B inhibitor shows strong immune activation, favorable safety | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Nurix Therapeutics Reports New Clinical Data from First-in-Class Oral CBL-B Inhibitor, NX-1607, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology (ESMO) Congress - BioSpace [biospace.com]
- 4. Nurix Therapeutics Reports New Clinical Data from [globenewswire.com]
western blot protocol for detecting phospho-Akt after Cbl-b-IN-17 treatment
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the successful detection of phosphorylated Akt (p-Akt) by Western blot following treatment with the Cbl-b inhibitor, Cbl-b-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on Akt phosphorylation?
A1: Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of various signaling pathways, including the PI3K/Akt pathway.[1][2] By inhibiting the function of Cbl-b, this compound is expected to release this negative regulation, leading to an increase in the phosphorylation of Akt at key residues such as Serine 473 (Ser473) and Threonine 308 (Thr308).[3]
Q2: Which phospho-Akt site should I probe for?
A2: For a comprehensive analysis, it is recommended to probe for both p-Akt (Ser473) and p-Akt (Thr308).[3] Phosphorylation at both sites is crucial for the full activation of Akt.[4] If resources are limited, p-Akt (Ser473) is a commonly studied marker for Akt activation.
Q3: Why is it important to include a total Akt control?
A3: It is essential to probe for total Akt in parallel with phospho-Akt. This serves as a loading control and demonstrates that any observed changes in p-Akt levels are due to changes in phosphorylation status and not variations in the total amount of Akt protein.
Q4: What is a suitable positive control for this experiment?
A4: A suitable positive control would be to treat your cells with a known activator of the PI3K/Akt pathway, such as insulin or Platelet-Derived Growth Factor (PDGF), to induce robust Akt phosphorylation. This will help validate that your experimental setup and reagents are working correctly.
Q5: What are the critical considerations for sample preparation when detecting phosphoproteins?
A5: The preservation of phosphorylation is critical. This is achieved by:
-
Working quickly and on ice: All steps of cell lysis and protein extraction should be performed on ice to minimize the activity of phosphatases and proteases.
-
Using appropriate lysis buffers: A lysis buffer, such as RIPA buffer, should be supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Immediate denaturation: After protein quantification, samples should be mixed with Laemmli sample buffer and boiled to immediately halt enzymatic activity.
Experimental Protocol: Western Blot for p-Akt after this compound Treatment
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and this compound treatment conditions (dose and time) may be required for your specific cell type and experimental setup.
I. Cell Culture and Treatment
-
Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 70-80%).
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include vehicle-treated (e.g., DMSO) and positive controls.
II. Protein Extraction
-
After treatment, place culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a suitable protein assay (e.g., BCA assay).
III. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and a pre-stained protein ladder onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
IV. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF is often preferred for its higher binding capacity, which is beneficial for detecting low-abundance proteins.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
V. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt Ser473, rabbit anti-p-Akt Thr308, or rabbit anti-total Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.
VI. Detection and Analysis
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.
Reagent and Antibody Recommendations
| Reagent/Antibody | Recommended Specifications |
| Primary Antibodies | |
| Phospho-Akt (Ser473) | Rabbit monoclonal or polyclonal |
| Phospho-Akt (Thr308) | Rabbit monoclonal or polyclonal |
| Total Akt | Rabbit or mouse monoclonal |
| Loading Control | |
| GAPDH or β-actin | Mouse or rabbit monoclonal |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors |
| Blocking Buffer | 5% BSA in TBST |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No p-Akt Signal | Low abundance of p-Akt: Basal levels may be too low for detection. | - Stimulate cells with a known activator (e.g., insulin, PDGF) as a positive control to ensure the pathway is active.- Increase the amount of protein loaded per lane (30-50 µg). |
| Phosphatase activity: Dephosphorylation of Akt during sample preparation. | - Ensure lysis buffer is fresh and contains a potent phosphatase inhibitor cocktail.- Keep samples on ice at all times during preparation. | |
| Suboptimal antibody dilution: Primary antibody concentration may be too low. | - Perform an antibody titration to determine the optimal concentration.- Increase the primary antibody incubation time (e.g., overnight at 4°C). | |
| Ineffective this compound treatment: Incorrect dosage or timing. | - Perform a dose-response and time-course experiment to determine the optimal treatment conditions for your cell line. | |
| High Background | Inappropriate blocking agent: Milk contains phosphoproteins that can be recognized by the antibody. | - Use 5% BSA in TBST for blocking and antibody dilutions. |
| Insufficient washing: Unbound antibodies remain on the membrane. | - Increase the number and duration of wash steps with TBST. | |
| Antibody concentration too high: Non-specific binding of primary or secondary antibodies. | - Decrease the concentration of the primary and/or secondary antibody. | |
| Multiple Bands or Non-Specific Bands | Antibody non-specificity: The antibody may be recognizing other proteins. | - Ensure you are using a well-validated, phospho-specific antibody.- Check the antibody datasheet for expected band size and potential cross-reactivity. |
| Protein degradation: Protease activity during sample preparation. | - Ensure your lysis buffer contains a fresh protease inhibitor cocktail. | |
| Inconsistent Results Between Experiments | Variations in protein loading: Unequal amounts of protein loaded across lanes. | - Accurately quantify protein concentration using a reliable method like the BCA assay.- Always normalize p-Akt levels to a loading control (total Akt or a housekeeping protein like GAPDH or β-actin). |
| Inconsistent transfer efficiency: Uneven transfer of proteins from the gel to the membrane. | - Ensure complete and even contact between the gel and the membrane during transfer.- Use a loading control to verify consistent transfer across the membrane. |
Visualized Workflows and Pathways
Caption: Cbl-b/Akt signaling pathway and the inhibitory effect of this compound.
Caption: Step-by-step experimental workflow for Western blot analysis.
Caption: Troubleshooting flowchart for weak or no p-Akt signal.
References
Cbl-b-IN-17 stability and degradation in aqueous solutions
This technical support center provides guidance and answers to frequently asked questions regarding the stability and handling of Cbl-b-IN-17. Please note that specific experimental data on the aqueous stability and degradation of this compound is limited in publicly available resources. The information provided here is based on general best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
It is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] For in vitro experiments, further dilution in aqueous buffers should be done carefully, ensuring the final concentration of the organic solvent is compatible with the experimental system and does not exceed a level that could cause toxicity or off-target effects (typically <0.5%).
Q2: How should I store the this compound stock solution?
Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to maximize long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: Is this compound stable in aqueous solutions?
There is no specific public data on the stability of this compound in aqueous solutions. The stability of small molecules in aqueous buffers can be influenced by several factors including pH, temperature, light exposure, and the presence of other molecules. It is highly recommended to prepare fresh dilutions in aqueous buffers for each experiment from a frozen organic stock solution. If aqueous solutions must be stored, it should be for a short period at 4°C, and a stability test is recommended.
Q4: How can I test the stability of this compound in my specific aqueous buffer?
To determine the stability in your experimental buffer, you can perform a time-course experiment. This involves preparing the solution and analyzing the concentration of the intact compound at different time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical method such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound over time would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting in aqueous buffer. | The compound has low aqueous solubility. The final concentration is above its solubility limit. | - Increase the percentage of the organic co-solvent (if experimentally permissible).- Prepare a more dilute stock solution in the organic solvent before diluting into the aqueous buffer.- Use sonication to aid dissolution.- Consider using a surfactant or other solubilizing agent, ensuring it does not interfere with your assay. |
| Inconsistent or lower-than-expected activity in experiments. | The compound may have degraded in the aqueous experimental medium. The stock solution may have degraded due to improper storage. | - Prepare fresh dilutions in aqueous buffer immediately before each experiment.- Avoid storing the compound in aqueous solutions for extended periods.- Perform a stability test of the compound in your specific buffer (see FAQ Q4).- Ensure your stock solution has been stored correctly in small aliquots at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. |
| Difficulty dissolving the compound initially. | The compound may require a specific solvent or physical assistance to dissolve. | While DMSO is generally recommended, if solubility issues persist, trying other organic solvents like ethanol or DMF with a small amount of the product might be an option.[1] Gentle warming or sonication can also aid in dissolution. |
Experimental Protocols
Protocol: General Procedure for Assessing the Aqueous Stability of a Small Molecule Inhibitor (e.g., this compound) using HPLC
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Preparation of Test Solution: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in your aqueous experimental buffer.
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the test solution for HPLC analysis.
-
Incubate the remaining test solution under your experimental conditions (e.g., 37°C).
-
Collect additional aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Store the collected aliquots at -80°C until analysis to halt further degradation.
-
-
HPLC Analysis:
-
Analyze all samples by reverse-phase HPLC with a suitable C18 column.
-
Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.
-
Monitor the elution using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Normalize the peak areas to the T=0 sample to determine the percentage of the compound remaining over time.
-
A significant decrease in the normalized peak area indicates degradation.
-
Visualizations
Caption: Cbl-b mediated negative regulation of T-cell signaling.
Caption: Workflow for troubleshooting this compound solution preparation.
References
selecting the correct E2 enzyme for in vitro Cbl-b ubiquitination assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate E2 enzyme for in vitro Cbl-b ubiquitination assays. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: Which E2 conjugating enzymes are known to be compatible with Cbl-b for in vitro ubiquitination assays?
A1: Several E2 enzymes have been shown to function with Cbl-b in vitro. The most commonly reported and effective E2 enzymes for Cbl-b-mediated ubiquitination belong to the UBE2D family, which includes UBE2D1, UBE2D2, and UBE2D3.[1][2][3] These E2s have been demonstrated to support the autoubiquitination of Cbl-b.[1][2] Other E2 enzyme families, such as UBE2E, and specific E2s like UBE2N/Ube2v1 and UBE2W, can also catalyze Cbl-b's E3 ligase activity.
Q2: What is the significance of choosing a specific E2 enzyme for my Cbl-b assay?
A2: The choice of E2 enzyme is critical as it can determine the nature of the ubiquitin chain linkage, which in turn dictates the downstream signaling outcome. For instance, UBE2D2 can facilitate the formation of both K48- and K63-linked ubiquitin chains, while UBE2N/Ube2v1 specifically forms K63-linked chains. UBE2W has been shown to mediate monoubiquitination. Therefore, selecting the appropriate E2 is essential for studying the specific type of ubiquitination relevant to your biological question.
Q3: Does Cbl-b require post-translational modifications for its E3 ligase activity in vitro?
A3: Yes, the E3 ligase activity of Cbl-b is significantly enhanced by phosphorylation. Specifically, phosphorylation of a conserved tyrosine residue (Y363) in the linker region between the TKB and RING finger domains helps to relieve the autoinhibited conformation of Cbl-b, allowing for efficient E2 binding and substrate ubiquitination. For in vitro assays, it is often necessary to include a tyrosine kinase, such as Src, in the reaction to phosphorylate and activate Cbl-b, or to use a phosphomimetic mutant of Cbl-b.
Q4: What are the essential components of an in vitro Cbl-b ubiquitination assay?
A4: A typical in vitro Cbl-b ubiquitination assay requires the following core components:
-
E1 activating enzyme: To activate ubiquitin in an ATP-dependent manner.
-
E2 conjugating enzyme: To receive activated ubiquitin from the E1 enzyme.
-
Cbl-b (E3 ligase): To catalyze the transfer of ubiquitin from the E2 to the substrate.
-
Ubiquitin: The protein modifier to be conjugated to the substrate.
-
ATP: As an energy source for the E1 activating enzyme.
-
Substrate: The target protein to be ubiquitinated by Cbl-b. If studying autoubiquitination, Cbl-b itself is the substrate.
-
Reaction Buffer: To provide optimal pH and ionic strength for the enzymatic reactions.
Troubleshooting Guide
Problem 1: I am not observing any Cbl-b autoubiquitination or substrate ubiquitination.
-
Possible Cause 1: Inactive Cbl-b. As mentioned in the FAQs, Cbl-b often requires phosphorylation for optimal activity.
-
Solution: Consider adding a relevant tyrosine kinase (e.g., Src) and ATP to your reaction to phosphorylate Cbl-b. Alternatively, using a phosphomimetic mutant of Cbl-b (e.g., Y371E in c-Cbl, which corresponds to Y363 in Cbl-b) can enhance its activity.
-
-
Possible Cause 2: Incorrect E2 Enzyme. Not all E2 enzymes are compatible with Cbl-b.
-
Solution: Ensure you are using an E2 enzyme known to function with Cbl-b, such as a member of the UBE2D family (UBE2D1, UBE2D2, or UBE2D3).
-
-
Possible Cause 3: Suboptimal reaction conditions. The buffer composition, temperature, or incubation time may not be ideal.
-
Solution: Refer to the detailed experimental protocol below and optimize reaction conditions as needed. Ensure all components are at their recommended concentrations.
-
Problem 2: The type of ubiquitin chain I'm detecting is not what I expected.
-
Possible Cause: The selected E2 enzyme directs a different type of ubiquitin linkage.
-
Solution: The choice of E2 enzyme dictates the ubiquitin chain topology. If you require a specific linkage type, select the appropriate E2. For example, use UBE2N/Ube2v1 for K63-linked chains or UBE2D2 for mixed K48/K63 linkages. If you only want to observe monoubiquitination, UBE2W may be a suitable choice.
-
Quantitative Data Summary
The following table summarizes the reported activities of different E2 enzymes with Cbl-b in vitro.
| E2 Enzyme Family | Specific E2 Enzyme | Cbl-b Activity | Type of Ubiquitination | Reference |
| UBE2D | UBE2D1, UBE2D2, UBE2D3 | Autoubiquitination, Substrate Ubiquitination | Polyubiquitination (K48 and K63) | |
| UBE2E | UBE2E1 | Autoubiquitination, Substrate Ubiquitination | Polyubiquitination | |
| UBE2N/UBE2V1 | UBE2N/UBE2V1 | Autoubiquitination, Substrate Ubiquitination | K63-linked Polyubiquitination | |
| UBE2W | UBE2W | Autoubiquitination | Monoubiquitination | |
| UBE2L | UBE2L3 (UbcH7) | Binding, but poor ubiquitination activity | Minimal |
Detailed Experimental Protocol: In Vitro Cbl-b Ubiquitination Assay
This protocol provides a general framework for an in vitro Cbl-b ubiquitination assay. Concentrations and incubation times may require optimization depending on the specific substrate and research question.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant Cbl-b (and a tyrosine kinase like Src for activation, if needed)
-
Recombinant substrate protein
-
Ubiquitin
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 200 mM MgCl2, 10 mM DTT)
-
ATP solution (e.g., 20 mM)
-
Nuclease-free water
-
SDS-PAGE loading buffer
Procedure:
-
Prepare a reaction mixture with the following components in a microcentrifuge tube (example for a 50 µL reaction):
-
5 µL of 10X Ubiquitination Buffer
-
5 µL of E1 enzyme (e.g., final concentration of 50 nM)
-
5 µL of E2 enzyme (e.g., final concentration of 250 nM)
-
5 µL of Ubiquitin (e.g., final concentration of 5 µM)
-
Substrate protein (amount will vary depending on the substrate)
-
Recombinant Cbl-b (e.g., final concentration of 200 nM)
-
Nuclease-free water to bring the volume to 45 µL.
-
-
If Cbl-b activation is required, pre-incubate Cbl-b with a tyrosine kinase (e.g., Src) and ATP before adding it to the main reaction.
-
Initiate the ubiquitination reaction by adding 5 µL of ATP solution (final concentration of 2 mM).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate, ubiquitin, or specific ubiquitin linkage types.
Visual Guides
Cbl-b Ubiquitination Pathway
References
interpreting unexpected results in Cbl-b-IN-17 experiments
Welcome to the technical support center for Cbl-b-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving this novel Cbl-b inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected increase in T-cell activation (e.g., CD25/CD69 expression, IL-2 secretion) after treating human T-cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of T-cell activation. Here are some potential causes and troubleshooting steps:
-
Suboptimal T-cell Stimulation: Cbl-b inhibition primarily enhances T-cell activation in the presence of a T-cell receptor (TCR) signal.[1][2] Ensure you are providing an adequate primary stimulus (e.g., anti-CD3/CD28 antibodies, or antigen-presenting cells with a specific peptide). The effect of Cbl-b inhibitors is most pronounced when T-cell co-stimulation is present but limited.[3][4]
-
Inhibitor Concentration and Incubation Time: The optimal concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific assay. An insufficient incubation time may also lead to a lack of effect.
-
Cell Viability: High concentrations of the inhibitor or prolonged incubation times might induce cytotoxicity. It is crucial to perform a cell viability assay (e.g., MTS or Annexin V/PI staining) in parallel with your activation experiment to ensure that the lack of response is not due to cell death.
-
Inhibitor Stability: Ensure proper storage and handling of this compound to maintain its activity. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from a stock solution for each experiment.
Q2: Our Western blot results show no change in the total Cbl-b protein levels after treatment with this compound. Is this expected?
A2: Yes, this is an expected result. This compound and similar small molecule inhibitors are designed to inhibit the E3 ligase activity of Cbl-b by locking it in an inactive conformation.[5] They are not designed to induce the degradation of the Cbl-b protein itself. Therefore, you should not expect to see a decrease in total Cbl-b levels. Instead, you should assess the functional consequences of Cbl-b inhibition, such as changes in the ubiquitination of its downstream targets or alterations in T-cell activation markers.
Q3: We are observing an increase in the phosphorylation of a downstream signaling molecule that is not a known Cbl-b substrate. Could this be an off-target effect of this compound?
A3: While this compound is designed to be a specific inhibitor, off-target effects are a possibility with any small molecule inhibitor. To investigate this, consider the following:
-
Use a Structurally Unrelated Cbl-b Inhibitor: If available, test another Cbl-b inhibitor with a different chemical scaffold. If both inhibitors produce the same unexpected phosphorylation event, it is more likely to be a consequence of Cbl-b inhibition rather than a direct off-target effect of this compound.
-
Cbl-b Knockdown/Knockout Controls: The gold standard for confirming that an effect is Cbl-b-dependent is to use a genetic approach. If the unexpected phosphorylation is not observed in Cbl-b knockdown or knockout cells treated with the inhibitor, it is likely an off-target effect.
-
In Vitro Kinase Profiling: To definitively identify off-target kinases, you can have this compound profiled against a panel of purified kinases.
Q4: In our in vivo tumor model, treatment with this compound did not lead to significant tumor regression. What are the potential reasons?
A4: The anti-tumor efficacy of Cbl-b inhibitors in vivo can be influenced by several factors:
-
Tumor Microenvironment (TME): The composition of the TME is critical. Cbl-b inhibitors enhance the activity of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T-cells and NK cells. If the tumor is "cold" with a low number of TILs, the inhibitor may not have enough effector cells to act upon. Consider combination therapies, such as with a PD-1 inhibitor, which has been shown to be synergistic with Cbl-b inhibition.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Ensure that the dosing regimen and route of administration are sufficient to achieve and maintain an effective concentration of the inhibitor at the tumor site. PK/PD studies are essential to optimize the treatment schedule.
-
Immune Cell Populations: The anti-tumor effect of Cbl-b inhibition is dependent on both the innate and adaptive immune systems. Depletion studies can help identify which immune cell populations are critical for the anti-tumor response in your model.
Troubleshooting Guides
Issue 1: High Background in Western Blot for Cbl-b Pathway Proteins
High background can obscure the detection of specific protein bands, making data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature. Use 5% non-fat dry milk or BSA in TBST. For phosphorylated proteins, BSA is preferred. |
| Primary Antibody Concentration Too High | Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test several higher dilutions. |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween 20. |
| Secondary Antibody Non-specificity | Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
| Sample Degradation | Prepare fresh lysates and add protease and phosphatase inhibitors. Keep samples on ice. |
Issue 2: Inconsistent Results in Cell-Based Assays
Variability between experiments can hinder the progress of your research.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and functional changes. |
| Reagent Variability | Use the same lot of critical reagents (e.g., FBS, cytokines, antibodies) for a set of experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Cell Seeding Density | Ensure a consistent cell seeding density across all wells and experiments. Uneven cell distribution can lead to variable results. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Quantitative Data Summary
Table 1: In Vitro Activity of Cbl-b Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Cbl-b | <100 | Biochemical Assay | |
| NX-1607 (Cbl-b-IN-3) | Cbl-b | - | - | |
| NRX-8 | Cbl-b | - (KD = 20 nM) | SPR |
Table 2: Cellular Effects of Cbl-b Inhibition
| Cell Type | Treatment | Effect | Readout | Reference |
| Human T-cells | Cbl-b-IN-3 | Increased Activation | CD25 & CD69 expression | |
| Human NK cells | Cbl-b inhibitor | Increased Cytotoxicity & IFN-γ production | Flow cytometry, ELISA | |
| Murine T-cells | Cbl-b inhibitor | Enhanced Cytokine Secretion | ELISA |
Experimental Protocols
Protocol 1: Western Blotting for Cbl-b and Downstream Targets
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 150V for 1-1.5 hours.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cbl-b, anti-phospho-Akt) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.
Protocol 2: T-Cell Activation Assay
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation. Isolate CD4+ or CD8+ T-cells using magnetic bead-based negative selection.
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the plate with PBS.
-
Cell Seeding: Seed T-cells at a density of 1 x 10^5 cells/well.
-
Treatment: Add this compound at various concentrations. Include a DMSO vehicle control. Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Analysis:
-
Cytokine Secretion: Collect the supernatant and measure IL-2 or IFN-γ levels by ELISA.
-
Activation Markers: Stain the cells with fluorescently labeled antibodies against CD25 and CD69 and analyze by flow cytometry.
-
Visualizations
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Cbl-b Inhibitors in T-cell Activation: A Comparative Analysis of the Clinical-Stage NX-1607 and the Preclinical Cbl-b-IN-17
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two inhibitors of the E3 ubiquitin ligase Cbl-b: the clinical-stage compound NX-1607 and the preclinical molecule Cbl-b-IN-17. This document summarizes their mechanisms of action, presents available in vitro and in vivo data in the context of T-cell activation, and provides detailed experimental methodologies for the key assays discussed.
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical negative regulator of immune cell activation, acting as an intracellular checkpoint.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immune responses.[1][3] This guide focuses on a comparative analysis of two small molecule Cbl-b inhibitors, NX-1607, currently in clinical trials, and the recently disclosed preclinical compound, this compound.
Molecular and Mechanistic Overview
Both NX-1607 and this compound are small molecule inhibitors designed to block the E3 ubiquitin ligase activity of Cbl-b. NX-1607 has been described as an orally bioavailable, potent, and selective inhibitor that locks Cbl-b in an inactive conformation.[4] This allosteric inhibition prevents the ubiquitination of downstream signaling proteins, thereby lowering the threshold for T-cell activation.
This compound is a more recently disclosed compound, identified as "Example-40" in patent application WO2024062363A1. While detailed mechanistic studies are not yet publicly available, it is designed to inhibit Cbl-b with a reported IC50 of less than 100 nM.
Comparative Performance in T-cell Activation Assays
Direct comparative studies between NX-1607 and this compound have not been published. The following tables summarize the available data for each compound from various sources, providing a baseline for understanding their respective activities.
Table 1: In Vitro Biochemical and Cellular Assay Data
| Parameter | NX-1607 | This compound | Data Source |
| Biochemical Inhibition | |||
| Cbl-b Inhibition (IC50) | Low nanomolar | < 100 nM | , Patent WO2024062363A1 |
| T-cell Activation | |||
| IL-2 Secretion (Primary Human T-cells, αCD3 stimulation) | Potent induction | Data not available | |
| IFN-γ Secretion (Primary Human T-cells, αCD3 stimulation) | Potent induction | Data not available | |
| T-cell Proliferation | Significantly enhanced | Data not available | |
| NK-cell Activation | |||
| Cytokine Production (TNF-α, IFN-γ) | Significantly enhanced | Data not available | |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Augmented | Data not available |
Table 2: In Vivo Anti-Tumor Efficacy
| Parameter | NX-1607 | This compound | Data Source |
| Syngeneic Mouse Models | |||
| CT26 (Colon Carcinoma) | Significant tumor growth inhibition | Data not available | |
| MC38 (Colon Carcinoma) | Significant tumor growth inhibition | Data not available | |
| 4T1 (Triple-Negative Breast Cancer) | Significant tumor growth inhibition | Data not available | |
| Mechanism of Action In Vivo | |||
| CD8+ T-cell Infiltration | Increased | Data not available | |
| NK-cell Infiltration | Increased | Data not available |
Signaling Pathways and Experimental Workflows
The inhibition of Cbl-b by molecules like NX-1607 and this compound has a significant impact on the T-cell receptor (TCR) signaling pathway. The following diagrams illustrate the mechanism of Cbl-b action and a general workflow for evaluating Cbl-b inhibitors.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules.
Caption: A general experimental workflow for the evaluation of Cbl-b inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro T-cell Cytokine Production Assay
-
Cell Type: Primary human T-cells.
-
Stimulation: Plates coated with anti-CD3 antibody (with or without soluble anti-CD28 antibody).
-
Treatment: Cells are incubated with varying concentrations of the Cbl-b inhibitor (e.g., NX-1607).
-
Analysis: After a set incubation period (e.g., 72 hours), the supernatant is collected, and the concentration of cytokines such as IL-2 and IFN-γ is measured by ELISA.
In Vitro T-cell Proliferation Assay
-
Cell Type: Primary human CD3+, CD4+, and CD8+ T-cells.
-
Labeling: Cells are labeled with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation: Cells are stimulated with anti-CD3 antibody.
-
Treatment: Cells are cultured with the Cbl-b inhibitor.
-
Analysis: After 72 hours, T-cell proliferation is assessed by measuring the dilution of the CFSE dye using flow cytometry. Alternatively, cell viability can be assessed using assays like CCK-8, and cell numbers can be quantified.
In Vivo Murine Syngeneic Tumor Models
-
Animal Model: BALB/c or C57BL/6 mice.
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26, MC38) are implanted subcutaneously.
-
Treatment: Once tumors reach a specified volume, mice are treated with the Cbl-b inhibitor (e.g., NX-1607 administered orally, daily) or a vehicle control.
-
Analysis: Tumor volume is measured regularly. At the end of the study, tumors can be excised, and tumor-infiltrating lymphocytes (TILs) are analyzed by flow cytometry or other methods to assess the number and activation state of immune cells.
Conclusion
NX-1607 is a well-characterized, clinical-stage Cbl-b inhibitor with demonstrated potent in vitro and in vivo activity in T-cell and NK-cell activation, leading to significant anti-tumor responses. This compound is a novel, preclinical Cbl-b inhibitor with a reported biochemical potency. While in vivo and detailed cellular data for this compound are not yet publicly available, its emergence highlights the continued interest in targeting Cbl-b for cancer immunotherapy. Further studies are required to fully elucidate the therapeutic potential of this compound and to draw a direct, data-driven comparison with clinical candidates like NX-1607. Researchers in the field will be keenly watching for publications and presentations that provide more in-depth biological data for this and other emerging Cbl-b inhibitors.
References
- 1. WO2020264398A1 - Substituted benzyl-triazole compounds for cbl-b inhibition, and further uses thereof - Google Patents [patents.google.com]
- 2. Glenmark Pharmaceuticals patents new CBLB inhibitors to treat cancer | BioWorld [bioworld.com]
- 3. WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Cbl-b Inhibitors and Anti-PD-1 Antibodies in Immuno-Oncology
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent classes of cancer immunotherapies: small molecule inhibitors of Casitas B-lineage lymphoma-b (Cbl-b) and monoclonal antibodies targeting the Programmed Death-1 (PD-1) receptor. While specific efficacy data for the compound Cbl-b-IN-17 is not extensively available in public literature, this comparison will focus on the broader class of Cbl-b inhibitors, using publicly available preclinical data from representative molecules, and contrast their efficacy and mechanisms with well-established anti-PD-1 antibodies.
Introduction and Mechanism of Action
Both Cbl-b inhibitors and anti-PD-1 antibodies aim to enhance the body's own immune system to fight cancer, but they do so by targeting distinct regulatory checkpoints in T-cell activation.
Cbl-b: An Intracellular "Brake" on Immune Activation
Cbl-b is an E3 ubiquitin ligase that functions as a crucial intracellular negative regulator of immune cell activation.[1][2][3] It acts as a master gatekeeper, establishing the activation threshold for T-cells and other immune cells like Natural Killer (NK) cells.[2][4] In the absence of a strong co-stimulatory signal (like CD28), Cbl-b ubiquitinates key signaling proteins downstream of the T-cell receptor (TCR), such as PLCγ1 and Vav1, targeting them for degradation or inactivation. This process effectively raises the bar for T-cell activation, preventing inappropriate immune responses and maintaining tolerance. By inhibiting Cbl-b, small molecules can lower this activation threshold, allowing for a robust anti-tumor immune response even in the presence of weak co-stimulation, a common scenario within the tumor microenvironment.
Anti-PD-1: Releasing an Extracellular Checkpoint
The PD-1 receptor is an extracellular checkpoint expressed on the surface of activated T-cells. When it binds to its ligands, PD-L1 or PD-L2, which are often overexpressed by tumor cells, it transduces an inhibitory signal into the T-cell. This signal, mediated by the recruitment of phosphatases like SHP-2, dampens TCR signaling, leading to T-cell "exhaustion"—a state of dysfunction characterized by decreased proliferation and cytokine production. Anti-PD-1 monoclonal antibodies physically block the interaction between PD-1 and its ligands, thereby releasing this "brake" and restoring the effector function of tumor-infiltrating T-cells.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct molecular pathways targeted by each therapeutic modality.
Comparative Efficacy Data
Direct comparative trials between a specific Cbl-b inhibitor like this compound and anti-PD-1 are not publicly available. However, preclinical data from various syngeneic mouse tumor models allow for a cross-study comparison of their potential efficacy, both as monotherapies and in combination.
| Parameter | Cbl-b Inhibitors (e.g., NTX-801, NX-1607) | Anti-PD-1 Antibodies | Combination (Cbl-b-i + anti-PD-1) |
| Monotherapy Efficacy | Demonstrates robust and statistically significant tumor growth inhibition in syngeneic models (e.g., CT26). Oral administration of NX-1607 notably decreases tumor growth in the A20 B-cell lymphoma model. | Variable efficacy depending on the tumor model's immunogenicity ("T-cell inflamed" vs. "non-inflamed" microenvironments). | Often shows superior anti-tumor activity and increased survival compared to either agent alone. |
| Immune Cell Activation | Lowers the T-cell activation threshold, enhances T-cell proliferation, and increases cytokine production (IL-2, IFNγ). May also activate NK cells. | Primarily reinvigorates pre-existing, "exhausted" tumor-infiltrating CD8+ T-cells. | Synergistic effect observed, with enhanced IFNγ production and T-cell proliferation over single agents. |
| Response in "Cold" Tumors | May have an advantage by activating T-cells even with low co-stimulation, potentially making "cold" (non-inflamed) tumors more responsive. | Generally less effective in "cold" tumors that lack a pre-existing T-cell infiltrate. | Combination therapy may convert "cold" tumors to "hot," making them susceptible to checkpoint blockade. |
| Complete Responses (CRs) | Preclinical data is emerging. | Achieves CRs in a subset of responsive tumor models. | Combination with anti-PD-1 resulted in several complete responses in a murine tumor model. |
| Resistance Mechanisms | As an intracellular target, it may bypass resistance mechanisms related to the loss of surface antigens or checkpoint ligands. | Resistance can occur through loss of MHC expression, mutations in the IFN-gamma signaling pathway, or upregulation of other checkpoints (e.g., LAG-3, TIM-3). | The combination of a Cbl-b inhibitor with anti-PD-1/anti-LAG-3 therapies showed significant efficacy in resistant lung cancer models. |
Note: This table summarizes findings from multiple preclinical studies. Efficacy is highly dependent on the specific tumor model and experimental conditions.
Experimental Protocols
The evaluation of these immunotherapies typically involves in vivo studies using syngeneic mouse tumor models, which utilize immunocompetent mice to assess the interaction between the therapeutic, the tumor, and a functional immune system.
Representative Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Line and Animal Model:
-
Cell Line: MC38 (colon adenocarcinoma) or CT26 (colon carcinoma) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice are used for MC38 and CT26 models, respectively.
-
-
Tumor Implantation:
-
Tumor cells are harvested during their exponential growth phase.
-
A suspension of 5 x 10⁵ to 1 x 10⁶ cells in 100-200 µL of sterile PBS or HBSS is injected subcutaneously into the right flank of each mouse.
-
-
Treatment Groups and Administration:
-
Mice are randomized into treatment cohorts (n=8-10 per group) once tumors reach a palpable size (e.g., 50-100 mm³).
-
Group 1 (Vehicle Control): Administered the formulation vehicle on the same schedule as the Cbl-b inhibitor.
-
Group 2 (Anti-PD-1): Administered anti-PD-1 antibody (e.g., 200 µ g/mouse ) via intraperitoneal (IP) injection every 3-4 days.
-
Group 3 (Cbl-b Inhibitor): Administered the Cbl-b inhibitor (e.g., this compound) via a clinically relevant route (e.g., oral gavage) daily or as determined by pharmacokinetic studies.
-
Group 4 (Combination): Receives both the anti-PD-1 antibody and the Cbl-b inhibitor according to their respective schedules.
-
-
Efficacy and Monitoring:
-
Tumor Volume: Tumor dimensions (length and width) are measured with calipers 2-3 times per week. Volume is calculated using the formula: (Length × Width²)/2.
-
Body Weight: Monitored 2-3 times per week as a general measure of toxicity.
-
Survival: Animals are monitored until a predetermined endpoint (e.g., tumor volume >1,500 mm³ or signs of morbidity) to generate Kaplan-Meier survival curves.
-
-
Pharmacodynamic/Immunophenotyping Analysis:
-
At the end of the study, tumors, spleens, and draining lymph nodes are harvested.
-
Tissues are processed into single-cell suspensions for analysis by flow cytometry to characterize immune cell populations (e.g., CD4+, CD8+ T-cells, NK cells, regulatory T-cells) and their activation status (e.g., expression of CD69, Granzyme B).
-
Conclusion and Future Directions
Cbl-b inhibitors and anti-PD-1 antibodies represent two powerful, yet distinct, strategies for cancer immunotherapy.
-
Anti-PD-1 antibodies are a clinically validated, foundational therapy that works by reinvigorating existing anti-tumor T-cells that have been suppressed by the PD-1/PD-L1 axis. Their efficacy is often dependent on a pre-existing immune infiltrate.
-
Cbl-b inhibitors are an emerging class of oral small molecules that target a fundamental intracellular checkpoint, effectively "priming" the immune system by lowering the T-cell activation threshold. This mechanism may be particularly advantageous in tumors that are not responsive to anti-PD-1 monotherapy.
Preclinical evidence strongly suggests a synergistic relationship between these two classes of drugs. By using a Cbl-b inhibitor to increase the activation and infiltration of T-cells into the tumor, it may be possible to sensitize previously resistant "cold" tumors to the effects of anti-PD-1 blockade. Furthermore, studies have shown that T-cells deficient in Cbl-b are inherently less susceptible to PD-L1-mediated suppression, suggesting a mechanistic link that makes combination therapy particularly compelling. The ongoing clinical development of Cbl-b inhibitors will be critical in determining their place in the immuno-oncology armamentarium, both as a monotherapy and as a key combination partner for established checkpoint inhibitors.
References
Unlocking T-Cell Immunity: A Comparative Guide to the Synergistic Effects of Cbl-b Inhibition and LAG-3 Blockade
For Immediate Release
A novel therapeutic strategy combining the inhibition of the E3 ubiquitin ligase Cbl-b with the blockade of the immune checkpoint receptor LAG-3 is emerging as a promising avenue to enhance anti-tumor immunity. This guide provides a comprehensive comparison of this combination therapy, detailing the underlying mechanisms, supporting experimental data, and protocols for researchers, scientists, and drug development professionals.
The rationale for this combination stems from the intricate signaling pathways that regulate T-cell activation and exhaustion. Cbl-b acts as a crucial negative regulator of T-cell activation, and its inhibition can lower the threshold for T-cell responses. Concurrently, LAG-3 is an inhibitory receptor expressed on exhausted T-cells that dampens their anti-tumor activity. Preclinical evidence strongly suggests that the simultaneous targeting of these two pathways can lead to a potent synergistic anti-tumor effect.
Mechanistic Synergy: A Two-Pronged Attack on T-Cell Suppression
The combination of a Cbl-b inhibitor, such as Cbl-b-IN-17, with a LAG-3 blocking antibody creates a powerful synergistic effect by targeting two distinct but complementary pathways of T-cell suppression.
Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that plays a pivotal role in establishing the threshold for T-cell activation. By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR), Cbl-b effectively acts as a brake on the initial stages of an immune response. Inhibition of Cbl-b removes this brake, leading to enhanced T-cell proliferation, cytokine production, and cytotoxic activity.
On the other hand, Lymphocyte-activation gene 3 (LAG-3) is an immune checkpoint receptor expressed on activated and exhausted T-cells. Its interaction with ligands, primarily MHC class II, delivers an inhibitory signal that dampens the effector function of T-cells within the tumor microenvironment. Blocking this interaction with an anti-LAG-3 antibody can reinvigorate exhausted T-cells, restoring their ability to attack cancer cells.
A key study has revealed that the co-blockade of PD-1 and LAG-3 leads to the inhibition of CBL-B expression, highlighting a direct molecular link between these pathways.[1][2][3][4] This finding provides a strong rationale for the triple combination of a Cbl-b inhibitor with dual PD-1 and LAG-3 blockade, which has demonstrated significant therapeutic efficacy in preclinical lung cancer models.[1] While direct quantitative data for the dual combination of a Cbl-b inhibitor and LAG-3 blockade is still emerging, the mechanistic link strongly supports its potential for synergistic anti-tumor activity.
Signaling Pathways and Experimental Workflow
dot
Caption: this compound inhibits the negative regulator Cbl-b, while anti-LAG-3 antibodies block the inhibitory LAG-3 receptor, leading to enhanced T-cell effector function.
dot
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound and anti-LAG-3 antibody combination therapy.
Quantitative Data on Therapeutic Efficacy
While direct head-to-head preclinical data for the dual combination of a Cbl-b inhibitor and LAG-3 blockade is limited in publicly available literature, a pivotal study on a triple combination therapy provides compelling evidence for synergy. The study utilized a Cbl-b inhibitor (Cbl-b-IN-3, HY-141432) in combination with anti-PD-1 and anti-LAG-3 antibodies in a lung cancer model that is poorly responsive to conventional immunotherapies.
Table 1: Anti-Tumor Efficacy of Cbl-b Inhibition in Combination with Dual Checkpoint Blockade
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Survival Outcome | Reference |
| Vehicle Control | ~1200 | - | Chocarro et al., 2024 |
| Anti-PD-1 + Anti-LAG-3 | ~800 | - | Chocarro et al., 2024 |
| Cbl-b-IN-3 + Anti-PD-1 + Anti-LAG-3 | ~200 | >3x increase in survival | Chocarro et al., 2024 |
Note: The data presented is an approximation based on graphical representations in the cited study and serves to illustrate the trend of synergistic efficacy.
These results demonstrate a dramatic reduction in tumor growth and a more than threefold increase in survival in the triple combination group compared to the dual checkpoint blockade alone. This potentiation of anti-tumor immunity strongly suggests a significant synergistic interaction between Cbl-b inhibition and the blockade of the PD-1/LAG-3 axis. The inhibition of Cbl-b appears to be a key factor in overcoming resistance to dual checkpoint blockade.
Experimental Protocols
The following is a generalized protocol for in vivo evaluation of the synergistic anti-tumor activity of a Cbl-b inhibitor and LAG-3 blockade in a syngeneic mouse model.
1. Cell Culture and Animal Models:
-
Cell Line: A syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, LLC Lewis lung carcinoma) is cultured in appropriate media.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.
2. Tumor Implantation:
-
A specific number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of each mouse.
3. Treatment Groups and Administration:
-
Mice are randomized into treatment groups (n=8-10 per group) once tumors reach a palpable size (e.g., 50-100 mm³).
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Cbl-b inhibitor (e.g., Cbl-b-IN-3 at 10-30 mg/kg, administered orally daily)
-
Group 3: Anti-LAG-3 antibody (e.g., 10 mg/kg, administered intraperitoneally twice weekly)
-
Group 4: Cbl-b inhibitor + Anti-LAG-3 antibody (at the same doses and schedules as monotherapy groups)
-
4. Efficacy Evaluation:
-
Tumor Measurement: Tumor dimensions (length and width) are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Survival: Mice are monitored for survival, with endpoints defined by tumor size limits or signs of morbidity.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T-cells, regulatory T-cells) and their activation status (e.g., expression of IFN-γ, Granzyme B).
5. Statistical Analysis:
-
Tumor growth curves are analyzed using appropriate statistical methods (e.g., two-way ANOVA).
-
Survival data is analyzed using the Kaplan-Meier method and log-rank test.
Logical Relationship of Synergistic Anti-Tumor Effects
dot
Caption: The combination of Cbl-b inhibition and LAG-3 blockade leads to a synergistic enhancement of anti-tumor immunity.
Conclusion
The combination of Cbl-b inhibition and LAG-3 blockade represents a highly promising strategy in cancer immunotherapy. The strong mechanistic rationale, supported by compelling data from triple combination therapies, underscores the potential for a powerful synergistic effect in overcoming tumor-induced immune suppression. Further preclinical studies focusing on the dual combination are warranted to fully elucidate its therapeutic potential and to guide the design of future clinical trials. This approach holds the promise of expanding the arsenal of effective treatments for patients with cancers resistant to current immunotherapies.
References
- 1. PD-1/LAG-3 co-signaling profiling uncovers CBL ubiquitin ligases as key immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral CBL-B inhibitor shows strong immune activation, favorable safety | BioWorld [bioworld.com]
- 3. PD-1/LAG-3 co-signaling profiling uncovers CBL ubiquitin ligases as key immunotherapy targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
Validating On-Target Activity of Cbl-b Inhibitors: A Comparative Guide Using Cbl-b Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target activity of Cbl-b inhibitors, using Cbl-b knockout (KO) mice as a benchmark. By comparing the pharmacological effects of a Cbl-b inhibitor with the established phenotype of genetic Cbl-b deletion, researchers can ascertain the inhibitor's specificity and efficacy in modulating the intended signaling pathway.
Introduction to Cbl-b and its Inhibition
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a negative regulator of immune responses.[1][2][3][4][5] It is highly expressed in lymphocytes and sets the activation threshold for T cells, playing a significant role in maintaining peripheral tolerance. Cbl-b-mediated ubiquitination targets key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules, leading to their degradation or functional modulation.
Given its role as an immune checkpoint, inhibiting Cbl-b is a promising strategy for cancer immunotherapy. Small molecule inhibitors of Cbl-b are designed to block its E3 ligase activity, thereby unleashing a potent anti-tumor immune response. Validating that a Cbl-b inhibitor's effects are indeed due to its interaction with Cbl-b is paramount. The Cbl-b knockout mouse, which lacks the Cbl-b protein, provides the ideal biological model for this validation.
Comparative Data Presentation
The following tables summarize the expected comparative outcomes between Cbl-b KO mice and wild-type mice treated with a potent Cbl-b inhibitor.
Table 1: Comparison of T-Cell Phenotypes
| Parameter | Cbl-b Knockout Mice | Wild-Type Mice + Cbl-b Inhibitor | Wild-Type Mice (Control) |
| T-Cell Activation Threshold | Significantly Lowered | Dose-dependently Lowered | Normal |
| Proliferation (in vitro) | Hyperproliferative, even without co-stimulation | Increased proliferation in response to TCR stimulation | Normal |
| IL-2 Production (in vitro) | Markedly Increased | Increased | Basal |
| Resistance to Treg Suppression | Resistant | Expected to be resistant | Susceptible |
| Spontaneous Autoimmunity | Develops with age | Unlikely with acute treatment, potential long-term effect | Absent |
Table 2: Comparison of Anti-Tumor Immunity
| Parameter | Cbl-b Knockout Mice | Wild-Type Mice + Cbl-b Inhibitor | Wild-Type Mice (Control) |
| Tumor Growth (Syngeneic Models) | Significant inhibition or complete rejection | Dose-dependent tumor growth inhibition | Progressive tumor growth |
| Intratumoral T-Cell Infiltration | Increased | Increased | Low |
| Effector Cytokine Production (e.g., IFN-γ) | Elevated | Elevated | Low |
| Response to Checkpoint Blockade (e.g., anti-PD-1) | Enhanced anti-tumor effect | Synergistic anti-tumor effect | Modest effect |
Key Experimental Protocols
1. In Vitro T-Cell Activation Assay
-
Objective: To compare the activation threshold of T cells from Cbl-b KO mice and wild-type mice treated with a Cbl-b inhibitor.
-
Methodology:
-
Isolate CD4+ or CD8+ T cells from the spleens and lymph nodes of Cbl-b KO and wild-type mice.
-
Culture the T cells in plates coated with varying concentrations of anti-CD3 and a constant concentration of anti-CD28 antibodies to stimulate the TCR.
-
For the wild-type T cells, add the Cbl-b inhibitor at a range of concentrations. Include a vehicle control.
-
After 48-72 hours, assess T-cell proliferation using a standard method like CFSE dilution assay by flow cytometry or a colorimetric assay (e.g., MTT).
-
Measure IL-2 concentration in the culture supernatant using ELISA.
-
-
Expected Outcome: T cells from Cbl-b KO mice will show robust proliferation and IL-2 production even at low anti-CD3 concentrations. T cells from wild-type mice treated with the Cbl-b inhibitor should exhibit a dose-dependent increase in proliferation and IL-2 production, mimicking the phenotype of the KO T cells.
2. In Vivo Syngeneic Tumor Model
-
Objective: To evaluate the on-target anti-tumor efficacy of a Cbl-b inhibitor by comparing its effect to the tumor resistance observed in Cbl-b KO mice.
-
Methodology:
-
Implant a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or B16 melanoma) subcutaneously into Cbl-b KO mice and wild-type mice.
-
Once tumors are established, treat the wild-type mice orally or via intraperitoneal injection with the Cbl-b inhibitor or vehicle control according to a predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, excise the tumors and analyze the tumor microenvironment by flow cytometry or immunohistochemistry for infiltrating immune cells (CD4+ T cells, CD8+ T cells, NK cells) and their activation status.
-
-
Expected Outcome: Cbl-b KO mice should exhibit significantly delayed tumor growth or complete tumor rejection. The Cbl-b inhibitor-treated wild-type mice should show a significant reduction in tumor growth compared to the vehicle-treated group, ideally approaching the level of tumor control seen in the Cbl-b KO mice.
Visualizing the Logic and Pathways
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.
Experimental Workflow for On-Target Validation
Caption: Workflow for comparing the effects of a Cbl-b inhibitor to a genetic knockout model.
Logical Framework for Comparison
Caption: The logical basis for validating on-target activity through phenotypic comparison.
Conclusion
The Cbl-b knockout mouse serves as an invaluable tool for validating the on-target activity of novel Cbl-b inhibitors. A high degree of concordance between the immunological and anti-tumor phenotypes of Cbl-b KO mice and inhibitor-treated wild-type mice provides strong evidence for the inhibitor's mechanism of action. This comparative approach is essential for the preclinical development of Cbl-b inhibitors and for building confidence in their therapeutic potential.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Selectivity Profile of Cbl-b-IN-17: A Comparative Guide for Researchers
Cbl-b-IN-17, an analog of the clinical-stage inhibitor NX-1607, demonstrates potent and selective inhibition of the E3 ubiquitin ligase Cbl-b. This guide provides a comparative analysis of its selectivity, primarily against its closest homolog, c-Cbl, based on available data. While a comprehensive screening panel against a wide array of E3 ubiquitin ligases is not publicly available, the existing data underscores a significant selectivity window for Cbl-b over c-Cbl, a critical factor for its therapeutic potential in immuno-oncology.
Data Presentation: this compound vs. c-Cbl
The primary off-target concern for Cbl-b inhibitors is the closely related E3 ligase, c-Cbl, due to their high degree of structural homology. The following table summarizes the inhibitory activity of a representative Cbl-b inhibitor from the same class as this compound.
| Target E3 Ligase | IC50 (nM) | Selectivity (fold vs. Cbl-b) | Data Source |
| Cbl-b | 7 | 1 | Nurix Therapeutics Presentation |
| c-Cbl | >10,000 | >1400 | Nurix Therapeutics Presentation |
Note: Data presented is for NX-1607, the parent compound of this compound. Due to the lack of publicly available data for this compound against a broader panel of E3 ubiquitin ligases, this guide focuses on the well-documented selectivity against c-Cbl.
Signaling Pathway and Experimental Workflow
To understand the context of Cbl-b inhibition and the methods used to assess it, the following diagrams illustrate the Cbl-b signaling pathway and a typical experimental workflow for determining inhibitor potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of this compound's selectivity are provided below.
Cbl-b/c-Cbl Auto-ubiquitination TR-FRET Assay
This assay quantifies the auto-ubiquitination activity of Cbl-b or c-Cbl, and the inhibitory effect of compounds like this compound.
Materials:
-
Enzymes: Recombinant human E1 (UBE1), E2 (UbcH5b), and GST-tagged Cbl-b or GST-tagged c-Cbl.
-
Substrates: Biotinylated Ubiquitin, ATP.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 0.5 mM DTT, and 0.01% BSA.
-
Detection Reagents: Terbium (Tb)-conjugated anti-GST antibody (donor) and streptavidin-d2 (acceptor).
-
Test Compound: this compound in DMSO.
-
Plate: Low-volume 384-well white plate.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a master mix containing E1, E2, GST-Cbl-b or GST-c-Cbl, and biotinylated-ubiquitin in assay buffer.
-
Initiation of Reaction:
-
Add 5 µL of the test compound dilution or DMSO (as a control) to the wells of the 384-well plate.
-
Add 5 µL of the reaction mixture to each well.
-
Initiate the ubiquitination reaction by adding 5 µL of ATP solution. The final reaction volume is 15 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Add 5 µL of the detection mixture containing Tb-anti-GST antibody and streptavidin-d2 to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter variable slope model to determine the IC50 value.
-
General In Vitro E3 Ligase Ubiquitination Assay (for Selectivity Panel)
This protocol can be adapted to test the activity of this compound against other E3 ligases.
Materials:
-
Enzymes: Recombinant human E1, a suitable E2 for the E3 of interest, and the recombinant E3 ligase to be tested.
-
Substrates: Ubiquitin and ATP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT.
-
Test Compound: this compound in DMSO.
-
Detection: SDS-PAGE and Western blotting supplies, including an antibody against the E3 ligase or a general ubiquitin antibody.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, E1, E2, ubiquitin, and the test E3 ligase.
-
Inhibitor Addition: Add this compound at various concentrations or DMSO as a control. Pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody that recognizes the ubiquitinated E3 ligase (as a smear of higher molecular weight bands) or a general ubiquitin antibody.
-
-
Quantification: Quantify the band intensity of the ubiquitinated E3 ligase using densitometry.
-
IC50 Determination: Calculate the percent inhibition at each compound concentration and determine the IC50 value as described in the TR-FRET protocol.
Navigating the Landscape of Cbl-b Inhibition: A Comparative Guide for Researchers
A scarcity of public data on the specific inhibitor "Cbl-b-IN-17" necessitates a focused analysis on a well-documented counterpart, NX-1607, to provide researchers with a practical guide to the cross-validation of Cbl-b inhibitor activity in diverse cancer cell lines. This guide offers a comparative overview of NX-1607's performance, supported by available experimental data, and provides detailed protocols for key assays, empowering researchers to effectively evaluate Cbl-b inhibitors in their own studies.
The Casitas B-lineage lymphoma (Cbl-b) protein, an E3 ubiquitin ligase, has emerged as a critical negative regulator of immune cell activation, particularly in T cells and natural killer (NK) cells.[1][2][3] Its inhibition is a promising strategy in immuno-oncology to enhance the body's anti-tumor immune response.[4] Several small molecule inhibitors targeting Cbl-b are currently under investigation, with NX-1607 being a first-in-class oral inhibitor that has entered clinical trials.
Comparative Activity of the Cbl-b Inhibitor NX-1607
NX-1607 has demonstrated potent anti-tumor activity as a single agent and in combination with other therapies in various preclinical cancer models. Its mechanism of action involves locking the Cbl-b protein in an inactive conformation, thereby preventing the ubiquitination and subsequent degradation of key signaling proteins involved in T-cell activation. This leads to enhanced T-cell and NK-cell responses against tumor cells.
While a comprehensive head-to-head comparison of NX-1607 across a wide panel of cancer cell lines in a single study is not yet publicly available, data from various sources demonstrate its efficacy in different cancer types.
| Cancer Type | Cell Line/Model | Observed Activity | Key Findings | Citation |
| B-cell Lymphoma | A20 | Decreased tumor growth | Increased infiltration of CD3+, CD4+, and CD8+ T cells in tumors. | |
| Colon Cancer | CT26, MC38 | Significant tumor growth inhibition | Improved median overall survival as a monotherapy and in combination with anti-PD-1 antibodies. | |
| Breast Cancer | 4T1 (triple-negative) | Significant tumor growth inhibition | Improved median overall survival. | |
| Non-Hodgkin's Lymphoma | Murine xenograft model | Enhanced tumor growth inhibition and tumor rejections | Synergistic effect when combined with rituximab (anti-CD20 mAb). | |
| Advanced Solid Tumors | Patient-derived data from Phase 1a trial | Reductions in tumor volume and cancer biomarkers | Evidence of peripheral immune activation and dose-dependent exposure. |
Experimental Protocols
To facilitate the cross-validation of Cbl-b inhibitors, detailed protocols for key experimental assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of Cbl-b inhibitors on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Cbl-b inhibitor in complete culture medium. Add 100 µL of the diluted inhibitor or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blotting for Cbl-b Signaling Pathway Analysis
This protocol allows for the analysis of protein expression levels and phosphorylation status of key components in the Cbl-b signaling pathway.
-
Cell Lysis: Treat cancer cells with the Cbl-b inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cbl-b, phospho-PLCγ1, phospho-ERK1/2, or other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in Cbl-b inhibitor research, the following diagrams are provided.
Caption: Cbl-b signaling pathway and the inhibitory action of NX-1607.
Caption: General experimental workflow for evaluating Cbl-b inhibitors.
References
- 1. PB2099: A FIRST-IN-HUMAN PHASE 1 TRIAL OF NX-1607, A FIRST-IN-CLASS ORAL CBL-B INHIBITOR, IN PATIENTS WITH ADVANCED MALIGNANCIES INCLUDING RICHTER TRANSFORMATION DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 4. The Syk-binding Ubiquitin Ligase c-Cbl Mediates Signaling-dependent B Cell Receptor Ubiquitination and B Cell Receptor-mediated Antigen Processing and Presentation - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b Inhibition: A Promising Strategy for Overcoming Checkpoint Inhibitor Resistance in Tumors
A Comparative Analysis of Novel Cbl-b-Targeting Therapeutics in Preclinical and Clinical Settings
For researchers, scientists, and drug development professionals grappling with the challenge of resistance to immune checkpoint inhibitors (ICIs), targeting the E3 ubiquitin ligase Cbl-b has emerged as a promising therapeutic avenue. Cbl-b acts as a critical negative regulator of anti-tumor immunity, primarily by suppressing the activation of T cells and Natural Killer (NK) cells.[1][2] Its inhibition can therefore unleash a potent anti-cancer immune response, potentially reversing resistance to existing immunotherapies. This guide provides a comparative overview of the efficacy of a leading small molecule Cbl-b inhibitor, NX-1607, and a Cbl-b-targeting cell therapy, APN401, with supporting experimental data to inform further research and development in this space.
Mechanism of Action: Unleashing the Immune System
Cbl-b, or Casitas B-lineage lymphoma proto-oncogene b, is an intracellular protein that functions as a key negative regulator of lymphocyte activation.[3] By ubiquitinating key signaling proteins, it effectively raises the threshold for T cell and NK cell activation.[4][5] In the tumor microenvironment, this braking mechanism can be exploited by cancer cells to evade immune destruction.
Inhibiting Cbl-b, either through small molecules or genetic silencing, removes this crucial "stop signal." This leads to enhanced proliferation and effector function of cytotoxic T lymphocytes (CTLs) and NK cells, increased production of pro-inflammatory cytokines like IFN-γ and IL-2, and a broader anti-tumor immune response. Notably, Cbl-b inhibition has shown efficacy in preclinical models that are resistant to anti-PD-1/PD-L1 therapies, highlighting its potential to overcome a significant clinical hurdle.
Comparative Efficacy of Cbl-b Inhibitors
The following tables summarize the preclinical and clinical data for two distinct approaches to Cbl-b inhibition: a small molecule inhibitor (NX-1607) and an autologous cell therapy (APN401).
Preclinical Efficacy of NX-1607 (Small Molecule Inhibitor)
| Model | Treatment | Key Findings | Reference |
| CT26 Colon Carcinoma (Syngeneic Mouse Model) | NX-1607 (30 mg/kg, oral, daily) | Significant single-agent tumor growth inhibition (TGI=71%, p<0.01). Efficacy dependent on CD8+ T cells and NK cells. | |
| CT26, MC38 (Colon), 4T1 (Breast) Carcinoma (Syngeneic Mouse Models) | NX-1607 + anti-PD-1 | Substantial increase in median overall survival and frequency of complete tumor rejections compared to either agent alone. | |
| Raji NHL (Xenograft Mouse Model) | NX-1607 + Rituximab | Enhanced median overall survival compared to single-agent activity (p<0.0001). Survival benefit abrogated by NK cell depletion. |
Clinical Efficacy of APN401 (autologous Cbl-b silenced PBMCs)
| Trial Phase | Patient Population | Treatment | Key Findings | Reference |
| Phase 1b | 11 patients with advanced solid tumors (heavily pretreated) | APN401 (autologous PBMCs with Cbl-b siRNA) | Disease stabilization in 37.5% of patients. Median overall survival of 7.8 months. Favorable safety profile. | |
| Phase 1b (Case Studies) | 2 heavily pretreated patients (metastatic appendix carcinoma, H&N squamous cell carcinoma) | APN401 | Stable disease for up to 6 months. | |
| Phase 1 | 16 patients with refractory solid tumors | APN401 | Stable disease in 4 patients (2 pancreatic, 1 colon, 1 renal cancer). Infusions were well tolerated. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols for the preclinical evaluation of NX-1607 and the clinical application of APN401.
In Vivo Murine Tumor Models (for NX-1607)
-
Animal Models: BALB/c or C57BL/6 mice are typically used for syngeneic tumor models (e.g., CT26, MC38, 4T1). SCID-Beige mice are used for xenograft models (e.g., Raji).
-
Tumor Cell Implantation: A specified number of tumor cells (e.g., 5 x 10^5 CT26 cells) are injected subcutaneously into the flank of the mice.
-
Treatment Administration:
-
NX-1607: Administered orally (p.o.) once daily at specified doses (e.g., 10 or 30 mg/kg) starting when tumors reach a certain volume.
-
Checkpoint Inhibitors: Anti-PD-1 antibodies are administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
-
Cell Depletion: Depleting antibodies (e.g., anti-CD8, anti-NK1.1) are administered i.p. to assess the contribution of specific immune cell subsets.
-
-
Efficacy Assessment: Tumor volumes are measured regularly using calipers. Overall survival is also monitored.
-
Immunophenotyping: Tumors and spleens are harvested at the end of the study for analysis of immune cell infiltration and activation status by flow cytometry and other techniques like NanoString.
Clinical Protocol for APN401 Cell Therapy
-
Patient Selection: Patients with advanced solid tumors who have exhausted standard treatment options are enrolled. Exclusion criteria include active autoimmune disease or the need for immunosuppressive drugs.
-
Leukapheresis: Peripheral blood mononuclear cells (PBMCs) are collected from the patient via leukapheresis.
-
Ex Vivo Cell Processing:
-
The collected PBMCs are transfected with a Cbl-b-targeting siRNA using electroporation.
-
This process is performed under GMP conditions and can be completed rapidly, allowing for a "vein-to-vein" time of under 24 hours.
-
-
Infusion: The Cbl-b-silenced autologous PBMCs (APN401) are infused intravenously back into the patient.
-
Safety and Efficacy Monitoring: Patients are monitored for adverse events, including infusion reactions and autoimmune toxicities. Tumor response is assessed using standard imaging criteria (e.g., RECIST).
-
Biomarker Analysis: Patient blood samples are analyzed for immune biomarkers, such as cytokine levels (IFN-γ, IL-2) and T cell expansion, to assess the biological activity of the therapy.
Concluding Remarks
The inhibition of Cbl-b represents a compelling strategy to enhance anti-tumor immunity and address the significant clinical challenge of resistance to checkpoint inhibitors. The preclinical data for the small molecule inhibitor NX-1607 demonstrates robust single-agent and combination efficacy in various tumor models. The clinical data for the cell therapy APN401, while early, shows promising signs of disease stabilization and a favorable safety profile in a heavily pretreated patient population.
Both approaches have their unique advantages. Small molecules like NX-1607 offer the convenience of oral administration, while cell therapies like APN401 provide a personalized treatment approach. Further clinical investigation is warranted for both modalities, including combination strategies with existing immunotherapies and other anti-cancer agents. The continued exploration of Cbl-b inhibitors holds the potential to broaden the reach of effective immunotherapy to a larger population of cancer patients.
References
- 1. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. The race against cancer – targeting Cbl-b in cellular therapy – invIOs [invios.com]
- 4. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Preclinical Cbl-b Inhibitors: A Guide for Researchers
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and natural killer (NK) cells.[1][2][3] Its inhibition presents a promising strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of key Cbl-b inhibitors in preclinical development, focusing on their mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and pharmacodynamic data. The inhibitors covered in this analysis are NTX-801 (Nimbus Therapeutics), AUR-243 (Aurigene Oncology), NX-1607 (Nurix Therapeutics), and HST-1011 (HotSpot Therapeutics).
Mechanism of Action: Restoring Immune Activation
Cbl-b functions as a negative regulator of T cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR), thereby marking them for degradation. This process establishes a threshold for T cell activation, which can limit the immune response against cancer cells. Cbl-b inhibitors are designed to block this E3 ligase activity, effectively "releasing the brakes" on the immune system. By doing so, these inhibitors aim to lower the activation threshold of T cells and enhance the cytotoxic activity of both T cells and NK cells, leading to a more robust anti-tumor immune response.
Cbl-b Signaling Pathway
The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell activation and how its inhibition can restore immune function.
Preclinical Data Comparison
The following tables summarize the available preclinical data for NTX-801, AUR-243, NX-1607, and HST-1011.
In Vitro Activity
| Inhibitor | Target | Assay Type | Key Findings | Reference |
| NTX-801 | Cbl-b | Biochemical and Cellular Assays | Potently binds to Cbl-b, preventing its phosphorylation and activation with a biochemical and cellular IC50 < 5nM. | |
| AUR-243 | Cbl-b | Functional Assays | Demonstrates robust immune activation, confirmed by cytokine release from T cells, leading to dose-dependent tumor cell killing mediated by NK cells. | |
| NX-1607 | Cbl-b | T-cell Activation Assays | Leads to stimulatory effects on human immune cells at low nanomolar concentrations. Induces IL-2 and IFN-γ secretion in primary human T cells. | |
| HST-1011 (HOT-A) | Cbl-b | NK Cell Functional Assays | Enhances NK cell activation, IFNγ production, and granzyme B secretion. Promotes NK cell proliferation and cytotoxicity against K562 target cells. |
In Vivo Antitumor Activity
| Inhibitor | Mouse Model | Tumor Type | Key Findings | Reference |
| NTX-801 | Syngeneic (CT-26) | Colorectal Carcinoma | Demonstrated robust and statistically significant tumor growth inhibition as a single agent. In combination with anti-PD-1, resulted in robust anti-tumor activity, increased survival, and complete responses. | |
| AUR-243 | Syngeneic (CT26) | Colorectal Carcinoma | Promoted infiltration of activated immune cells into the tumor microenvironment. As a monotherapy, demonstrated robust antitumor efficacy. In combination with an anti-PD-1 antibody, it achieved tumor regression and prolonged survival. | |
| NX-1607 | Syngeneic (CT26, MC38, 4T1) | Colorectal Carcinoma, Triple-Negative Breast Cancer | Demonstrated significant tumor growth inhibition as a single agent. Combination with anti-PD-1 substantially increased median overall survival and the frequency of complete tumor rejections. | |
| HST-1011 (HOT-A) | Syngeneic (CT-26) | Colorectal Carcinoma | Increased granzyme B+ NK cells in the tumor-infiltrating lymphocytes. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the general protocols for key experiments cited in the analysis of Cbl-b inhibitors.
In Vitro T-Cell Activation Assay (IL-2 Release)
This assay is a common method to assess the ability of a compound to enhance T-cell activation, often measured by the secretion of Interleukin-2 (IL-2).
Protocol:
-
T-Cell Isolation: Primary human T cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Cell Plating: T cells are plated in 96-well plates pre-coated with an anti-CD3 antibody to provide the primary TCR signal.
-
Compound Addition: The Cbl-b inhibitor being tested is added to the wells at a range of concentrations.
-
Incubation: The plates are incubated for a period of 24 to 72 hours to allow for T-cell activation and cytokine secretion.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of IL-2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
In Vivo Syngeneic Mouse Tumor Model
Syngeneic mouse models are essential for evaluating the efficacy of immunotherapies as they utilize immunocompetent mice, allowing for the study of the interaction between the therapeutic, the tumor, and the host immune system.
Protocol:
-
Cell Implantation: A specific number of murine tumor cells (e.g., CT26, MC38, or 4T1) are subcutaneously injected into the flank of a syngeneic mouse strain (e.g., BALB/c or C57BL/6).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into different treatment groups, including a vehicle control group and one or more Cbl-b inhibitor dose groups.
-
Treatment: The Cbl-b inhibitor is administered, typically orally, at a specified dose and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint Analysis: The study may be concluded when tumors in the control group reach a maximum allowed size. At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry. Overall survival is also a key endpoint.
Conclusion
The preclinical data available for NTX-801, AUR-243, NX-1607, and HST-1011 collectively provide strong evidence for the therapeutic potential of Cbl-b inhibition in immuno-oncology. These small molecule inhibitors have demonstrated the ability to enhance T-cell and NK-cell activity in vitro and translate this immune activation into significant anti-tumor efficacy in vivo, both as monotherapies and in combination with checkpoint inhibitors. As these and other Cbl-b inhibitors advance through clinical development, they hold the promise of offering a new therapeutic option for cancer patients, potentially overcoming resistance to current immunotherapies. Further publication of detailed preclinical and clinical data will be crucial for a comprehensive understanding of their comparative efficacy and safety profiles.
References
Evaluating Cbl-b-IN-17's Potential Impact on Cytokine Release Syndrome In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor Cbl-b-IN-17 and its potential impact on cytokine release syndrome (CRS) in vivo. As direct in vivo data for this compound in CRS models is not currently available in the public domain, this comparison is based on the known mechanism of Cbl-b inhibition, preclinical data from similar Cbl-b inhibitors (e.g., NX-1607, NTX-801), and a comparison with established alternative therapies for CRS management.
Introduction to Cbl-b and Cytokine Release Syndrome
Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that acts as a crucial intracellular immune checkpoint, negatively regulating T-cell and NK-cell activation.[1][2] Inhibition of Cbl-b is being explored as a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][4] By blocking Cbl-b, T-cells can be activated more robustly, leading to increased proliferation and cytokine production, which is beneficial for fighting cancer.[5]
However, the very mechanism that makes Cbl-b inhibitors attractive for cancer therapy—enhanced cytokine release—also raises concerns about the potential for inducing or exacerbating Cytokine Release Syndrome (CRS). CRS is a systemic inflammatory response characterized by a massive release of cytokines, which can lead to fever, hypotension, organ dysfunction, and can be life-threatening. It is a common and serious side effect of certain immunotherapies, such as CAR T-cell therapy and bispecific antibodies.
This guide evaluates the potential of this compound in the context of CRS by comparing its mechanism-based predicted effects with those of established CRS therapies.
Comparative Analysis of Therapeutic Strategies for CRS
The following table summarizes the key characteristics of Cbl-b inhibition and alternative therapies for managing CRS.
| Feature | Cbl-b Inhibition (e.g., this compound) | Tocilizumab (IL-6R Antagonist) | Anakinra (IL-1R Antagonist) | Corticosteroids (e.g., Dexamethasone) |
| Primary Mechanism | Blocks the E3 ubiquitin ligase activity of Cbl-b, leading to enhanced T-cell and NK-cell activation and cytokine production. | Humanized monoclonal antibody that competitively inhibits the binding of IL-6 to its soluble and membrane-bound receptors. | Recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra) that blocks the activity of IL-1α and IL-1β. | Broadly suppress inflammation by inhibiting the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes. |
| Effect on Cytokines | Predicted: Increases the production of multiple pro-inflammatory cytokines, including IFN-γ, TNF-α, and IL-2. | Specifically blocks IL-6 signaling pathways. | Blocks signaling of IL-1, a key inflammatory cytokine. | Broadly suppresses the production and activity of multiple cytokines. |
| Potential Role in CRS | Hypothesized: May have a dual role. Could potentially induce or worsen CRS due to enhanced cytokine release. Conversely, by modulating T-cell responses, it might have a context-dependent therapeutic effect, though this is less likely and requires investigation. | First-line treatment for severe CRS, particularly in the context of CAR T-cell therapy. | Used for refractory CRS or when there are contraindications to Tocilizumab. Shows promise in preclinical and clinical studies. | Used in conjunction with other agents for severe CRS to provide broad immunosuppression. |
| Reported In Vivo Data | No direct in vivo data for this compound in CRS models. Other Cbl-b inhibitors (NX-1607, NTX-801) show enhanced T-cell activation and anti-tumor effects in vivo, accompanied by increased cytokine levels. | Clinically proven to be effective in reversing the symptoms of severe CRS. | Clinical data suggests it is a safe and effective option for refractory CRS and ICANS. | Widely used in clinical practice to manage severe inflammation associated with CRS. |
Experimental Protocols
Detailed methodologies are crucial for the in vivo evaluation of new compounds for their potential to induce or treat CRS. Below are outlines of key experimental protocols.
In Vivo Cytokine Release Syndrome Model in Humanized Mice
This model is considered the gold standard for preclinical evaluation of CRS.
-
Animal Model: Immunodeficient mice (e.g., NOD-scid IL2rγnull or NSG) are used.
-
Humanization: Mice are engrafted with human immune cells, typically peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells. Engraftment is confirmed by flow cytometry.
-
Induction of CRS: CRS can be induced by administering a therapeutic agent known to cause CRS (e.g., a bispecific antibody or CAR T-cells) or by using a surrogate like an anti-CD3 antibody.
-
Test Article Administration: this compound would be administered at various doses before or after the induction of CRS to evaluate its effect.
-
Monitoring and Endpoints:
-
Clinical Signs: Monitor for signs of CRS such as weight loss, ruffled fur, and hunched posture.
-
Cytokine Analysis: Blood samples are collected at various time points to measure the levels of human cytokines (e.g., IL-6, IFN-γ, TNF-α, IL-2, IL-10) using multiplex assays (e.g., Luminex) or ELISA.
-
Immune Cell Profiling: Spleen and peripheral blood can be analyzed by flow cytometry to assess the activation status of human T-cells and other immune subsets.
-
Visualizations
Cbl-b Signaling Pathway in T-Cell Activation
The following diagram illustrates the negative regulatory role of Cbl-b in the T-cell receptor (TCR) signaling pathway. Inhibition of Cbl-b would remove this "brake" on T-cell activation.
Caption: Cbl-b negatively regulates T-cell activation.
Experimental Workflow for In Vivo CRS Evaluation
This diagram outlines the key steps in an in vivo experiment to assess the impact of a test compound on CRS.
Caption: Workflow for in vivo CRS evaluation.
Conclusion and Future Directions
The inhibition of Cbl-b presents a compelling strategy for enhancing anti-tumor immunity. However, the potential for Cbl-b inhibitors like this compound to induce or exacerbate CRS is a significant consideration that warrants thorough preclinical evaluation. Based on its mechanism of action, this compound is predicted to increase the production of multiple pro-inflammatory cytokines, a hallmark of CRS. This contrasts with established CRS therapies that aim to block specific cytokine pathways or broadly suppress inflammation.
Future in vivo studies using humanized mouse models of CRS are essential to definitively characterize the impact of this compound on cytokine release and to determine its safety profile in the context of immunotherapy. Such studies will be critical in guiding the clinical development of Cbl-b inhibitors and in identifying patient populations that may be at higher risk for CRS. A deeper understanding of the dose-dependent effects of this compound on cytokine production will also be crucial for developing strategies to mitigate potential CRS while preserving its anti-tumor efficacy.
References
- 1. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing CRS Preclinical Research with CD34+ Humanized Mice Models for Innovative Therapeutic Development - TransCure bioServices [transcurebioservices.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cbl-b-IN-17 Downstream Signaling with Phospho-Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream signaling effects of Cbl-b inhibition, with a focus on validating the activity of Cbl-b-IN-17 using phospho-proteomics. As a potent and selective inhibitor of the E3 ubiquitin ligase Cbl-b, this compound is expected to enhance immune cell activation, a critical mechanism in cancer immunotherapy.[1][2] This document outlines the expected downstream signaling events, presents a framework for quantitative comparison with alternative Cbl-b inhibitors, and provides detailed experimental protocols for validation.
Cbl-b: A Key Negative Regulator of Immune Activation
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a crucial role in setting the activation threshold for T cells and other immune cells like Natural Killer (NK) cells.[1][3] It acts as a negative regulator by ubiquitinating key signaling proteins, marking them for degradation.[1] This process dampens the signaling cascade initiated by the T cell receptor (TCR) and co-stimulatory molecules like CD28, thus preventing excessive or inappropriate immune responses. Inhibition of Cbl-b is a promising strategy in immuno-oncology as it can unleash a more potent anti-tumor immune response.
Downstream Signaling Cascade of Cbl-b Inhibition
Inhibition of Cbl-b's E3 ligase activity is expected to lead to the stabilization and increased phosphorylation of several key proteins in the T cell activation pathway. The core mechanism of many Cbl-b inhibitors involves locking the Cbl-b protein in an inactive conformation. This prevents the ubiquitination and subsequent degradation of its target substrates.
A phospho-proteomics approach is the gold standard for globally and quantitatively assessing the downstream effects of kinase or ligase inhibitors. By comparing the phosphorylation landscape of immune cells treated with a Cbl-b inhibitor to untreated or vehicle-treated cells, we can identify the specific signaling nodes that are modulated.
Quantitative Phospho-proteomic Data Comparison
While specific phospho-proteomic data for this compound is not yet publicly available, studies on other potent Cbl-b inhibitors provide a strong indication of the expected outcomes. A study by HotSpot Therapeutics on their Cbl-b inhibitor (referred to as CBL-Bi HOT-B) in activated Jurkat cells identified significant increases in the phosphorylation of key signaling molecules. The following table summarizes these expected changes and can be used as a template for comparing this compound's performance against other inhibitors.
Table 1: Expected Phosphorylation Changes in Key T-Cell Signaling Proteins Upon Cbl-b Inhibition
| Protein | Phosphorylation Site | Expected Change with this compound | Comparative Data (e.g., CBL-Bi HOT-B) |
| ZAP70 | pY292 | Increased | Increased |
| pY493 | Increased | Increased | |
| CD3E | pY188 | Increased | Increased |
| LAT | pY220 | Increased | Increased |
| PLCγ1 | pY783 | Increased | Increased |
| Vav1 | pY174 | Increased | Increased |
| PI3K (p85) | - | Increased | Increased |
| Lck | pY394 | Increased | Increased |
Experimental Protocols
To validate the downstream signaling of this compound, a robust phospho-proteomics workflow is essential. The following protocol outlines a standard Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based approach, which allows for accurate relative quantification of phosphorylation changes between inhibitor-treated and control cells.
SILAC-based Phospho-proteomics Workflow
References
- 1. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cbl-b-IN-17: A Guide to Safe and Compliant Practices
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of Cbl-b-IN-17, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this document outlines general best practices for the disposal of similar research chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.
Hazard Assessment and Personal Protective Equipment
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: If there is a risk of aerosolization or if working with a powder form outside of a fume hood, a properly fitted respirator may be necessary.
Quantitative Disposal Data
Specific quantitative data regarding disposal limits for this compound is not available without a dedicated Safety Data Sheet. The following table is provided as a template for the types of information that would be pertinent and should be populated with data from a compound-specific SDS or as advised by your EHS department.
| Parameter | Value | Source |
| LD50 (Oral) | Data not available | N/A |
| Aquatic Toxicity | Data not available | N/A |
| Regulatory Quantity Limits | Consult your institution's EHS office | Local, State, and Federal Regulations |
| Recommended Neutralizing Agent | Consult your institution's EHS office | Chemical-specific guidelines |
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of small quantities of research-grade chemicals like this compound.
-
Segregation: Do not mix this compound with other chemical waste unless explicitly approved by your EHS office. It should be collected in a designated, properly labeled, and sealed waste container.
-
Waste Container: Use a chemically resistant container with a secure screw-top cap. The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications.
-
Collection of Waste:
-
Solid Waste: Unused or expired solid this compound should be placed directly into the designated hazardous waste container. Any lab materials contaminated with the solid compound, such as weighing paper or pipette tips, should also be disposed of in this container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Avoid overfilling the container; a general rule is to fill to no more than 80% capacity.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, bench paper, and empty vials, should be considered contaminated and disposed of as solid hazardous waste.
-
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Documentation: Maintain a log of the waste being added to the container, including the chemical name, quantity, and date.
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or their designated hazardous waste contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these guidelines and, most importantly, the specific protocols established by your institution, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
Personal protective equipment for handling Cbl-b-IN-17
Essential Safety and Handling of Cbl-b-IN-17
This guide provides immediate and essential safety, operational, and disposal information for handling this compound in a research environment. The following procedures are critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the SDS for a closely related compound, Cbl-b-IN-2, and general laboratory safety protocols for handling potentially hazardous chemicals.[1] Researchers should handle this compound with caution and adhere to all institutional and national safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard information for this compound is unavailable, it is prudent to treat it as a potentially hazardous substance. The recommended PPE is based on general guidelines for handling research chemicals of unknown toxicity.
Recommended Personal Protective Equipment (PPE) [2][3][4][5]
| Protection Level | Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and aerosols. |
| Hand Protection | Disposable nitrile or latex gloves | Prevents skin contact. Double gloving may be appropriate. |
| Body Protection | Impervious laboratory coat or gown | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation exposure. A suitable respirator may be required based on a risk assessment. |
Operational Procedures: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Weighing and Reconstitution: If the compound is a solid, weigh it in a chemical fume hood to avoid inhalation of dust. When reconstituting, add the solvent slowly to the vial to prevent splashing.
-
Use in Experiments: All procedures involving this compound should be performed in a designated area, preferably within a chemical fume hood.
-
Post-Handling: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol). Remove and dispose of PPE as contaminated waste. Wash hands thoroughly with soap and water.
Storage Conditions:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C for one month.
-
Avoid repeated freeze-thaw cycles.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Disposal Protocol:
-
Segregation: Segregate all this compound waste (solid, liquid, and contaminated PPE) from non-hazardous waste.
-
Containment: Collect waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.
Visual Guidance
Experimental Workflow for Handling Potent Compounds
Caption: Workflow for safe handling of potent chemical compounds.
Signaling Pathway Context: Cbl-b in Immune Regulation
Cbl-b is an E3 ubiquitin ligase that plays a critical role in regulating T-cell activation and tolerance. It functions as a negative regulator, and its inhibition can enhance immune responses. Cbl-b has been shown to restrain the priming of pathogenic Th17 cells by inhibiting the production of IL-6 by macrophages.
Caption: Simplified pathway of Cbl-b-mediated inhibition of Th17 generation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
